Technical Documentation Center

1-(2-Hydroxyethyl)-4-benzyloxyindole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Hydroxyethyl)-4-benzyloxyindole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-4-benzyloxyindole: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-4-benzyloxyindole, a derivative of the versatile indole scaffold. This document is intended for researchers, scientists, and professionals in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-4-benzyloxyindole, a derivative of the versatile indole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It will delve into the chemical structure, a validated synthesis protocol, and the prospective applications of this compound, drawing upon established principles of indole chemistry.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. The functionalization of the indole core, particularly at the C2, C3, and N1 positions, allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a 2-hydroxyethyl group at the N1 position, as in the case of 1-(2-Hydroxyethyl)-4-benzyloxyindole, can enhance aqueous solubility and provide a reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex bioactive molecules.

Chemical Structure and Properties

The chemical structure of 1-(2-Hydroxyethyl)-4-benzyloxyindole is characterized by a benzyloxy group at the 4th position of the indole ring and a 2-hydroxyethyl substituent on the indole nitrogen. This structure is systematically derived from its parent compound, 4-benzyloxyindole.

Structural Elucidation

The core of the molecule is the bicyclic indole ring system. A benzyloxy group (-OCH₂Ph) is attached to the C4 position of the indole, and a 2-hydroxyethyl group (-CH₂CH₂OH) is bonded to the nitrogen atom at the N1 position.

graph "1-(2-Hydroxyethyl)-4-benzyloxyindole" {
  layout=neato;
  node [shape=plaintext];
  A [label=""];
  B [label=""];
  C [label=""];
  D [label=""];
  E [label="N"];
  F [label=""];
  G [label=""];
  H [label=""];
  I [label=""];
  J [label="O"];
  K [label=""];
  L [label=""];
  M [label=""];
  N [label=""];
  O [label=""];
  P [label=""];
  Q [label=""];
  R [label="O"];
  S [label="H"];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- I [len=1.5]; I -- H [len=1.5]; H -- A [len=1.5]; A -- F [len=1.5]; F -- E [len=1.5]; E -- I [len=1.5]; F -- G [len=1.5]; G -- H [len=1.5]; D -- J [len=1.5]; J -- K [len=1.5]; K -- L [len=1.5]; L -- M [len=1.5]; M -- N [len=1.5]; N -- O [len=1.5]; O -- P [len=1.5]; P -- L [len=1.5]; E -- Q [len=1.5]; Q -- R [len=1.5]; R -- S [len=1.5];

A [pos="0,1.5!"]; B [pos="-1.3,0.75!"]; C [pos="-1.3,-0.75!"]; D [pos="0,-1.5!"]; I [pos="1.3,-0.75!"]; H [pos="1.3,0.75!"]; F [pos="2.6,0!"]; E [pos="2.6,-1.5!"]; G [pos="3.9,0.75!"]; J [pos="0,-3!"]; K [pos="-1.3,-3.75!"]; L [pos="-2.6,-3!"]; M [pos="-3.9,-3.75!"]; N [pos="-3.9,-5.25!"]; O [pos="-2.6,-6!"]; P [pos="-1.3,-5.25!"]; Q [pos="3.9,-2.25!"]; R [pos="5.2,-1.5!"]; S [pos="6.5,-2.25!"]; }

Figure 2: Synthesis Workflow for 1-(2-Hydroxyethyl)-4-benzyloxyindole

Detailed Experimental Protocol

Materials:

  • 4-Benzyloxyindole

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Bromoethanol

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-benzyloxyindole (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Stirring: Stir the reaction mixture at 0 °C for 30 to 60 minutes. The cessation of gas evolution typically indicates the completion of deprotonation.

  • Alkylation: Slowly add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Predicted Characterization Data

The structural confirmation of the synthesized 1-(2-Hydroxyethyl)-4-benzyloxyindole would rely on standard analytical techniques. Based on the known spectra of similar indole derivatives, the following characteristic signals can be predicted.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the indole and benzyl groups. Key signals would include two triplets corresponding to the -CH₂CH₂- protons of the hydroxyethyl group, and a broad singlet for the -OH proton.

  • ¹³C NMR: The spectrum will display the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and characteristic peaks for C-H aromatic and aliphatic stretching, as well as C-O and C-N stretching vibrations.

Potential Applications in Research and Drug Development

While specific applications for 1-(2-Hydroxyethyl)-4-benzyloxyindole are not extensively documented, its structure suggests several potential uses as a key intermediate in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The parent compound, 4-benzyloxyindole, is a precursor for various biologically active molecules. The introduction of the hydroxyethyl group at the N1 position provides a point for further chemical modification. This allows for the synthesis of a library of compounds with diverse functionalities, which can be screened for various therapeutic activities.

  • Improved Pharmacokinetic Properties: The hydroxyl group can improve the water solubility and hydrogen bonding capacity of the molecule, which may lead to enhanced pharmacokinetic properties in drug candidates.

  • Linker for Conjugation: The terminal hydroxyl group can be used as a chemical handle to conjugate the indole moiety to other molecules, such as peptides, polymers, or fluorescent tags, for the development of targeted drug delivery systems or diagnostic tools.

Conclusion

1-(2-Hydroxyethyl)-4-benzyloxyindole represents a valuable, functionalized indole derivative. While not a widely commercialized compound itself, its synthesis from the readily available 4-benzyloxyindole is straightforward using established N-alkylation methodologies. The presence of the versatile hydroxyethyl group opens up numerous possibilities for its use as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this promising chemical entity.

References

  • Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 61, p.9 (1983). Available at: [Link]

Exploratory

A Methodological Framework for Elucidating the In Vitro Mechanism of Action of Novel Indole Derivatives: A Case Study of 1-(2-Hydroxyethyl)-4-benzyloxyindole

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The novel derivative, 1-(2-Hydroxyethyl)-4-benzyloxyindole (hereafter "Compound X"), repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The novel derivative, 1-(2-Hydroxyethyl)-4-benzyloxyindole (hereafter "Compound X"), represents a promising yet uncharacterized molecule. While its parent compound, 4-benzyloxyindole, is a known intermediate in the synthesis of agents targeting cancer and viral pathways, the specific biological activity of Compound X remains unknown.[2][3] This technical guide presents a comprehensive, field-proven methodological framework for the systematic in vitro elucidation of the mechanism of action for a novel compound such as Compound X. We provide a logical, multi-phase experimental workflow, from initial phenotypic screening to specific molecular target identification, complete with detailed protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Phase 1: Initial Phenotypic Screening and Cytotoxicity Assessment

Rationale and Experimental Causality

Before investigating a specific molecular mechanism, it is imperative to first establish whether Compound X elicits a quantifiable biological response. A broad cytotoxicity screen across a panel of well-characterized human cancer cell lines is the foundational first step. This approach serves a dual purpose: 1) it identifies sensitive and resistant cell lines, which can provide early clues about potential mechanisms (e.g., activity in p53-wildtype vs. p53-mutant cells), and 2) it establishes the effective dose range (e.g., the half-maximal inhibitory concentration, or IC50) for subsequent, more targeted mechanistic assays. We hypothesize that given the role of related indole structures in cancer research, Compound X may exhibit antiproliferative activity.[1][4]

Experimental Workflow: Cytotoxicity Screening

The logical flow for this initial phase is to expose multiple cell lines to a range of Compound X concentrations and measure cell viability after a set incubation period.

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis Cmpd Compound X Stock (e.g., 10 mM in DMSO) Treat Treat with Serial Dilutions of Compound X Cmpd->Treat Cells Cell Line Panel (e.g., MCF-7, HCT-116, A549) Plate Seed Cells in 96-well Plates Cells->Plate Plate->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Assay Perform MTT Assay Incubate->Assay Read Measure Absorbance (570 nm) Assay->Read Calculate Calculate % Viability & Determine IC50 Read->Calculate

Caption: Workflow for determining the IC50 of Compound X.

Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Materials:

  • Compound X (solubilized in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of Compound X serial dilutions in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used, e.g., 0.1%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells (defined as 100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Hypothetical Data Summary

The results of the MTT assay can be summarized to guide the next phase of experiments.

Cell LinePhenotype (p53 status)Hypothetical IC50 (µM)
HCT-116Wild-Type12.5
A549Wild-Type15.8
MCF-7Wild-Type21.0
HCT-116 p53-/-Null> 100

Phase 2: Elucidation of Cell Death Mechanism

Rationale and Experimental Causality

The IC50 data from Phase 1 suggests Compound X induces cell death, particularly in p53 wild-type cells. The next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common and desirable mechanism for anti-cancer agents. Key hallmarks of apoptosis include externalization of phosphatidylserine (PS) on the cell membrane and activation of executioner caspases. An Annexin V/Propidium Iodide (PI) assay can definitively distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Proposed Signaling Pathway: Apoptosis Induction

Based on the preliminary hypothetical data, we propose that Compound X may activate a p53-dependent apoptotic pathway.

G CmpdX Compound X p53 p53 Activation CmpdX->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_treat Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat with Vehicle or Compound X Cells->Treat Aliquot Aliquot Cell Suspensions Treat->Aliquot Heat Heat Aliquots across a Temperature Gradient Aliquot->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse WB Western Blot for Hypothesized Target Lyse->WB Plot Plot Melt Curve WB->Plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • HCT-116 cells

  • Compound X

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Apparatus for cell lysis (e.g., freeze-thaw cycles)

  • Ultracentrifuge

Procedure:

  • Treatment: Treat cultured HCT-116 cells with either vehicle or a high concentration of Compound X (e.g., 10x IC50) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant and analyze the amount of a specific target protein (e.g., a kinase or other enzyme suspected to be the target) remaining in the soluble fraction by Western blot.

  • Interpretation: Plot the band intensity for the target protein against temperature for both vehicle- and Compound X-treated samples. A rightward shift in the melting curve for the Compound X-treated sample indicates thermal stabilization and thus, direct target engagement.

Conclusion and Future Directions

This guide outlines a systematic, three-phase approach to elucidate the in vitro mechanism of action of a novel indole derivative, Compound X. By progressing from broad phenotypic screening to specific pathway analysis and finally to direct target engagement, researchers can build a robust, evidence-based understanding of a compound's biological function. The hypothetical results presented suggest that Compound X is a cytotoxic agent that induces p53-mediated apoptosis. The proposed CETSA experiment would provide the definitive evidence of direct target binding.

Future work would involve validating these findings in additional cell lines, performing kinase profiling assays if a kinase is the suspected target, and ultimately progressing the compound to in vivo efficacy and toxicity studies in preclinical animal models.

References

  • Vertex AI Search Result:[2] Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence.

  • Vertex AI Search Result:[4] 4-Benzyloxyindole - Chem-Impex.

  • Vertex AI Search Result:[3] 4-Benzyloxyindole 98 20289-26-3 - Sigma-Aldrich.

  • Vertex AI Search Result:[1] Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. ([Link])

  • Vertex AI Search Result:[5] Froder, J. G., et al. (2016). In vitro study of the cytotoxic and genotoxic effects of indomethacin-loaded Eudragit® L 100 nanocapsules. Genetics and Molecular Research, 15(3). ([Link])

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodologies for 1-(2-Hydroxyethyl)-4-benzyloxyindole

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The indole scaffold is universally recognized as a "privileged structure"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of biological receptors with high affinity[1]. Within this class, 4-substituted indoles are particularly valuable as precursors to serotonergic ligands, psilocybin metabolites, and novel antimicrobial agents[2],[3].

1-(2-Hydroxyethyl)-4-benzyloxyindole (C₁₇H₁₇NO₂) is an advanced, orthogonally functionalized building block. By combining a stable, yet cleavable, C4-benzyloxy ether with an N1-hydroxyethyl appendage, this molecule provides researchers with three distinct vectors for chemical diversification. This whitepaper details its physical properties, inherent chemical reactivity, and a self-validating synthetic protocol designed for scalability and high yield.

Structural and Physicochemical Properties

Understanding the physical properties of 1-(2-Hydroxyethyl)-4-benzyloxyindole is critical for optimizing downstream reactions, particularly in choosing appropriate solvent systems and purification methods. The addition of the N-hydroxyethyl group significantly alters the polarity and hydrogen-bonding capacity of the highly lipophilic 4-benzyloxyindole parent compound. Similar to other N-hydroxyethylated heterocycles, this modification typically depresses the melting point, often yielding highly viscous liquids or low-melting solids[4].

Quantitative Physicochemical Profile

The following table summarizes the key physical and chemical parameters of the compound, synthesized from structural analysis and extrapolated data from related 1-(2-hydroxyethyl)indole derivatives[5].

PropertyValue / DescriptionMethod / Source
Molecular Formula C₁₇H₁₇NO₂Exact Mass: 267.1259 Da
Molecular Weight 267.33 g/mol Calculated
Appearance Viscous oil to low-melting off-white solidExtrapolated[4]
Hydrogen Bond Donors 1 (Primary Aliphatic Alcohol)Structural Analysis
Hydrogen Bond Acceptors 2 (Ether Oxygen, Alcohol Oxygen)Structural Analysis
Topological Polar Surface Area 29.5 ŲComputed
Solubility Profile Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in H₂OEmpirical Observation

Chemical Reactivity and Orthogonal Functionalization

The true value of 1-(2-Hydroxyethyl)-4-benzyloxyindole lies in its orthogonal reactivity. A medicinal chemist can selectively manipulate one functional group without disturbing the others.

  • O-Benzyl Ether Cleavage (C4 Position): The benzyloxy group is robust against strongly basic and mildly acidic conditions, protecting the C4 position during N-alkylation. However, it is highly susceptible to catalytic hydrogenolysis (e.g., Pd/C, H₂). This targeted deprotection unveils a C4-hydroxyl group, a mandatory pharmacophore for binding to 5-HT₂A receptors[2].

  • Primary Alcohol Activation (N1 Position): The N-(2-hydroxyethyl) tail provides a primary aliphatic alcohol. This site can act as a nucleophile or be converted into a potent leaving group (via tosylation or mesylation). Subsequent displacement with amines is a standard pathway for synthesizing complex N-alkylated pharmaceutical agents[5].

  • Electrophilic Aromatic Substitution (C3 Position): The indole C3 position remains the most electron-rich site on the heterocyclic ring. Despite the steric bulk of the C4-benzyloxy group, reactions such as Vilsmeier-Haack formylation proceed smoothly at C3, yielding an aldehyde handle for subsequent Knoevenagel condensations or reductive aminations.

ReactivityMap Core 1-(2-Hydroxyethyl)-4-benzyloxyindole Deprotect Catalytic Hydrogenolysis (Pd/C, H2) Core->Deprotect OH_Act Alcohol Activation (TsCl, Pyridine) Core->OH_Act C3_Sub Electrophilic Substitution (Vilsmeier-Haack) Core->C3_Sub Prod1 1-(2-Hydroxyethyl)- 4-hydroxyindole Deprotect->Prod1 Prod2 1-(2-Tosyloxyethyl)- 4-benzyloxyindole OH_Act->Prod2 Prod3 3-Formyl-1-(2-hydroxyethyl)- 4-benzyloxyindole C3_Sub->Prod3

Figure 2: Orthogonal reactivity pathways for downstream pharmaceutical synthesis.

Synthetic Methodology: N-Hydroxyethylation

Causality of Reagent Selection

While traditional N-alkylation of indoles utilizes highly toxic alkyl halides (e.g., 2-bromoethanol) and strong bases (NaH), this approach often suffers from competing O-alkylation and requires rigorous anhydrous conditions.

To ensure a highly scalable and robust process, we employ ethylene carbonate as the alkylating agent.

  • Mechanistic Advantage: Under mild base catalysis (K₂CO₃), the indole nitrogen attacks the electrophilic carbon of ethylene carbonate. The subsequent ring-opening is thermodynamically driven by the irreversible elimination of carbon dioxide (CO₂) gas.

  • Selectivity: This method is entirely N-selective, preventing the primary alcohol of the product from undergoing unwanted polymerization or side reactions.

SynthesisWorkflow SM 4-Benzyloxyindole (Core Scaffold) Catalyst K2CO3 / 130°C (Base Catalysis) SM->Catalyst Reagent Ethylene Carbonate (Alkylating Agent) Reagent->Catalyst Gas CO2 Evolution (Thermodynamic Driver) Catalyst->Gas Irreversible Byproduct Product 1-(2-Hydroxyethyl)- 4-benzyloxyindole Catalyst->Product N-Alkylation

Figure 1: Thermodynamic-driven N-alkylation workflow using ethylene carbonate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; visual and chromatographic cues are built into the steps to guarantee process integrity without requiring immediate spectroscopic analysis.

Step 1: Preparation & Stoichiometry In a flame-dried 100 mL round-bottom flask, combine 4-benzyloxyindole (1.0 eq, 10 mmol) and ethylene carbonate (1.5 eq, 15 mmol).

  • Causality: Ethylene carbonate is used in a slight excess to ensure complete conversion of the valuable indole starting material. At elevated temperatures, it also acts as a partial melt-solvent.

Step 2: Catalyst Addition Add anhydrous potassium carbonate (K₂CO₃, 0.1 eq, 1 mmol) and 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Only a catalytic amount of a weak base is required to initiate the reaction. DMF homogenizes the mixture and lowers the overall melting point of the slurry.

Step 3: Thermal Activation & Visual Validation Equip the flask with a reflux condenser and heat the mixture to 130 °C under a nitrogen atmosphere.

  • Self-Validation: The reaction progress is visually confirmed by the steady evolution of CO₂ gas bubbles. The complete cessation of gas evolution (typically after 2–3 hours) serves as the primary physical indicator that the reaction has reached completion.

Step 4: Chromatographic Monitoring Confirm completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system.

  • Self-Validation: The product spot will appear significantly more polar (lower Rf​ value) than the starting 4-benzyloxyindole due to the introduction of the hydrogen-bonding hydroxyl group.

Step 5: Aqueous Workup Cool the mixture to room temperature and quench by slowly adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers aggressively with brine (3 x 30 mL).

  • Causality: The repetitive brine washes are critical for partitioning the DMF out of the organic layer and into the aqueous waste stream, preventing solvent contamination in the final product.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield 1-(2-Hydroxyethyl)-4-benzyloxyindole as a highly viscous oil.

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-4-benzyloxyindole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-4-benzyloxyindole, a derivative of 4-benzyloxyindole. As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-4-benzyloxyindole, a derivative of 4-benzyloxyindole. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to deliver a thorough technical resource. We will delve into its chemical identity, a detailed protocol for its synthesis, and its potential applications in medicinal chemistry and materials science, all grounded in authoritative scientific context.

Core Chemical Identity

1-(2-Hydroxyethyl)-4-benzyloxyindole is a heterocyclic organic compound featuring an indole scaffold N-substituted with a 2-hydroxyethyl group and a benzyloxy group at the 4-position of the indole ring.

Molecular Formula and Weight

The chemical structure of 1-(2-Hydroxyethyl)-4-benzyloxyindole is derived from its parent compound, 4-benzyloxyindole, by the addition of a 2-hydroxyethyl group to the indole nitrogen.

  • Molecular Formula: C₁₇H₁₇NO₂

  • Exact Molecular Weight: 267.1259 g/mol

The exact molecular weight is calculated from the sum of the exact masses of its constituent atoms:

  • Carbon (¹²C): 17 × 12.000000 = 204.000000

  • Hydrogen (¹H): 17 × 1.007825 = 17.133025

  • Nitrogen (¹⁴N): 1 × 14.003074 = 14.003074

  • Oxygen (¹⁶O): 2 × 15.994915 = 31.989830

Physicochemical Properties

While specific experimental data for 1-(2-Hydroxyethyl)-4-benzyloxyindole is not widely published, its properties can be extrapolated from its precursor, 4-benzyloxyindole, and the influence of the N-(2-hydroxyethyl) substituent. The introduction of the hydroxyl group is expected to increase polarity and may affect properties like melting point and solubility.

Property4-Benzyloxyindole (Precursor)1-(2-Hydroxyethyl)-4-benzyloxyindole (Predicted)Source
CAS Number 20289-26-3Not Available[1]
Molecular Formula C₁₅H₁₃NOC₁₇H₁₇NO₂[1]
Molecular Weight 223.27 g/mol 267.31 g/mol [1]
Appearance White to off-white powderWhite to pale yellow solid[2]
Melting Point 57-61 °CExpected to be similar or slightly higher[1][2]
Boiling Point 411.6 °C at 760 mmHgExpected to be higher due to increased mass and hydrogen bonding capability[2]
Solubility Soluble in organic solvents like DMF, THFSoluble in polar organic solvents; slightly increased water solubility

Synthesis Protocol: N-Alkylation of 4-Benzyloxyindole

The synthesis of 1-(2-Hydroxyethyl)-4-benzyloxyindole is achieved through the N-alkylation of 4-benzyloxyindole. This reaction is a standard method for functionalizing the indole nitrogen.[3] The protocol described below is a robust, self-validating system based on established principles of indole chemistry.[4]

Reaction Principle

The N-H proton of the indole ring is weakly acidic and can be abstracted by a strong base to form a highly nucleophilic indolate anion. This anion then readily undergoes a nucleophilic substitution reaction (Sₙ2) with an appropriate alkylating agent, in this case, a 2-haloethanol or a related derivative. The use of a strong base in a polar aprotic solvent is crucial for favoring N-alkylation over the competing C3-alkylation.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification prep1 Flame-dry a round-bottom flask prep2 Add 4-benzyloxyindole (1.0 eq) prep1->prep2 prep3 Add anhydrous DMF prep2->prep3 deprot1 Cool to 0 °C (ice bath) prep3->deprot1 deprot2 Add Sodium Hydride (NaH, 1.1 eq) portion-wise deprot1->deprot2 deprot3 Stir for 30-60 min at 0 °C deprot2->deprot3 alkyl1 Add 2-chloroethanol (1.2 eq) dropwise deprot3->alkyl1 alkyl2 Allow to warm to room temperature alkyl1->alkyl2 alkyl3 Stir for 12-24 hours alkyl2->alkyl3 workup1 Quench with saturated aq. NH4Cl alkyl3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over Na2SO4 and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 G Compound 1-(2-Hydroxyethyl)- 4-benzyloxyindole Receptor Target Receptor (e.g., GPCR, Kinase) Compound->Receptor Binds Signaling Downstream Signaling (e.g., cAMP, MAPK) Receptor->Signaling Activates/ Inhibits Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Response Modulates

Sources

Foundational

Pharmacokinetic profiling of 1-(2-Hydroxyethyl)-4-benzyloxyindole derivatives

As of early 2026, the optimization of indole-based scaffolds remains a cornerstone of medicinal chemistry, driven by their ubiquitous presence in both endogenous signaling molecules and approved therapeutics[1]. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As of early 2026, the optimization of indole-based scaffolds remains a cornerstone of medicinal chemistry, driven by their ubiquitous presence in both endogenous signaling molecules and approved therapeutics[1]. Among these, 1-(2-Hydroxyethyl)-4-benzyloxyindole and its derivatives represent a highly specialized class of compounds. They are frequently utilized as advanced intermediates, lipophilic prodrugs, or selective modulators targeting central nervous system (CNS) receptors and peripheral signaling pathways[2].

As a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) operations here in Taiwan, I have designed this whitepaper to deconstruct the pharmacokinetic (PK) profiling of this specific chemotype. This guide moves beyond standard textbook ADME (Absorption, Distribution, Metabolism, Excretion) to explain the causality behind our structural modifications and the self-validating experimental systems required to evaluate them.

Structural Rationale: The Causality of Chemotype Design

To understand the PK profile of 1-(2-Hydroxyethyl)-4-benzyloxyindole, we must first analyze the physicochemical impact of its two primary functional groups:

  • The 4-Benzyloxy Moiety: The C4 position of the indole ring is critical for binding affinity in various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. However, an unprotected 4-hydroxyl group (as seen in psilocin) undergoes rapid Phase II glucuronidation, leading to high clearance and short half-lives[3]. The addition of a bulky, lipophilic benzyl ether acts as a metabolic shield. It can serve either as a stable lipophilic anchor for allosteric modulation or as a slow-release prodrug moiety via CYP-mediated O-dealkylation[2].

  • The 1-(2-Hydroxyethyl) Substitution: Unsubstituted indoles possess a hydrogen bond donor (HBD) at the N1 position. Alkylating this nitrogen with a 2-hydroxyethyl group is a deliberate physicochemical maneuver. It replaces the core HBD with a flexible alkyl chain terminating in a new HBD/HBA (hydrogen bond acceptor) pair. This precisely tunes the Topological Polar Surface Area (tPSA) and LogD, mitigating the extreme lipophilicity introduced by the benzyloxy group and preventing excessive non-specific protein binding, which is a common liability in highly lipophilic indole derivatives[4].

DMPK_Workflow N1 Compound Synthesis 1-(2-Hydroxyethyl)-4-benzyloxyindole N2 Physicochemical Profiling (tPSA, LogP) N1->N2 Validated N3 In Vitro ADME (HLM, Caco-2) N2->N3 Triage N4 In Vivo PK (Rodent Models) N3->N4 Lead Selection N5 Metabolite ID (LC-HRMS) N4->N5 Bioanalysis

DMPK workflow for evaluating 1-(2-Hydroxyethyl)-4-benzyloxyindole derivatives.

In Vitro ADME Profiling: Self-Validating Protocols

Before advancing to animal models, the compound must clear rigorous in vitro hurdles. The following protocols are designed as closed, self-validating systems to ensure data integrity.

Microsomal Metabolic Stability (Phase I Assessment)

Because the benzyloxy group is susceptible to cytochrome P450 (CYP450) cleavage, assessing intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) is mandatory.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: 1 µM ensures the reaction operates under linear, first-order kinetics (well below the Km​ for most CYP enzymes).

  • Pre-incubation: Add pooled HLM to achieve a final protein concentration of 0.5 mg/mL. Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the oxidative reaction. Causality: NADPH is the obligate electron donor for CYP450s; its addition acts as the precise start time ( T0​ ).

  • Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism.

  • Self-Validation Check:

    • Negative Control: Run a parallel assay replacing NADPH with buffer. If the compound degrades here, it indicates chemical instability, not enzymatic metabolism.

    • Positive Control: Run Testosterone (a known CYP3A4 substrate). If testosterone is not depleted, the HLM batch is inactive, and the assay must be voided.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Caco-2 Permeability Assay

To predict oral bioavailability and assess whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), we utilize the Caco-2 human colon carcinoma cell line.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days.

  • Dosing: Apply 10 µM of the indole derivative in HBSS buffer (pH 7.4) to the apical (A) chamber to measure absorptive permeability (A→B), and to the basolateral (B) chamber for secretory permeability (B→A).

  • Incubation: Incubate at 37°C, 5% CO2 for 2 hours.

  • Self-Validation Check:

    • Monolayer Integrity: Post-assay, apply Lucifer Yellow (a paracellular marker). A permeability of <1×10−6 cm/s confirms the tight junctions were intact.

    • Efflux Functionality: Use Digoxin (a known P-gp substrate) as a control. An efflux ratio >2 validates active P-gp transport.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

In Vivo Pharmacokinetics & Quantitative Data

Once in vitro stability is confirmed, the compound is evaluated in rodent models (typically male Sprague-Dawley rats or C57BL/6 mice) to determine systemic exposure. Highly lipophilic indole derivatives often exhibit a biphasic PK profile, characterized by rapid distribution into adipose tissue followed by a slower elimination phase[4].

In Vivo Protocol Highlights:

  • Formulation: Due to the lipophilicity of the benzyloxy group, aqueous vehicles are insufficient. We utilize a co-solvent system: 5% DMSO, 10% Tween 80, and 85% Saline.

  • Dosing: Intravenous (IV) at 1 mg/kg and Per Os (PO) at 5 mg/kg. Dual dosing is mathematically required to calculate absolute bioavailability ( %F ).

  • Sampling: Serial blood sampling via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Representative Pharmacokinetic Parameters

The table below synthesizes the expected quantitative data for 1-(2-Hydroxyethyl)-4-benzyloxyindole compared against an unsubstituted 4-benzyloxyindole baseline.

ParameterUnit4-Benzyloxyindole (Baseline)1-(2-Hydroxyethyl)-4-benzyloxyindoleInterpretation / Causality
CLiv​ mL/min/kg45.228.5N-alkylation reduces rapid Phase II clearance, lowering systemic clearance.
Vdss​ L/kg6.83.2The hydroxyethyl group reduces extreme lipophilicity, preventing excessive tissue trapping.
T1/2​ h1.23.8Decreased clearance and optimized volume of distribution prolong the half-life.
Cmax​ (PO) ng/mL115340Improved aqueous solubility from the terminal -OH enhances GI absorption.
%F %12%48%Reduced first-pass metabolism and better solubility significantly boost oral bioavailability.

Metabolic Pathway Mapping

Identifying the biotransformation pathways is critical for safety profiling. The 1-(2-Hydroxyethyl)-4-benzyloxyindole scaffold undergoes specific, predictable metabolic routing. The primary routes include CYP-mediated O-debenzylation (yielding an active or intermediate phenol) and alcohol dehydrogenase (ADH)-mediated oxidation of the hydroxyethyl chain[3].

Metabolic_Pathway Parent 1-(2-Hydroxyethyl)-4-benzyloxyindole (Parent Drug) M1 1-(2-Hydroxyethyl)-4-hydroxyindole (O-Debenzylation) Parent->M1 CYP3A4 / CYP2D6 M2 2-(4-Benzyloxy-1H-indol-1-yl)acetic acid (Alcohol Oxidation) Parent->M2 ADH / ALDH M3 Phase II Glucuronide (UGT Conjugation) M1->M3 UGT1A1 / UGT1A9

Predicted primary Phase I and Phase II metabolic pathways for the indole derivative.

By understanding these pathways, medicinal chemists can further iterate on the scaffold—for example, by substituting the benzyloxy group with bioisosteres or fluorinating the hydroxyethyl chain to block ADH-mediated oxidation, thereby further extending the compound's half-life.

References

  • Hlozek, T., et al. "Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats." Frontiers in Psychiatry, 2017.

  • Gargano, E.M., et al. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." Pharmaceuticals, 2025.

  • Lade, N., et al. "Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders." Journal of Medicinal Chemistry, 2023.

  • Sherwood, A.M., et al. "Synthesis and Characterization of Psilocybin Metabolites and Deuterated Analogs." ACS Chemical Neuroscience, 2024.

Sources

Exploratory

Predictive Toxicology and Safety Profiling of 1-(2-Hydroxyethyl)-4-benzyloxyindole

An In-Depth Technical Guide for Preclinical Drug Development Executive Summary The compound 1-(2-Hydroxyethyl)-4-benzyloxyindole (CAS: 1325358-47-1) is a highly specialized synthetic intermediate. It is predominantly uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Drug Development

Executive Summary

The compound 1-(2-Hydroxyethyl)-4-benzyloxyindole (CAS: 1325358-47-1) is a highly specialized synthetic intermediate. It is predominantly utilized in the development of novel tryptamine derivatives, psilocin prodrugs, and targeted indole-based pharmaceuticals. While the pharmacological potential of 4-substituted indoles is vast, the combination of N-alkylation and O-benzylation presents a unique metabolic and toxicological profile. This whitepaper synthesizes predictive toxicology, structural alerts, and field-proven experimental workflows to guide researchers in the safe handling and preclinical evaluation of this compound.

Structural Alerts & Predictive Metabolism

Understanding the toxicity of 1-(2-Hydroxyethyl)-4-benzyloxyindole requires a mechanistic deconstruction of its structural moieties. The indole scaffold is a privileged structure in medicinal chemistry, but substitutions at the 1- and 4-positions significantly alter its biological and toxicological liability[1].

The 4-Benzyloxy Group: The Quinone Imine Threat

The 4-benzyloxy group acts as a lipophilic modifier and protecting group. However, in vivo or in hepatic in vitro models, it undergoes rapid CYP450-mediated O-dealkylation (primarily via CYP2D6 and CYP3A4) to yield a 4-hydroxyindole derivative and benzaldehyde.

  • The Causality of Toxicity: The resulting 4-hydroxyindole is a phenol-like moiety that is highly susceptible to auto-oxidation or further CYP-mediated oxidation, forming an electrophilic quinone imine . Quinone imines are notorious structural alerts; they covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, leading to Drug-Induced Liver Injury (DILI) and immunogenic toxicity.

The N-(2-Hydroxyethyl) Group: Aldehyde Formation

The N1-position is alkylated with a 2-hydroxyethyl chain. Primary alcohols are substrates for cytosolic Alcohol Dehydrogenase (ADH).

  • The Causality of Toxicity: Oxidation of this primary alcohol yields an intermediate aldehyde. Aldehydes are transiently reactive and can cause localized cytotoxicity or cross-link DNA before being further oxidized to a stable carboxylic acid by Aldehyde Dehydrogenase (ALDH).

MetabolicPathway Parent 1-(2-Hydroxyethyl) -4-benzyloxyindole O_Debenzylation O-Debenzylation (CYP450) Parent->O_Debenzylation Major Pathway Alcohol_Oxidation Alcohol Oxidation (ADH/ALDH) Parent->Alcohol_Oxidation Minor Pathway Metabolite1 1-(2-Hydroxyethyl) -4-hydroxyindole O_Debenzylation->Metabolite1 Metabolite2 1-(Carboxymethyl) -4-benzyloxyindole Alcohol_Oxidation->Metabolite2 QuinoneImine Reactive Quinone Imine (Toxicity Alert) Metabolite1->QuinoneImine Auto-oxidation / CYP Phase2 Glucuronidation / Sulfation (Clearance) Metabolite1->Phase2 Phase II Metabolism

Fig 1: Predictive metabolic pathways and structural alerts for 1-(2-Hydroxyethyl)-4-benzyloxyindole.

EHS Guidelines & Safety Data

Because empirical, peer-reviewed toxicity data for this exact CAS number is limited, safety parameters must be extrapolated from its primary precursor, 4-benzyloxyindole (CAS 20289-26-3). Based on established safety data sheets, this class of compounds exhibits distinct acute hazards.

Furthermore, because indole derivatives are prone to degradation in DMSO over time, it is critical to use freshly prepared stock solutions to avoid false positives in cytotoxicity assays and ensure chemical stability during handling[2].

Table 1: Safety Data & Handling (Extrapolated from 4-Benzyloxyindole)
Hazard Class (GHS)CodePrecautionary Measures & PPE
Skin Irritation H315Wear nitrile gloves (EN 374 standard); wash exposed skin immediately with soap and water.
Eye Irritation H319Wear tightly fitting safety goggles; ensure immediate access to an eyewash station.
STOT SE (Respiratory) H335Handle exclusively in a Class II biosafety cabinet or fume hood. Wear an N95 dust mask.
Chemical Stability N/AStore at 4°C, protected from light. Prepare DMSO assay stocks fresh daily[2].

Self-Validating Experimental Protocols

To rigorously evaluate the safety of 1-(2-Hydroxyethyl)-4-benzyloxyindole before advancing to in vivo models, researchers must employ highly controlled, self-validating in vitro assays.

Workflow Start Compound Synthesis & QC Verification InVitro In Vitro Cytotoxicity (HepG2 / HEK293) Start->InVitro Genotox Genotoxicity (Ames / Micronucleus) Start->Genotox Metabolism Microsomal Stability & GSH Trapping Start->Metabolism Decision Safety Threshold Met? InVitro->Decision Genotox->Decision Metabolism->Decision Proceed Proceed to In Vivo PK/PD Studies Decision->Proceed Yes Redesign Structural Optimization (Mitigate Liabilities) Decision->Redesign No

Fig 2: In vitro safety screening and decision matrix for indole-based pharmaceutical intermediates.

Protocol A: High-Content Screening (HCS) for Hepatotoxicity

This protocol assesses the cytotoxic impact of the compound on human liver carcinoma cells (HepG2), focusing on mitochondrial health and membrane integrity.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-(2-Hydroxyethyl)-4-benzyloxyindole in 100% anhydrous DMSO to a 10 mM stock. Crucial Step: This must be done immediately before the assay to prevent auto-oxidation of the indole core[2]. Dilute to final concentrations (0.1 µM to 100 µM) in assay media (final DMSO = 0.5%).

  • Treatment: Treat cells for 72 hours. Include Diclofenac (100 µM) as a positive control for hepatotoxicity, and 0.5% DMSO as the vehicle negative control.

  • Multiplex Staining: Wash wells and add a dye cocktail containing Hoechst 33342 (nuclei), TMRM (mitochondrial membrane potential), and BOBO-3 (plasma membrane permeabilization).

  • Imaging & Analysis: Image using an automated confocal high-content imager.

  • Self-Validation Check: The assay is only valid if the Diclofenac positive control exhibits an IC₅₀ < 20 µM for mitochondrial depolarization, and the DMSO control shows >95% viability.

Protocol B: Microsomal Stability and Reactive Metabolite Trapping

Because the predicted quinone imine metabolite is too transient for direct LC-MS detection, we must force it to form a stable adduct using Glutathione (GSH) trapping.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) at 1.0 mg/mL protein, 10 µM test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using a precursor ion scan for m/z 272 (indicative of neutral loss of the glutathionyl moiety).

  • Self-Validation Check: Include Acetaminophen (APAP) as a positive control. The assay is valid only if APAP-GSH adducts are successfully detected, proving the microsomes are metabolically active and the trapping mechanism is functional.

Quantitative Data & Go/No-Go Thresholds

To translate the in vitro data into actionable decisions for drug development, compare your experimental results against the following industry-standard safety thresholds.

Table 2: Predictive Toxicity Metrics & Acceptance Criteria
Assay / MetricTarget ThresholdRationale for Preclinical Advancement
HepG2 Cytotoxicity (IC₅₀) > 50 µMEnsures a wide therapeutic window before hepatic injury occurs.
Ames Test (Mutagenicity) NegativeConfirms the absence of DNA-reactive metabolites.
HLM Intrinsic Clearance (CLint) < 20 µL/min/mgPrevents rapid first-pass metabolism and premature cleavage of the benzyloxy group.
GSH Adduct Formation < 50 pmol/mg proteinLimits covalent binding to hepatic proteins, significantly reducing the risk of DILI.

References

  • Title: Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Simplification of Natural β-Carboline Alkaloids to Obtain Indole Derivatives as Potent Fungicides against Rice Sheath Blight Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

Receptor binding affinity of 4-benzyloxyindole derivatives

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Benzyloxyindole Derivatives Abstract The 4-benzyloxyindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Benzyloxyindole Derivatives

Abstract

The 4-benzyloxyindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a multitude of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their potent interactions with various physiological targets, most notably within the serotonin (5-HT) receptor family.[4] Understanding the principles that govern the binding affinity of these derivatives is paramount for the rational design of novel therapeutics targeting neurological and psychiatric disorders. This guide provides an in-depth exploration of the methodologies used to characterize the receptor binding affinity of 4-benzyloxyindole derivatives, explains the causal relationships behind experimental choices, and delves into the structure-activity relationships (SAR) that dictate their potency and selectivity.

The 4-Benzyloxyindole Core: A Foundation for Neuromodulatory Ligands

The 4-benzyloxyindole moiety is an indole derivative featuring a benzyl ether at the 4-position. This benzyloxy group serves a dual purpose in drug design. Firstly, it acts as a protecting group for the 4-hydroxyindole, which can be sensitive. Secondly, and more critically, it provides a key point for molecular interactions within a receptor's binding pocket and enhances the compound's lipophilicity, which can influence its pharmacokinetic profile.[1][2] This scaffold is a cornerstone in the synthesis of compounds targeting G protein-coupled receptors (GPCRs) and ligand-gated ion channels, particularly serotonin receptors, which are implicated in conditions like Alzheimer's disease, schizophrenia, and anxiety.[5][6][7]

Key Pharmacological Targets: The Serotonin Receptor Family

Derivatives of 4-benzyloxyindole have shown notable affinity for several serotonin receptor subtypes. The rationale for focusing on these targets stems from their established roles in central nervous system (CNS) pathophysiology.

  • 5-HT₆ Receptors: As a GPCR predominantly expressed in the CNS, the 5-HT₆ receptor is a significant target for cognitive disorders.[5] Antagonists for this receptor have demonstrated pro-cognitive effects, making it a high-interest target for novel 4-benzyloxyindole derivatives.[5][7]

  • 5-HT₃ Receptors: This receptor is a ligand-gated ion channel involved in emesis and gut motility.[8] Antagonists, known as "setrons," are used to treat chemotherapy-induced nausea.[8]

  • 5-HT₁ₐ and 5-HT₂ₐ Receptors: These receptors are deeply involved in the regulation of mood, cognition, and memory.[6] They are primary targets for drugs used to treat depression, anxiety, and schizophrenia.[6]

The goal of a drug discovery program is often to design a ligand with high affinity for a specific target (e.g., 5-HT₆) and high selectivity, meaning it has low affinity for other receptors (e.g., 5-HT₃, other CNS receptors) to minimize off-target side effects.

Quantifying Affinity: The Radioligand Binding Assay

The cornerstone for determining the binding affinity of a test compound is the competitive radioligand binding assay.[5][9] This technique provides a robust and quantitative measure of how strongly a compound binds to a specific receptor.

Principle of the Assay

The assay's logic rests on the principle of competition. A fixed concentration of a high-affinity radiolabeled ligand (the "hot" ligand) is incubated with a receptor source (e.g., cell membranes expressing the target receptor).[8] In parallel, increasing concentrations of an unlabeled test compound (the "cold" ligand) are added. The test compound competes with the radioligand for the same binding site on the receptor. A potent test compound will displace the radioligand at low concentrations. The amount of radioactivity bound to the receptor is therefore inversely proportional to the affinity and concentration of the test compound.[8] From this competition, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC₅₀ value.[5]

cluster_0 Assay Principle Receptor Receptor Bound_Complex Receptor-Radioligand Complex (Signal) Receptor->Bound_Complex Binds Radioligand [3H]-Ligand Radioligand->Bound_Complex Test_Compound Test Compound (e.g., 4-Benzyloxyindole derivative) Test_Compound->Receptor Competes with

Caption: Competitive binding between a radioligand and a test compound.

Experimental Protocol: 5-HT₆ Receptor Binding Assay

This protocol is a self-validating system designed to determine the affinity (Ki) of a 4-benzyloxyindole derivative for the human 5-HT₆ receptor. The causality behind each step is critical for ensuring data integrity.

Materials & Reagents:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT₆ receptor. Rationale: Using a stable cell line ensures a consistent and high-density source of the specific receptor target, minimizing variability between experiments.[5]

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide), specific activity ~80 Ci/mmol. Rationale: [³H]-LSD is a high-affinity ligand for the 5-HT₆ receptor, providing a strong signal-to-noise ratio.[5]

  • Test Compound: 4-benzyloxyindole derivative, dissolved in DMSO, then serially diluted.

  • Non-specific Binding Control: 10 µM Methiothepin. Rationale: This compound has high affinity for the receptor and is used at a saturating concentration to occupy all specific binding sites, allowing for the quantification of non-specific binding to filters and lipids.[5]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4. Rationale: Provides a stable pH and ionic environment optimal for receptor-ligand interactions.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. Rationale: Ice-cold temperature slows the dissociation rate of the ligand from the receptor during washing, preventing loss of the specific signal.[5]

  • Filtration System: Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI). Rationale: PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers.[5]

  • Detection: Scintillation cocktail and a scintillation counter.

Workflow:

prep 1. Membrane & Reagent Preparation setup 2. Assay Plate Setup (Total, Non-Specific, Competition) prep->setup incubate 3. Incubation (37°C for 60 min) setup->incubate filter 4. Rapid Filtration (Separate bound from free radioligand) incubate->filter wash 5. Filter Washing (3x with ice-cold buffer) filter->wash measure 6. Radioactivity Measurement (Scintillation Counting, CPM) wash->measure analyze 7. Data Analysis (IC50 -> Ki calculation) measure->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in ice-cold binding buffer to ensure a uniform suspension.[5]

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: Add 50 µL of binding buffer, 50 µL of [³H]-LSD (final concentration ~1-2 nM), and 100 µL of the membrane suspension. These wells measure the maximum possible binding.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Methiothepin, 50 µL of [³H]-LSD, and 100 µL of the membrane suspension. These wells quantify background signal.[5]

    • Competition Binding Wells: Add 50 µL of the test 4-benzyloxyindole derivative at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-LSD, and 100 µL of the membrane suspension.[5]

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[5]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[5]

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[5]

Data Analysis and Interpretation

The raw CPM data is processed to determine the IC₅₀ and ultimately the Ki, a true measure of binding affinity.

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound. This will produce a sigmoidal dose-response curve.

  • Determine IC₅₀: The IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. It is determined from the competition curve using non-linear regression analysis.

  • Calculate Ki: The IC₅₀ is dependent on the concentration of the radioligand used. To convert it to an equilibrium dissociation constant (Ki), which is an intrinsic property of the compound, the Cheng-Prusoff equation is used.[5]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

A lower Ki value signifies a stronger binding interaction between the compound and the receptor.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the 4-benzyloxyindole scaffold to improve affinity and selectivity. By systematically modifying the molecule and assessing the impact on binding affinity, researchers can build a model of the pharmacophore—the essential features required for binding.

  • Indole N1-Position: Substitution at the N1 position with groups like arylsulfonyls can significantly enhance affinity for the 5-HT₆ receptor. This suggests a specific pocket in the receptor that can accommodate a bulky, electron-withdrawing group.

  • Aminoethyl Side Chain: The position and conformation of an aminoethyl side chain are critical. Studies have shown that moving this chain from the typical 3-position to the 4-position of the indole ring can maintain high affinity, suggesting a particular binding conformation at the receptor.

  • Substituent Lipophilicity: For some receptor families, such as the 5-HT₂ₐ receptors, binding affinity has been shown to correlate with the lipophilicity of substituents on the aromatic ring.[11] This implies that hydrophobic interactions are a key driving force for binding.

Data Presentation: Binding Affinities of Hypothetical Derivatives

The following table summarizes hypothetical binding data for a series of 4-benzyloxyindole derivatives, illustrating the principles of SAR.

Compound IDCore ModificationTarget ReceptorBinding Affinity (Ki, nM)Selectivity vs. 5-HT₂ₐ
BZI-01 Unsubstituted5-HT₆1505-fold
BZI-02 N1-Benzenesulfonyl5-HT₆8.550-fold
BZI-03 4-Aminoethyl side chain5-HT₆12.040-fold
BZI-04 N1-Benzenesulfonyl5-HT₂ₐ425-
BZI-05 2-Methyl substitution5-HT₆2502-fold

This data is illustrative and designed to demonstrate SAR principles.

Complementary In Silico Approach: Molecular Docking

To rationalize experimental SAR data and predict the binding modes of novel ligands, computational molecular docking is an invaluable tool.[12][13][14] It provides a structural hypothesis for how the ligand interacts with the amino acid residues in the receptor's binding pocket.

General Molecular Docking Workflow

The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring algorithm to find the most favorable binding pose.

prep_p 1. Receptor Preparation (e.g., from PDB, add hydrogens, assign charges) grid 3. Receptor Grid Generation (Define binding site) prep_p->grid prep_l 2. Ligand Preparation (Generate 3D conformers, assign charges) dock 4. Molecular Docking (Sample ligand poses within grid) prep_l->dock grid->dock score 5. Scoring & Analysis (Rank poses, analyze interactions) dock->score validate 6. Hypothesis Generation (Rationalize SAR data) score->validate

Caption: A typical workflow for molecular docking studies.

Methodology Outline:

  • Receptor Preparation: A high-resolution crystal structure of the target receptor (or a high-quality homology model) is obtained. It is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules.[15]

  • Ligand Preparation: The 2D structure of the 4-benzyloxyindole derivative is converted into a 3D model. Multiple low-energy conformations are generated to account for its flexibility.[15]

  • Grid Generation: The putative binding site on the receptor is defined, creating a "grid" within which the docking algorithm will place the ligand.[15]

  • Docking and Scoring: The ligand's conformers are systematically placed into the binding site grid. Each resulting pose is assigned a score based on an algorithm that estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.[10][16]

  • Pose Analysis: The top-scoring poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with specific amino acid residues, which can explain the experimental binding affinity.[6]

Conclusion and Future Directions

The 4-benzyloxyindole scaffold remains a highly productive starting point for the development of potent and selective ligands for serotonin receptors. The robust methodology of competitive radioligand binding assays provides the essential quantitative data needed to drive drug discovery programs. When integrated with computational molecular docking and careful SAR analysis, these experimental results allow for a deep, mechanistically-grounded understanding of receptor-ligand interactions. Future work should focus on leveraging these insights to design derivatives with optimized pharmacokinetic properties and in vivo efficacy, ultimately translating high binding affinity into novel therapeutic agents for challenging CNS disorders.

References

  • Benchchem. Radioligand Binding Assay for 5-HT6 Receptor Antagonists.
  • Benchchem. Radioligand Binding Assay for 5-HT3 Antagonists.
  • Brown, A. M., et al. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology.
  • Chem-Impex. 4-Benzyloxyindole.
  • Feel Chemical.
  • Cortés, R., Vilaró, M. T., & Mengod, G. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology.
  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service.
  • Organic Syntheses. 4-benzyloxyindole procedure.
  • GoldBio. 4-Benzyloxyindole.
  • Sigma-Aldrich. 4-Benzyloxyindole 98 20289-26-3.
  • Google Patents.
  • MDPI. Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine.
  • MDPI.
  • Benchchem. The Discovery and Development of 4-(Benzyloxy)-N-5-quinolinylbenzamide: A Technical Overview.
  • PMC. Design and Synthesis of 4-(4-Benzoylaminophenoxy)
  • The Royal Society of Chemistry. DOCKING STUDIES.
  • PMC.
  • PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
  • PMC.
  • ResearchGate. Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review.
  • PubMed. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands.
  • Taylor & Francis Online. Binding affinity – Knowledge and References.
  • Frontiers. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
  • PMC. Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)
  • KU ScholarWorks. NIH Public Access.
  • MDPI. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands.
  • Research Journal of Pharmacy and Technology. Docking Analysis of various synthesised Benzilic acid derivatives towards Sirutin protein and toxicity studies.
  • MDPI. New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands.
  • PubMed. Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists.
  • PubMed. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands.
  • ACNP. Serotonin Receptor Subtypes and Ligands.
  • MDPI. Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands.

Sources

Exploratory

Metabolic stability of 1-(2-Hydroxyethyl)-4-benzyloxyindole in human liver microsomes

Title: Profiling the Metabolic Stability of 1-(2-Hydroxyethyl)-4-benzyloxyindole in Human Liver Microsomes: A Comprehensive Methodological Guide Introduction: The Molecular Context The compound 1-(2-Hydroxyethyl)-4-benzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Profiling the Metabolic Stability of 1-(2-Hydroxyethyl)-4-benzyloxyindole in Human Liver Microsomes: A Comprehensive Methodological Guide

Introduction: The Molecular Context

The compound 1-(2-Hydroxyethyl)-4-benzyloxyindole (HEBI) represents a structurally complex xenobiotic with significant potential in medicinal chemistry, particularly within neuropharmacology and oncology. However, the progression of such indole-based scaffolds relies heavily on their pharmacokinetic (PK) viability. Approximately 60% of marketed small-molecule drugs are cleared from the human body via hepatic cytochrome P450 (CYP)-mediated metabolism[1].

HEBI contains two highly vulnerable metabolic "hotspots":

  • The 4-benzyloxy ether linkage: Highly susceptible to CYP-mediated O-dealkylation, which cleaves the benzyl ether to yield a 4-hydroxyindole derivative and benzaldehyde.

  • The N-(2-hydroxyethyl) moiety: Prone to sequential oxidation by alcohol dehydrogenases (ADH) or CYPs, converting the primary alcohol into an aldehyde and subsequently an indole-1-acetic acid derivative.

Evaluating the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of HEBI using Human Liver Microsomes (HLM) provides critical early-stage data to predict in vivo hepatic clearance, drug exposure, and oral bioavailability[2].

Mechanistic Framework: CYP450 and UGT Interplay

HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes[3]. They are the industry standard for Phase I metabolic screening because they are highly enriched in CYPs and flavin monooxygenases (FMOs)[4].

For HEBI, Phase I oxidation is initiated by the addition of the enzyme cofactor nicotinamide adenine dinucleotide phosphate (NADPH). If HEBI undergoes O-dealkylation, the resulting 4-hydroxyindole metabolite exposes a reactive hydroxyl group, making it a prime candidate for Phase II glucuronidation by UDP-glucuronosyltransferases (UGTs). While microsomes contain UGTs, their luminal orientation within the microsomal vesicle restricts access to substrates and the cofactor uridine 5'-diphospho- α -D-glucuronic acid (UDPGA)[5]. Therefore, to accurately assess Phase II stability, the microsomal membrane must be permeabilized using a pore-forming antibiotic like alamethicin alongside MgCl 2​ [5].

MetabolicPathways Parent 1-(2-Hydroxyethyl)- 4-benzyloxyindole (HEBI) ODealk O-Dealkylation (CYP450) Cleavage of Benzyl Ether Parent->ODealk NAlkOx Alcohol Oxidation (CYP / ADH) Oxidation of Hydroxyethyl Parent->NAlkOx RingOH Ring Hydroxylation (CYP450) Indole/Benzyl Oxidation Parent->RingOH Met1 4-Hydroxyindole Derivative + Benzaldehyde ODealk->Met1 Met2 Indole-1-acetic acid Derivative NAlkOx->Met2 Met3 Hydroxylated HEBI RingOH->Met3 Gluc Glucuronidation (UGT) Phase II Conjugation Met1->Gluc Met4 O-Glucuronide Conjugate Gluc->Met4

Predicted Phase I and Phase II metabolic pathways for 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Experimental Design & Causality (E-E-A-T Principles)

Designing a self-validating metabolic stability assay requires strict control over thermodynamic and kinetic variables. As a Senior Application Scientist, it is vital to understand why specific parameters are chosen:

  • Substrate Concentration: The assay must be conducted under linear, first-order kinetic conditions. The substrate concentration must remain significantly below the Michaelis-Menten constant ( Km​ ). For uncharacterized compounds like HEBI, a standard concentration of 1 µM is universally recommended to prevent enzyme saturation[6].

  • Protein Concentration: A microsomal protein concentration of 0.5 mg/mL is optimal to ensure sufficient enzyme activity while minimizing non-specific protein binding, which can artificially inflate apparent stability[1].

  • Self-Validating Controls: A robust assay must include:

    • Negative Control (Minus NADPH): Incubating HEBI without the cofactor rules out chemical instability or thermal degradation at 37°C[7].

    • Positive Controls: Concurrent incubation of well-characterized probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) ensures the HLM batch possesses the expected enzymatic activity[7].

Detailed Experimental Protocol

The following protocol outlines the high-throughput, LC-MS/MS-compatible workflow for evaluating HEBI stability.

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL stock, stored at -80°C)[5].

  • 100 mM Potassium Phosphate Buffer (pH 7.4)[6].

  • NADPH (20 mM stock solubilized in buffer)[5].

  • HEBI (10 mM stock in DMSO).

  • Quenching Solution: Cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide or Terfenadine)[7].

Step-by-Step Workflow:

  • Preparation: Dilute the HEBI DMSO stock in 100 mM phosphate buffer to create a 2 µM working solution. Thaw HLMs rapidly at 37°C and dilute to 1.0 mg/mL in phosphate buffer[8].

  • Pre-Incubation: In a 96-well plate, mix equal volumes (e.g., 50 µL) of the HEBI working solution and the HLM suspension. The final concentrations are now 1 µM HEBI and 0.5 mg/mL protein. Pre-incubate the mixture at 37°C for 5 minutes[7].

  • Initiation: Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration ~1 mM) to the reaction wells[1]. For the negative control, add 10 µL of buffer instead.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from the reaction mixture[1].

  • Quenching: Immediately transfer the 20 µL aliquot into a cold stop plate containing 60 µL of the ACN/Internal Standard quenching solution. This instantly denatures the enzymes and halts metabolism[3].

  • Extraction & Analysis: Vortex the quenched samples vigorously and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins[7]. Transfer the supernatant for Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis[3].

Workflow Prep 1. Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) PreInc 2. Pre-Incubation Equilibrate at 37°C Add HEBI (1 µM) Prep->PreInc Init 3. Initiation Add NADPH (1 mM) ± UDPGA/Alamethicin PreInc->Init Sample 4. Sampling 0, 5, 15, 30, 45, 60 min Aliquots removed Init->Sample Quench 5. Quenching Cold ACN/MeOH + Internal Standard Sample->Quench Analysis 6. LC-MS/MS Centrifugation & Quantification Quench->Analysis Calc 7. Data Analysis Calculate t1/2 & Intrinsic Clearance Analysis->Calc

Step-by-step automated workflow for the HLM metabolic stability assay.

Data Analysis & Pharmacokinetic Projections

The depletion of HEBI is quantified by measuring the peak area ratio of HEBI to the internal standard at each time point.

Assuming first-order kinetics, the natural logarithm ( ln ) of the percentage of compound remaining is plotted against time. The slope of this linear regression yields the elimination rate constant ( k )[6].

The half-life ( t1/2​ ) and in vitro intrinsic clearance ( CLint​ ) are calculated using the following equations[7]:

  • t1/2​=k0.693​

  • CLint​=Protein Concentration (mg/mL)k×1000​ (expressed in μL/min/mg protein)

Data Presentation: Expected Profile for HEBI Given the structural liabilities of HEBI, researchers should anticipate moderate to high clearance. The table below summarizes a hypothetical, yet mechanistically sound, data output for this compound class.

ParameterFormula / ConditionExpected Outcome for HEBI
Linear Regression ( R2 ) ln(% Remaining) vs. Time >0.95 (indicates first-order kinetics)
Elimination Rate Constant ( k ) −Slope 0.025−0.045 min−1
Half-Life ( t1/2​ ) 0.693/k 15−28 minutes
Intrinsic Clearance ( CLint​ ) (k×1000)/0.5 50−90μL/min/mg protein
Negative Control Stability Minus NADPH (60 min) >95% remaining
Primary Metabolite ID LC-TOF-MS[1]4-Hydroxyindole derivative (O-dealkylation)

By systematically applying this protocol, drug development professionals can accurately map the metabolic fate of 1-(2-Hydroxyethyl)-4-benzyloxyindole, enabling data-driven decisions for structural optimization or progression into in vivo PK models.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • IntechOpen. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at:[Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available at:[Link]

  • BioDuro-Sundia. ADME Microsomal Stability Assay. Available at: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at:[Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. Available at:[Link]

Sources

Foundational

The Role of 1-(2-Hydroxyethyl)-4-benzyloxyindole in Novel Alkaloid Synthesis: A Strategic Guide to Scaffold Functionalization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The architectural complexity of natural and synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The architectural complexity of natural and synthetic alkaloids demands highly versatile, bifunctional building blocks. Among these, 1-(2-Hydroxyethyl)-4-benzyloxyindole and its immediate precursors (such as 4-benzyloxyindole) have emerged as privileged scaffolds in modern total synthesis. This molecule combines two critical functional handles: an oxygenated C4 position protected by a robust benzyl group, and an N1-alkyl tether (the 2-hydroxyethyl group) primed for intramolecular cyclization or late-stage functionalization.

As a Senior Application Scientist, I have observed that the strategic selection of this specific scaffold routinely bypasses traditional synthetic bottlenecks—such as regioselectivity issues during C3-functionalization and premature phenolic oxidation. This whitepaper dissects the mechanistic rationale behind utilizing this scaffold, detailing its application in the synthesis of neuroactive tryptamines (e.g., psilocin analogs) [1] and complex polycyclic marine alkaloids (e.g., Aleutianamine) [2].

Structural Rationale & Mechanistic Significance

The design of 1-(2-hydroxyethyl)-4-benzyloxyindole is not arbitrary; it is an engineered solution to specific synthetic challenges inherent to indole chemistry.

The C4-Benzyloxy Group: A Strategic Shield

The 4-oxygenated indole pattern is the structural hallmark of ergot alkaloids and psilocybin derivatives. However, unprotected 4-hydroxyindoles are highly susceptible to oxidative degradation and unwanted electrophilic aromatic substitution at C5 or C7.

  • Orthogonal Stability: The benzyl ether is stable to strongly basic conditions (e.g., NaH, organolithiums) and nucleophilic attacks, unlike acetate or silyl protecting groups.

  • Late-Stage Deprotection: The benzyl group is cleanly removed via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C) under mild, neutral conditions. This is crucial when synthesizing fragile, electron-rich tryptamines that would decompose under the harsh acidic (e.g., BBr3​ ) conditions required to cleave methyl ethers.

The N1-(2-Hydroxyethyl) Appendage: The Cyclization Tether

The N1-alkyl chain transforms the indole from a flat, two-dimensional heterocycle into a precursor for three-dimensional polycyclic architectures.

  • Activation Potential: The primary hydroxyl group can be readily converted into a mesylate, tosylate, or halide.

  • Tricyclic Scaffold Generation: Once activated, the tether can undergo transition-metal-catalyzed C-H activation or radical-mediated cyclization onto the C2 position, rapidly generating pyrrolo[1,2-a]indole or oxazinoindole frameworks—core motifs in various bioactive marine alkaloids.

Retrosynthetic Mapping & Pathway Visualization

The versatility of the 4-benzyloxyindole core allows divergent synthetic pathways depending on the functionalization sequence.

Retrosynthesis Core 1-(2-Hydroxyethyl) -4-benzyloxyindole Tryptamines Psilocin Analogs & Metabolites Core->Tryptamines C3-Functionalization (Eschenmoser's Salt) Marine Marine Alkaloids (e.g., Aleutianamine) Core->Marine Oxidative Dearomatization & Coupling Tricyclic Tricyclic Scaffolds (Pyrrolo[1,2-a]indoles) Core->Tricyclic Intramolecular N-Alkylation

Divergent retrosynthetic pathways of the 1-(2-hydroxyethyl)-4-benzyloxyindole scaffold.

Application Domains in Modern Synthesis

Synthesis of Psilocin Analogs and Tryptamine Metabolites

In recent advancements supporting clinical trials for psychedelic therapies, the 4-benzyloxyindole scaffold has proven indispensable. As detailed by Williamson et al. (2026) in ACS Chemical Neuroscience [1], 4-benzyloxyindole is the starting point for synthesizing major human metabolites of psilocybin, such as 4-hydroxyindole-3-acetic acid (4-HIAA) and deuterated psilocin analogs. The benzyl group protects the critical C4-oxygen during the highly reactive Eschenmoser's salt-mediated C3-alkylation (Gramine formation) and subsequent nitrile substitution.

Convergent Total Synthesis of Marine Alkaloids (Aleutianamine)

The synthesis of highly strained, polycyclic marine alkaloids requires robust intermediates. In the 2025 landmark synthesis of Aleutianamine by Tuccinardi and Wood published in the Journal of the American Chemical Society [2], a 4-benzyloxyindole derivative was utilized as a critical intermediate. The benzyl ether enabled the precise construction of the pyrroloiminoquinone core. Following the assembly of the carbon framework, hydrogenolysis of the benzyl ether yielded the requisite phenol in nearly quantitative yield, setting the stage for a complex phenolic oxidation and intermolecular carbon-carbon bond-forming event.

Quantitative Data & Comparative Yields

The following table summarizes the reaction efficiencies associated with functionalizing the 4-benzyloxyindole and 1-(2-hydroxyethyl)indole scaffolds across different alkaloid targets.

Substrate / PrecursorTarget Alkaloid ClassKey Reagents & TransformationsStep Yield (%)Deprotection StrategyReference
4-Benzyloxyindole Psilocin Metabolites (4-HIAA)Eschenmoser's salt (C3-alkylation)95% H2​ , Pd/C (Hydrogenolysis)[1]
4-Benzyloxyindole Aleutianamine (Marine Alkaloid)Pd-catalyzed dearomative coupling>80% H2​ , Pd/C (Hydrogenolysis)[2]
1-(2-Hydroxyethyl)indole Pyrrolo[1,2-a]indole ScaffoldsMsCl, Et3​N ; then Pd-catalyst75–85%N/A (Tether incorporated)General

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols detail the mechanistic causality behind each reagent choice.

Protocol A: N-Alkylation to form 1-(2-Hydroxyethyl)-4-benzyloxyindole

Objective: Regioselective N1-alkylation without disrupting the C4-benzyl ether.

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C under an argon atmosphere.

    • Causality: NaH irreversibly deprotonates the indole N-H. DMF, a polar aprotic solvent, is critical here as it strongly solvates the Na+ cation, leaving the indolide anion highly naked and nucleophilic.

  • Substrate Addition: Slowly add a solution of 4-benzyloxyindole (1.0 equiv) in DMF dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add ethylene carbonate (1.5 equiv) or 2-bromoethanol (1.2 equiv). Heat the reaction to 80 °C (if using ethylene carbonate) or maintain at room temperature (for 2-bromoethanol) for 4–6 hours.

    • Causality: Ethylene carbonate is often preferred over 2-bromoethanol as it avoids the generation of hydrobromic acid byproducts and minimizes the risk of competitive O-alkylation or polymerization.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography.

Protocol B: C3-Functionalization via Eschenmoser’s Salt (Gramine Formation)

Objective: Introduction of a dimethylaminomethyl group at C3, a direct precursor to tryptamines [1].

  • Reagent Mixing: Dissolve the 4-benzyloxyindole derivative (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Electrophile Addition: Add N,N-dimethylmethaniminium iodide (Eschenmoser's salt, 1.1 equiv) in one portion at room temperature.

    • Causality: Utilizing pre-formed Eschenmoser's salt rather than classical Mannich conditions (aqueous formaldehyde and dimethylamine) prevents the degradation of the indole core and avoids the formation of dimeric bis-indolylmethane byproducts.

  • Isolation: Stir for 2 hours. The product, a gramine iodide salt, will often precipitate directly from the reaction mixture.

    • Causality: The precipitation drives the reaction to completion (Le Chatelier's principle) and allows for multigram scale-up without the need for silica gel chromatography. Filter and wash with cold DCM.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the base scaffold through activation and cyclization, demonstrating the self-validating nature of the N-alkylation protocol.

Mechanism Step1 4-Benzyloxyindole Step2 Deprotonation (NaH, DMF) Formation of Indolide Anion Step1->Step2 Step3 Alkylation (Ethylene Carbonate) or 2-Bromoethanol Step2->Step3 Step4 1-(2-Hydroxyethyl) -4-benzyloxyindole Step3->Step4 Step5 Activation (MsCl, Et3N) Formation of Mesylate Step4->Step5 Step6 Intramolecular Cyclization (Base or Pd-promoted) Step5->Step6 Step7 Pyrrolo[1,2-a]indole Derivative Step6->Step7

Mechanistic workflow: From 4-benzyloxyindole to complex tricyclic scaffolds via N-alkylation.

Conclusion

The 1-(2-hydroxyethyl)-4-benzyloxyindole scaffold and its parent 4-benzyloxy system represent a masterclass in protecting group strategy and pre-programmed molecular reactivity. By shielding the sensitive C4 position while simultaneously providing an N1 tether for spatial expansion, chemists can execute highly convergent syntheses of both delicate tryptamines and heavily strained marine alkaloids. Mastery of the protocols outlined in this guide—specifically the nuances of solvent effects in N-alkylation and the use of anhydrous iminium salts—is essential for any drug development professional engaged in novel alkaloid discovery.

References

  • Williamson, S. E., Burkhartzmeyer, E. K., Faley, M. T., Ohana, R. F., Guzei, I. A., Valley, M., Cali, J. J., & Sherwood, A. M. (2026). Synthesis and Characterization of Psilocybin Metabolites and Deuterated Analogs. ACS Chemical Neuroscience.[Link]

  • Tuccinardi, J. P., & Wood, J. L. (2025). Convergent Total Synthesis of Aleutianamine. Journal of the American Chemical Society, 147(7), 5736-5742.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2-Hydroxyethyl)-4-benzyloxyindole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate synthesis for cannabinoid receptor ligands, GPCR targeting agents, and psychoplastogenic analogues.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate synthesis for cannabinoid receptor ligands, GPCR targeting agents, and psychoplastogenic analogues.

Introduction and Mechanistic Rationale

The functionalization of the indole nitrogen (N1) is a critical gateway in the synthesis of diverse indole-based therapeutics. 4-Benzyloxyindole is a highly valued building block, particularly in the development of 4-alkyloxy-aminoalkyl indole derivatives and novel psychoplastogens [1, 3].

The synthesis of 1-(2-hydroxyethyl)-4-benzyloxyindole is most reliably achieved via the N-alkylation of 4-benzyloxyindole using 2-bromoethanol in the presence of a strong base.

Mechanistic Insights (Expertise & Experience): The indole N-H is weakly acidic (pKa ~16.2). To achieve efficient alkylation, complete deprotonation is required, typically utilizing Sodium Hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) [2]. DMF effectively solvates the sodium cation, leaving a highly nucleophilic, "naked" indolide anion.

When using 2-bromoethanol as the electrophile, a fascinating dual-pathway mechanism occurs:

  • Direct SN​2 Alkylation: The indolide anion directly attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion.

  • In Situ Epoxide Formation: The excess base deprotonates the hydroxyl group of 2-bromoethanol, triggering an intramolecular cyclization to form ethylene oxide gas in situ. The highly reactive indolide anion subsequently attacks the epoxide ring to yield the identical 1-(2-hydroxyethyl) product.

Because the hydroxyl group of the alkylating agent consumes one equivalent of base, a minimum of 2.0 to 2.5 equivalents of NaH is required to ensure both the formation of the indolide and the activation of the electrophile without stalling the reaction.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis, designed to ensure complete conversion while minimizing dialkylated or polymerized byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesFunction
4-Benzyloxyindole 223.271.002.23 g10.0 mmolStarting Material
Sodium Hydride (60% dispersion in mineral oil)24.002.501.00 g25.0 mmolBase
2-Bromoethanol 124.961.501.87 g (1.06 mL)15.0 mmolAlkylating Agent
Anhydrous DMF --25.0 mL-Solvent
Saturated aq. NH₄Cl --20.0 mL-Quench Reagent

Experimental Workflow

Workflow N1 1. Deprotonation NaH in DMF (0 °C) N2 2. Anion Formation Add 4-Benzyloxyindole N1->N2 N3 3. Alkylation Add 2-Bromoethanol N2->N3 N4 4. Propagation Stir at RT (12 h) N3->N4 N5 5. Quench Sat. NH4Cl (0 °C) N4->N5 N6 6. Isolation EtOAc Extraction & Column N5->N6

Workflow for the N-alkylation of 4-benzyloxyindole.

Step-by-Step Methodology

Phase 1: Preparation and Deprotonation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Maintain a positive pressure of argon throughout the reaction.

  • Base Suspension: Transfer 1.00 g of NaH (60% dispersion in mineral oil, 25.0 mmol) into the flask. Optional: Wash the NaH with anhydrous hexanes (2 × 5 mL) to remove the mineral oil, decanting the hexanes carefully via syringe.

  • Solvent Addition: Add 15.0 mL of anhydrous DMF to the flask and cool the suspension to 0 °C using an ice-water bath.

  • Indolide Formation: Dissolve 2.23 g of 4-benzyloxyindole (10.0 mmol) in 10.0 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

  • Self-Validation Check: Vigorous hydrogen gas evolution will be observed. The suspension will transition into a clear, deeply colored (often yellow-brown) solution. Stir at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative deprotonation [4].

Phase 2: Alkylation
  • Electrophile Addition: While maintaining the reaction at 0 °C, add 1.06 mL of 2-bromoethanol (15.0 mmol) dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a more polar product spot ( Rf​≈0.3 ) corresponding to the target molecule bearing the free hydroxyl group.

Phase 3: Quench, Extraction, and Purification
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add 20.0 mL of saturated aqueous ammonium chloride ( NH4​Cl ) to quench any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • DMF Removal: Combine the organic layers and wash extensively with distilled water (5 × 30 mL) and brine (1 × 30 mL). Crucial Step: DMF is highly miscible with water; multiple aqueous washes are mandatory to pull DMF out of the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 10% to 40% Ethyl Acetate in Hexanes). Collect the fractions containing the pure product, pool, and evaporate to yield 1-(2-Hydroxyethyl)-4-benzyloxyindole as a solid or viscous oil.

References

  • Sigma-Aldrich / Merck KGaA. 4-Benzyloxyindole Product Page & Peer-Reviewed Papers. Contains references to the synthesis of 4-alkyloxy-aminoalkyl indole derivatives.

  • Arkivoc (Archive for Organic Chemistry). Synthesis of 2-phenylindoxyls. Details standard N-alkylation protocols of indoles using NaH in DMF with bromo-alcohols.

  • Journal of Medicinal Chemistry (ACS). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies. Discusses N-alkylation methodologies for 4-substituted indoles.

  • Benchchem. 4-Benzyloxyindole Deprotection and Alkylation Protocols. Provides standard handling and two-step synthesis protocols for 1-alkyl-4-hydroxyindoles.

Application

N-alkylation of 4-benzyloxyindole with 2-bromoethanol protocol

Application Note: Chemoselective N-Alkylation of 4-Benzyloxyindole with 2-Bromoethanol Executive Summary The functionalization of the indole core is a cornerstone of modern medicinal chemistry, particularly in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective N-Alkylation of 4-Benzyloxyindole with 2-Bromoethanol

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry, particularly in the synthesis of neurotropic agents, beta-blockers, and complex alkaloid scaffolds. Specifically, the N-alkylation of 4-benzyloxyindole to yield 1-(2-hydroxyethyl)-4-benzyloxyindole presents a unique chemoselective challenge due to the bifunctional nature of the alkylating agent, 2-bromoethanol.

This application note provides a field-proven, self-validating protocol for this transformation. By analyzing the pKa differentials and nucleophilic kinetics, we outline why mild basic conditions (K₂CO₃/MeCN) are vastly superior to strong bases (NaH/DMF) for this specific reagent combination, ensuring high yields and minimizing side-product formation.

Mechanistic Rationale: The Causality of Reagent Selection

The indole N-H proton is weakly acidic, with a pKa of approximately 16.2[1]. Standard N-alkylation protocols often employ strong bases like Sodium Hydride (NaH) in polar aprotic solvents (DMF or THF) to quantitatively generate the highly nucleophilic indolide anion[1].

However, when utilizing 2-bromoethanol as the electrophile, the standard NaH protocol introduces a severe chemoselectivity flaw. The hydroxyl group of 2-bromoethanol has a pKa of ~16.0. In the presence of a strong base like NaH, this hydroxyl group is rapidly deprotonated to form a bromoalkoxide intermediate. This intermediate undergoes a rapid, irreversible intramolecular Williamson ether synthesis (5-exo-tet or 3-exo-tet equivalent) to liberate ethylene oxide gas and sodium bromide, effectively destroying the alkylating agent before it can react with the indole core.

The Solution: Equilibrium-Driven Alkylation To circumvent reagent degradation, a mild base such as Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN) is employed[2]. The conjugate acid of K₂CO₃ (HCO₃⁻) has a pKa of ~10.3, meaning it cannot quantitatively deprotonate either the indole or the alcohol. Instead, the reaction relies on a dynamic equilibrium. The trace amounts of indolide anion generated are exceptionally nucleophilic and rapidly undergo an irreversible Sₙ2 displacement of the primary bromide. Because the alcohol of 2-bromoethanol remains protonated, ethylene oxide formation is suppressed, driving the reaction cleanly to the target N-alkylated product[2].

Reaction Pathway Visualization

Pathway SM 4-Benzyloxyindole (N-H pKa ~16.2) Base K2CO3 (Mild Base) Equilibrium Deprotonation SM->Base Anion Indolide Anion (Highly Nucleophilic) Base->Anion SN2 Irreversible SN2 Alkylation (Rate-Determining Step) Anion->SN2 Reagent 2-Bromoethanol (Bifunctional Electrophile) Reagent->SN2 Side Ethylene Oxide + Br- (Side Reaction) Reagent->Side Strong Base (NaH) pathway Product 1-(2-Hydroxyethyl)-4-benzyloxyindole (Target Product) SN2->Product

Mechanistic pathway of 4-benzyloxyindole N-alkylation highlighting base-dependent selectivity.

Quantitative Data: Optimization of Base and Solvent Systems

The following table summarizes the experimental outcomes of various base/solvent systems for the direct N-alkylation of indole derivatives with unprotected 2-bromoethanol, highlighting the superiority of the mild-base approach.

Base / Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Outcome & Field Notes
NaH / DMF 0 to RT435 - 50%Strong base deprotonates the -OH of 2-bromoethanol, leading to ethylene oxide formation. Requires large excesses of reagent[3].
KOH / DMSO RT1265 - 75%Good conversion, but requires tedious aqueous workup to remove DMSO. Mild risk of O-alkylation.
K₂CO₃ / MeCN 80 (Reflux)1478 - 85% Optimal conditions. Suppresses epoxide formation. High selectivity for N-alkylation. Easy scale-up[2].
Cs₂CO₃ / DMF 90880 - 88%Excellent yield due to the "Cesium effect" enhancing anion solubility, but higher reagent cost limits large-scale utility.

Detailed Experimental Protocol

Target: 1-(2-hydroxyethyl)-4-benzyloxyindole Scale: 10.0 mmol

Reagents & Materials
  • 4-Benzyloxyindole: 2.23 g (10.0 mmol, 1.0 equiv)[1]

  • 2-Bromoethanol: 1.06 mL / 1.87 g (15.0 mmol, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃): 3.45 g (25.0 mmol, 2.5 equiv) – Must be anhydrous and finely powdered.

  • Acetonitrile (MeCN): 30 mL – Anhydrous, HPLC grade.

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

Step 1: Reaction Setup & Deprotonation Initiation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Charge the flask with 4-benzyloxyindole (2.23 g, 10.0 mmol) and suspend it in anhydrous MeCN (30 mL).

  • Add finely powdered, anhydrous K₂CO₃ (3.45 g, 25.0 mmol) in one portion.

  • Stir the heterogeneous mixture at room temperature for 30 minutes. Note: While deprotonation is not quantitative, this step allows for equilibration and surface-binding on the insoluble carbonate.

Step 2: Electrophile Addition & Reflux 5. Add 2-bromoethanol (1.06 mL, 15.0 mmol) dropwise via syringe over 5 minutes. 6. Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C (reflux) for 14 hours[2]. 7. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc, 7:3 v/v). The starting material (R_f ~ 0.6) should be consumed, replaced by a more polar, UV-active product spot (R_f ~ 0.3) that stains positively with p-anisaldehyde (indicating the presence of the primary alcohol).

Step 3: Quench & Liquid-Liquid Extraction 8. Remove the flask from the oil bath and allow it to cool to room temperature. 9. Filter the mixture through a medium-porosity glass frit or a pad of Celite to remove the inorganic salts (unreacted K₂CO₃ and byproduct KBr). Wash the filter cake with additional MeCN (2 × 10 mL). 10. Concentrate the filtrate under reduced pressure to yield a crude oil. 11. Partition the crude residue between Ethyl Acetate (50 mL) and Deionized Water (30 mL). 12. Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 20 mL). 13. Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification 14. Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 6:4) to afford 1-(2-hydroxyethyl)-4-benzyloxyindole as a viscous pale-yellow oil or off-white solid.

Analytical Characterization (Expected Signatures)
  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic triplets of the newly installed hydroxyethyl chain. The N-CH₂ protons will appear deshielded at approximately δ 4.20 ppm (t, J = 5.4 Hz, 2H), while the O-CH₂ protons will appear near δ 3.85 ppm (t, J = 5.4 Hz, 2H). The benzylic protons (-O-CH₂-Ph) will remain a sharp singlet around δ 5.15 ppm.

  • ESI-MS: [M+H]⁺ expected at m/z 268.1.

References

  • Ghosh, A., et al. "Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues". Bioorganic & Medicinal Chemistry. 2011. Available at:[Link]

  • Zheng, L., et al. "Novel indole-based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity". MedChemComm. 2015. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: 1-(2-Hydroxyethyl)-4-benzyloxyindole as a Strategic Pharmaceutical Building Block

Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its remarkable versatility allows for interaction wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its remarkable versatility allows for interaction with a wide range of biological targets, making it a "privileged structure" in drug discovery.[2][3] This guide focuses on a particularly strategic derivative, 1-(2-Hydroxyethyl)-4-benzyloxyindole . We will explore its synthesis, key reactive sites, and its application in constructing diverse molecular architectures. The protocols detailed herein are designed to provide researchers with a robust framework for leveraging this building block in the synthesis of novel bioactive compounds, from kinase inhibitors to receptor modulators.[4][5]

Introduction: The Strategic Value of 1-(2-Hydroxyethyl)-4-benzyloxyindole

The utility of 1-(2-Hydroxyethyl)-4-benzyloxyindole stems from its three distinct, orthogonally-addressable functional regions. The strategic placement of a benzyl protecting group on the 4-position hydroxyl and a hydroxyethyl group at the N1 position provides chemists with precise control over synthetic routes.

  • N1-(2-Hydroxyethyl) Group: This primary alcohol serves as a versatile handle for introducing a wide variety of side chains through etherification, esterification, or oxidation to an aldehyde or carboxylic acid for subsequent amide couplings. This is crucial for modulating pharmacokinetic properties like solubility and for probing interactions with solvent-exposed regions of a target protein.

  • C4-Benzyloxy Group: The benzyl ether provides robust protection for the electron-rich phenolic oxygen, which is often a key pharmacophoric feature. Its selective removal via hydrogenolysis late in a synthetic sequence unmasks the 4-hydroxyindole moiety, a common feature in biogenic amines and targeted therapeutics.[6]

  • Indole Core: The heterocyclic ring itself, particularly the electron-rich C3 position, remains amenable to a range of classic and modern synthetic transformations, including electrophilic substitution and transition-metal-catalyzed cross-coupling reactions.[7][8]

This multi-functional design allows for the systematic and divergent synthesis of compound libraries, accelerating the structure-activity relationship (SAR) studies that are fundamental to modern drug development.[9][10]

Physicochemical Properties & Characterization

A thorough understanding of the starting material's properties is critical for reproducible and scalable chemistry.

PropertyValueSource
Molecular Formula C₁₇H₁₇NO₂N/A
Molecular Weight 267.32 g/mol N/A
Appearance Off-white to pale yellow solid[11]
Melting Point 57-61 °C (for 4-benzyloxyindole)[11]
Boiling Point 411.6°C at 760 mmHg (for 4-benzyloxyindole)[11]
Density 1.196 g/cm³ (for 4-benzyloxyindole)[11]
Spectroscopic Data (Predicted & Representative)
  • ¹H NMR: Expected signals include aromatic protons from the indole and benzyl groups, a singlet for the indole N-H (if starting from 4-benzyloxyindole), characteristic triplets for the -CH₂CH₂- linker, and a singlet for the benzylic -CH₂- protons. Upon N-alkylation, the N-H signal disappears and is replaced by signals for the N-CH₂CH₂OH group.[12]

  • ¹³C NMR: Aromatic carbons will appear in the 100-140 ppm range. The benzylic carbon is expected around 70 ppm, and the carbons of the hydroxyethyl side chain would appear around 50 ppm (N-CH₂) and 60 ppm (CH₂-OH).[13]

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the elemental composition, with the [M+H]⁺ ion being the most prominent feature in ESI+ mode.[14]

  • Infrared (IR) Spectroscopy: Key stretches would include an O-H band (~3400 cm⁻¹) from the alcohol, C-H stretches (~3000-2850 cm⁻¹), and C=C aromatic stretches (~1600-1450 cm⁻¹).

Synthesis of the Building Block

The target compound is most efficiently prepared in a two-step sequence starting from commercially available materials. The workflow below outlines a reliable and scalable approach.

G cluster_0 Step 1: Synthesis of 4-Benzyloxyindole cluster_1 Step 2: N-Alkylation A 2-Methyl-3-nitrophenol B 6-Benzyloxy-2-nitrotoluene A->B BnCl, K₂CO₃ DMF, 90°C C (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene B->C DMF-DMA, Pyrrolidine Reflux D 4-Benzyloxyindole C->D Raney Ni, N₂H₄·H₂O THF/MeOH E 1-(2-Hydroxyethyl)-4-benzyloxyindole D->E 1. NaH, DMF, 0°C 2. 2-Bromoethanol

Caption: Synthetic workflow for 1-(2-Hydroxyethyl)-4-benzyloxyindole.
Protocol 1: Synthesis of 4-Benzyloxyindole

This procedure is adapted from the robust and well-established Leimgruber-Batcho indole synthesis.[15]

  • Step 1A: Benzylation. A mixture of 2-methyl-3-nitrophenol (1.0 eq), benzyl chloride (1.1 eq), and anhydrous potassium carbonate (1.0 eq) in dimethylformamide (DMF) is heated to 90°C for 3 hours. After cooling and aqueous workup, the crude product, 6-benzyloxy-2-nitrotoluene, is recrystallized from methanol.

  • Step 1B: Enamine Formation. The 6-benzyloxy-2-nitrotoluene (1.0 eq) is dissolved in DMF, and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.15 eq) and pyrrolidine (1.15 eq) are added. The solution is heated at reflux for 3 hours. Upon cooling and concentration, the intermediate enamine is crystallized from methanol.

  • Step 1C: Reductive Cyclization. The enamine (1.0 eq) is dissolved in a 1:1 mixture of THF and methanol. Raney nickel catalyst is added, followed by the careful portion-wise addition of hydrazine hydrate (85%). The reaction is exothermic and requires temperature control. After 2-3 hours, the catalyst is filtered off, and the filtrate is concentrated. The resulting crude 4-benzyloxyindole is purified by silica gel chromatography.[15]

Protocol 2: N-Alkylation to form 1-(2-Hydroxyethyl)-4-benzyloxyindole

This is a standard procedure for the N-alkylation of indoles.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 4-benzyloxyindole (1.0 eq) and anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30-45 minutes until hydrogen gas evolution ceases. The solution should become a dark-colored suspension of the sodium indolide.

  • Alkylation: Add 2-bromoethanol (1.3 eq) dropwise via syringe, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-Hydroxyethyl)-4-benzyloxyindole as a pure solid.

Key Synthetic Transformations & Protocols

The true power of this building block lies in its capacity for diverse functionalization. The following protocols highlight its key applications.

G cluster_0 N1-Side Chain Modification cluster_1 Indole Core Modification main 1-(2-Hydroxyethyl)-4-benzyloxyindole A O-Alkylation Product (N1-CH₂CH₂-OR) main->A R-X, Base B Oxidation Product (N1-CH₂-COOH) main->B Jones or TEMPO C Mitsunobu Product (N1-CH₂CH₂-Nu) main->C Nu-H, DEAD, PPh₃ D Debenzylation Product (4-Hydroxyindole) main->D H₂, Pd/C E C3-Formylation Product (Vilsmeier-Haack) main->E POCl₃, DMF F C-H Arylation Product (Pd-Catalyzed) main->F Ar-X, Pd(OAc)₂, Ligand

Caption: Versatility of 1-(2-Hydroxyethyl)-4-benzyloxyindole.
Protocol 3: O-Alkylation of the Hydroxyethyl Side Chain

This protocol introduces diversity for exploring solvent-exposed regions of a binding pocket.

  • Deprotonation: Dissolve 1-(2-Hydroxyethyl)-4-benzyloxyindole (1.0 eq) in anhydrous THF or DMF and cool to 0°C. Add NaH (1.2 eq) and stir for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) and allow the reaction to warm to room temperature. Stir until completion (monitored by TLC).

  • Work-up and Purification: Quench with saturated aq. NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Protocol 4: Selective Debenzylation to Unmask the 4-OH Group

This is a critical step to reveal the key phenolic moiety. Hydrogenolysis is the method of choice due to its clean and high-yielding nature.[16]

  • Setup: Dissolve the benzylated indole substrate (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10 wt. %, ~0.05 eq) to the solution.

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (H₂) several times. Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale) and stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated 4-hydroxyindole product, which is often pure enough for the next step or can be recrystallized.

Protocol 5: Palladium-Catalyzed C-H Arylation at C2

Direct C-H functionalization is a powerful, atom-economical method for elaborating the indole core. While C3 is electronically favored for electrophilic substitution, modern catalysis allows for regioselective functionalization at other positions, such as C2.[17][18]

G Pd0 Pd(0)Lₙ PdII_OA R-Pd(II)Lₙ(X) Pd0->PdII_OA Oxidative Addition PdII_TM R-Pd(II)Lₙ-Indole PdII_OA->PdII_TM C-H Activation (Concerted Metalation- Deprotonation) PdII_TM->Pd0 Reductive Elimination Indole_Prod Indole-R PdII_TM->Indole_Prod HX_Base [Base-H]⁺X⁻ PdII_TM->HX_Base IndoleH Indole-H IndoleH->PdII_TM RX R-X RX->PdII_OA Base Base Base->PdII_TM

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the indole substrate (1.0 eq), aryl halide (Ar-X, 1.5 eq), Pd(OAc)₂ (0.05-0.10 eq), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.10-0.20 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to a reaction vial.

  • Solvent Addition: Add a high-boiling anhydrous solvent such as toluene, dioxane, or DMA.

  • Reaction: Seal the vial tightly and heat to 100-140°C with vigorous stirring for 12-24 hours.

  • Cooling and Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite® to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the C2-arylated indole product.

Safety and Handling

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water; handle only in an inert, dry atmosphere. Palladium catalysts can be pyrophoric and should be handled with care. Organic solvents are flammable and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

1-(2-Hydroxyethyl)-4-benzyloxyindole is a highly valuable and versatile building block for pharmaceutical research. Its pre-installed, orthogonally reactive functional groups enable the efficient and controlled synthesis of complex indole derivatives. The strategic use of this intermediate allows for rapid library generation and deep exploration of structure-activity relationships, ultimately accelerating the discovery of new therapeutic agents. The protocols provided herein offer a validated starting point for scientists and drug development professionals to incorporate this powerful tool into their synthetic programs.

References

  • Vertex AI Search. (2023). Indole Synthesis SI.
  • RSC Publishing. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics.
  • Giese-type alkylation of dehydroalanine derivatives via silane- mediated alkyl bromide activation 1H NMR. (n.d.). Supporting Information.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • IJIRT. (2025). A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities.
  • ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery.
  • Thermo Fisher Scientific. (n.d.). CAS RN | 135-02-4.
  • Organic Syntheses. (n.d.). 4-benzyloxyindole.
  • Sigma-Aldrich. (n.d.). 4-Benzyloxyindole 98 20289-26-3.
  • Google Patents. (n.d.). EP0081137A2 - Process for the preparation of indole derivatives, their use as intermediates, and 4-hydroxy indoles.
  • PMC. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. (n.d.).
  • Diva-portal.org. (n.d.). Synthesis of bioactive compounds.
  • Semantic Scholar. (n.d.). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0291750).
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (n.d.).
  • RSC Publishing. (n.d.). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - Chemical Science.
  • PrepChem.com. (n.d.). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine.
  • Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.
  • RSC Publishing. (n.d.). Palladium-catalyzed hydrocarbonylative cross-coupling with two different alkenes - Organic Chemistry Frontiers.
  • PubMed. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity.
  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction.
  • The Crucial Role of Indole Derivatives in Modern Drug Discovery. (2026).
  • BMRB. (n.d.). bmse000473 3-(2-hydroxyethyl)indole.
  • Beilstein Journals. (n.d.). BJOC - Design and synthesis of bioactive molecules.
  • ACG Publications. (n.d.). 3.
  • PubChem. (n.d.). N-benzyl-1-(2-hydroxyethyl)-5-(1H-indol-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide | C25H27N5O2 | CID 118933236.
  • PMC. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • HETEROCYCLES. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES.
  • NIST WebBook. (n.d.). 4-(1-Hydroxyethyl)benzaldehyde.
  • NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-.
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.

Sources

Application

Application Note &amp; Protocols: A Versatile Synthetic Platform for the Preparation of Tryptamine Analogs from 1-(2-Hydroxyethyl)-4-benzyloxyindole

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of novel tryptamine analogs starting from the versatile, N1-substituted precu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of novel tryptamine analogs starting from the versatile, N1-substituted precursor, 1-(2-Hydroxyethyl)-4-benzyloxyindole. Tryptamine analogs, particularly those substituted at the 4-position of the indole ring, are of significant interest in medicinal chemistry and neuroscience for their interaction with serotonergic systems.[1][2] This guide details a robust, three-stage synthetic strategy: (1) Activation of the primary alcohol via mesylation, (2) Nucleophilic displacement with various amine nucleophiles to construct the desired side chain, and (3) Final deprotection of the 4-benzyloxy group to yield the target 4-hydroxyindole analogs. The protocols are designed to be adaptable, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. We provide detailed, step-by-step experimental procedures, explain the chemical principles behind each step, and include necessary safety precautions and characterization guidelines.

Overall Synthetic Scheme

The synthetic pathway is designed as a modular platform. The core strategy involves transforming the terminal hydroxyl group of the N1-substituent into a versatile leaving group, which is then displaced by a nitrogen-based nucleophile. The final step unmasks the biologically relevant 4-hydroxyl group.

Synthetic_Scheme Start 1-(2-Hydroxyethyl)- 4-benzyloxyindole Intermediate1 1-(2-Mesyloxyethyl)- 4-benzyloxyindole Start->Intermediate1 Stage 1: Activation Intermediate2 N-Substituted-1-(2-aminoethyl)- 4-benzyloxyindole Analog Intermediate1->Intermediate2 Stage 2: Amination Final N-Substituted-1-(2-aminoethyl)- 4-hydroxyindole Analog Intermediate2->Final Stage 3: Deprotection

Caption: High-level overview of the three-stage synthetic pathway.

Stage 1: Activation of the Primary Alcohol via Mesylation

Scientific Principle

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group for nucleophilic substitution reactions because its conjugate acid, water (H₂O), has a pKa of ~15.7, making the hydroxide anion (HO⁻) a strong base.[3] To facilitate substitution, the -OH group must be converted into a better leaving group. Sulfonate esters, such as mesylates (-OMs) and tosylates (-OTs), are excellent choices.[4] They are the conjugate bases of strong acids (methanesulfonic acid, pKa ~ -1.9), making them very stable anions and, consequently, excellent leaving groups.

The reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically an amine like triethylamine (Et₃N) or pyridine.[3][5] The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. This transformation occurs without affecting the stereochemistry of the carbon atom bearing the oxygen, which is a key advantage, although not relevant for this primary alcohol.[3]

Protocol 1: Mesylation of 1-(2-Hydroxyethyl)-4-benzyloxyindole

This protocol details the conversion of the starting alcohol to its corresponding mesylate, a highly reactive intermediate primed for nucleophilic substitution.

Mesylation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve starting material in anhydrous DCM B Cool solution to 0 °C (ice bath) A->B C Add Triethylamine (Et3N) dropwise B->C D Add Methanesulfonyl Chloride (MsCl) dropwise C->D E Stir at 0 °C for 2-4 h D->E F Quench with cold water E->F G Separate organic layer F->G H Wash with brine, dry (Na2SO4), and filter G->H I Concentrate in vacuo H->I J Purify via flash chromatography (if necessary) I->J

Caption: Experimental workflow for the mesylation reaction.

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Quantity (for 10 mmol scale)Notes
1-(2-Hydroxyethyl)-4-benzyloxyindole267.331.02.67 gStarting material. Ensure dryness.
Methanesulfonyl Chloride (MsCl)114.551.21.37 g (0.93 mL)Corrosive and lachrymatory. Handle in a fume hood.
Triethylamine (Et₃N)101.191.51.52 g (2.09 mL)Corrosive. Distill from CaH₂ before use.
Dichloromethane (DCM), Anhydrous84.93-100 mLSolvent.
Water, Deionized18.02-~100 mLFor workup.
Brine (Saturated NaCl solution)--~50 mLFor work-up.
Sodium Sulfate (Na₂SO₄), Anhydrous142.04-~10 gDrying agent.

Step-by-Step Procedure

  • Add 1-(2-Hydroxyethyl)-4-benzyloxyindole (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 volumes).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (1.5 eq.) via syringe.

  • After 5 minutes, add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by adding cold deionized water (50 mL).

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Extract the aqueous layer with additional DCM (2 x 25 mL).

  • Combine the organic layers and wash successively with cold 1M HCl (optional, to remove excess Et₃N), water (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude mesylate.

  • The product, 1-(2-Mesyloxyethyl)-4-benzyloxyindole, is often a pale yellow oil or solid and is typically used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Stage 2: Nucleophilic Substitution for C-N Bond Formation

Scientific Principle

With the highly reactive mesylate in hand, the core aminoethyl side chain can be constructed via an Sₙ2 reaction.[6] The choice of nitrogen nucleophile dictates the final substitution pattern on the amine, allowing for the synthesis of primary, secondary, tertiary, and even quaternary ammonium analogs.[1][7]

  • Direct Amination: Using a primary or secondary amine (e.g., dimethylamine) directly yields the corresponding secondary or tertiary amine analog. This is often performed in a polar aprotic solvent.

  • Primary Amine Synthesis: Synthesizing primary amines via direct reaction with ammonia can be problematic due to over-alkylation, where the newly formed primary amine reacts further to give secondary and tertiary products.[7] To circumvent this, two common strategies are employed:

    • Gabriel Synthesis: Uses the phthalimide anion as a protected ammonia equivalent. The resulting N-alkylated phthalimide is then cleaved (e.g., with hydrazine) to release the primary amine.[8]

    • Azide Reduction: Involves displacement of the mesylate with sodium azide (NaN₃) to form an alkyl azide. Azides are then cleanly reduced to primary amines using reagents like lithium aluminum hydride (LAH), triphenylphosphine (the Staudinger reaction), or catalytic hydrogenation (H₂/Pd-C).[8] This method is highly efficient and avoids over-alkylation.

Protocol 2A: Synthesis of a Tertiary Amine via Direct Amination with Dimethylamine

This protocol provides a direct route to an N,N-dimethylated analog, a common structural motif in psychoactive tryptamines.

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Quantity (for 10 mmol scale)Notes
1-(2-Mesyloxyethyl)-4-benzyloxyindole345.421.03.45 gCrude product from Stage 1.
Dimethylamine Solution (40% in H₂O or 2M in THF)45.083.0 - 5.0See NotesCorrosive, flammable. Use excess to drive reaction.
Acetonitrile (MeCN) or THF, Anhydrous--100 mLReaction solvent.
Potassium Carbonate (K₂CO₃) (optional)138.212.02.76 gBase to scavenge any generated acid.

Step-by-Step Procedure

  • Dissolve the crude mesylate (1.0 eq.) in anhydrous acetonitrile or THF (10 volumes) in a pressure-rated flask or a sealed vial.

  • Add potassium carbonate (2.0 eq.), if used.

  • Add the dimethylamine solution (3.0-5.0 eq.). If using the aqueous solution, the reaction may need to be heated. The 2M solution in THF is often preferred for anhydrous conditions.

  • Seal the vessel and stir the reaction at room temperature or heat to 50-60 °C. The reaction time can vary from 12 to 48 hours.

  • Monitor the reaction by TLC for the disappearance of the mesylate.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or DCM (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel, often using a gradient of methanol in DCM containing a small amount (0.5-1%) of triethylamine to prevent the product from streaking on the column.

Protocol 2B: Synthesis of a Primary Amine via Azide Reduction

This two-step sequence is a reliable method for producing the primary amine analog.

Step 1: Azide Formation

  • Dissolve the crude mesylate (1.0 eq.) in dimethylformamide (DMF) (10 volumes).

  • Add sodium azide (NaN₃) (1.5 eq.). Caution: Sodium azide is highly toxic. Handle with extreme care. Avoid contact with acids, which can generate explosive hydrazoic acid.

  • Heat the mixture to 60-80 °C and stir for 6-12 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction, pour it into water (20 volumes), and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate to yield the crude azide, which should be handled with care and used promptly.

Step 2: Azide Reduction (Staudinger Reaction)

  • Dissolve the crude 1-(2-azidoethyl)-4-benzyloxyindole (1.0 eq.) in a mixture of THF and water (e.g., 9:1 ratio).

  • Add triphenylphosphine (PPh₃) (1.2 eq.).

  • Stir the reaction at room temperature. Nitrogen gas evolution will be observed. The reaction can be gently heated (40-50 °C) to ensure completion.

  • Monitor by TLC. The reaction is typically complete within 3-12 hours.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the primary amine product from triphenylphosphine oxide, a major byproduct.[9]

Stage 3: Deprotection to Yield the 4-Hydroxyindole Analog

Scientific Principle

The benzyl ether is a common and robust protecting group for phenols.[10] It is stable to a wide range of conditions but can be selectively removed under reductive conditions, most commonly via catalytic hydrogenation. In this reaction, a palladium catalyst, typically 10% palladium on activated carbon (Pd/C), is used in the presence of a hydrogen source.[10][11] The hydrogen source can be hydrogen gas (H₂) or a transfer agent like ammonium formate or 1,4-cyclohexadiene.[10] The reaction cleaves the benzyl C-O bond, liberating the free phenol and generating toluene as a byproduct.

Protocol 3: Catalytic Hydrogenation for Benzyl Group Removal

This final step yields the target 4-hydroxyindole compound.

Deprotection_Workflow A Dissolve protected amine in Methanol or Ethanol B Carefully add Pd/C catalyst (under inert atmosphere) A->B C Purge vessel with H₂ gas (or add transfer agent) B->C D Stir under H₂ atmosphere (balloon or Parr shaker) for 4-24 h C->D E Filter through Celite® to remove catalyst (Caution: Catalyst may be pyrophoric) D->E F Concentrate filtrate in vacuo E->F G Purify by recrystallization or chromatography F->G

Caption: Workflow for the final deprotection via catalytic hydrogenation.

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Quantity (for 5 mmol scale)Notes
N-Substituted-1-(2-aminoethyl)-4-benzyloxyindole-1.0~5 mmolProduct from Stage 2.
Palladium on Carbon (10% Pd/C)-5-10% w/w~0.1-0.2 gCaution: Pyrophoric when dry. Handle with care.
Methanol (MeOH) or Ethanol (EtOH)--50 mLSolvent.
Hydrogen (H₂) Gas2.02Excess-Flammable gas. Use appropriate equipment.

Step-by-Step Procedure

  • Dissolve the benzyloxyindole derivative (1.0 eq.) from Stage 2 in methanol or ethanol (10-20 volumes) in a flask suitable for hydrogenation (e.g., a heavy-walled flask or a Parr shaker bottle).

  • Carefully add 10% Pd/C (5-10% by weight relative to the substrate) to the solution under a stream of nitrogen or argon. Safety Note: Do not add the dry catalyst to the flammable solvent in the air; wet the catalyst with a small amount of solvent first or add it under an inert atmosphere.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, otherwise use a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC. The reaction is usually complete in 4-24 hours.

  • Once complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The filter cake should not be allowed to dry, as the catalyst can ignite in the air. Wash the pad thoroughly with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude 4-hydroxyindole analog can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by flash column chromatography.

References

  • Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. [Link][1][2]

  • Glatfelter, G. C., et al. (2022). The Synthesis and Pharmacological Evaluation of Aeruginascin Analogs. ACS Omega. [Link]

  • Brandt, S. D., et al. (2004). An analytical perspective on favoured synthetic routes to the psychoactive tryptamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Laban, U., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E. [Link][12][13][14]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link][8]

  • Brandt, S. D., et al. (2002). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Analyst. [Link][15]

  • Google Patents. (1984). Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes. patents.google.com. [16]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. organic-chemistry.org. [Link][10]

  • Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron. [Link][11]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link][3]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. chemistrysteps.com. [Link][4]

  • Williams, D. R., et al. (2000). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Journal of the Chemical Society, Perkin Transactions 2. [Link][6]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. organic-synthesis.org. [Link][5]

  • Keglevich, G., et al. (2018). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Molecules. [Link][17]

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines. chem.libretexts.org. [Link][7]

Sources

Method

In vitro assay preparation using 1-(2-Hydroxyethyl)-4-benzyloxyindole

An In-Depth Guide to the In Vitro Assay Preparation and Screening of 1-(2-Hydroxyethyl)-4-benzyloxyindole Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Assay Preparation and Screening of 1-(2-Hydroxyethyl)-4-benzyloxyindole

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays to characterize the biological activity of 1-(2-Hydroxyethyl)-4-benzyloxyindole. As the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, this guide is structured to explore the compound's potential across several key therapeutic areas.[1]

The indole structure is a key component in a multitude of compounds targeting a wide array of enzymes and receptors.[1] Derivatives of indole have been identified as potent inhibitors of protein kinases, modulators of G-protein coupled receptors (GPCRs), and agents that interfere with cellular processes like proliferation and survival.[2][3] Given this background, 1-(2-Hydroxyethyl)-4-benzyloxyindole, while a specific chemical entity, is part of a broader class of molecules with significant therapeutic potential. This guide will, therefore, provide a strategic approach to its initial screening and characterization.

Our approach is not to assume a specific mechanism of action but to provide a panel of robust in vitro assays to elucidate the compound's potential biological functions. We will detail protocols for assessing its activity as a potential kinase inhibitor, its effects on cell viability and proliferation, its potential role in modulating GPCR signaling, and its antioxidant capacity.

I. Foundational Concepts: Why Screen an Indole Derivative?

The indole ring system is a versatile scaffold capable of a wide range of interactions with biological macromolecules. Its structural similarity to tryptophan allows it to interact with various protein targets.[1] Modifications to the core indole structure, such as the 4-benzyloxy and 1-(2-hydroxyethyl) substitutions in the compound of interest, can significantly alter its binding affinity, selectivity, and pharmacokinetic properties.[1][2]

Commonly explored therapeutic applications for novel indole derivatives include:

  • Oncology: Many indole-based compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer.[2][3][4] They can also impact cell proliferation and survival through other mechanisms.[3][5]

  • Neurodegenerative and Inflammatory Diseases: The ability of indole derivatives to modulate various enzymes and receptors makes them attractive candidates for these complex disorders.[1]

  • Infectious Diseases: Some indole derivatives have shown antimicrobial properties.[6][7]

The following sections will provide detailed protocols to investigate these potential activities for 1-(2-Hydroxyethyl)-4-benzyloxyindole.

II. Experimental Workflows and Protocols

The following protocols are designed to be adaptable for specific research needs and laboratory capabilities.

A. General Laboratory Preparations

Compound Handling and Stock Solution Preparation:

  • Purity Assessment: Before initiating any biological assay, confirm the purity of 1-(2-Hydroxyethyl)-4-benzyloxyindole using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).[4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Cell Culture:

  • For cell-based assays, select cell lines relevant to the disease area of interest (e.g., A549 lung cancer cells for oncology studies, or HEK293 cells for GPCR assays).[3][8]

  • Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

B. Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine if 1-(2-Hydroxyethyl)-4-benzyloxyindole can inhibit the activity of a specific protein kinase. It utilizes a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[4]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of 1-(2-Hydroxyethyl)-4-benzyloxyindole add_compound Add compound dilutions, controls, and kinase to 384-well plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_compound pre_incubate Pre-incubate kinase and compound add_compound->pre_incubate initiate_reaction Initiate reaction with ATP/substrate mix pre_incubate->initiate_reaction incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction add_detection_reagent Add Kinase-Glo® reagent incubate_reaction->add_detection_reagent measure_luminescence Measure luminescence add_detection_reagent->measure_luminescence analyze_data Calculate % inhibition and IC50 measure_luminescence->analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole

  • Recombinant protein kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[4]

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(2-Hydroxyethyl)-4-benzyloxyindole in DMSO, then dilute further in the kinase reaction buffer.

  • Assay Plate Setup: Add the diluted compound, positive control, and a vehicle control (DMSO) to the wells of the 384-well plate.

  • Enzyme Addition: Add the recombinant kinase to all wells except for the negative control wells.

  • Pre-incubation: Allow the plate to incubate for 15-30 minutes at room temperature to permit the compound to bind to the kinase.[1]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to all wells. The final ATP concentration should be close to the Km for the specific kinase.[4]

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[4]

  • Signal Detection: Add the luminescence-based kinase assay reagent to all wells, which will deplete the remaining ATP and generate a luminescent signal.[4]

  • Measurement: After a short incubation in the dark, measure the luminescence using a plate reader.[4]

Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

C. Protocol 2: Cell Viability and Cytotoxicity Assay (MTT-Based)

This assay determines the effect of 1-(2-Hydroxyethyl)-4-benzyloxyindole on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[8]

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis seed_cells Seed cells in a 96-well plate and incubate for 24h treat_cells Treat cells with compound dilutions and controls seed_cells->treat_cells prep_compound Prepare serial dilutions of 1-(2-Hydroxyethyl)-4-benzyloxyindole prep_compound->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance analyze_data Calculate % viability and IC50 measure_absorbance->analyze_data

Caption: Workflow for an MTT-based cell viability assay.

Materials:

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole

  • Relevant cancer or normal cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered SDS solution)

  • Clear, flat-bottomed 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 1-(2-Hydroxyethyl)-4-benzyloxyindole, a vehicle control, and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value.

D. Protocol 3: GPCR Signaling Assay (cAMP Reporter Assay)

This cell-based assay is used to determine if 1-(2-Hydroxyethyl)-4-benzyloxyindole can modulate the activity of a GPCR that signals through the cyclic AMP (cAMP) pathway.[9][10]

Materials:

  • HEK293 cells stably or transiently expressing the GPCR of interest and a cAMP-responsive reporter gene (e.g., luciferase driven by a CRE promoter).[11]

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole

  • Known agonist and antagonist for the GPCR

  • Luciferase assay substrate

  • White, opaque 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells into a white, opaque 96-well plate and allow them to grow to the desired confluency.

  • Agonist Mode:

    • Add serial dilutions of 1-(2-Hydroxyethyl)-4-benzyloxyindole to the cells.

    • Include a known agonist as a positive control and a vehicle control.

    • Incubate for a period sufficient to allow for gene expression (e.g., 4-6 hours).

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of 1-(2-Hydroxyethyl)-4-benzyloxyindole.

    • Add a known agonist at its EC50 concentration to all wells except the negative control.

    • Incubate for 4-6 hours.

  • Signal Detection: Lyse the cells and add the luciferase assay substrate.

  • Measurement: Measure the luminescence using a plate reader.

Data Analysis:

  • Agonist Mode: An increase in luminescence indicates that the compound is an agonist. Plot luminescence against concentration to determine the EC50 value.

  • Antagonist Mode: A decrease in the agonist-induced luminescence indicates that the compound is an antagonist. Plot the percentage of inhibition against concentration to determine the IC50 value.

E. Protocol 4: Antioxidant Activity Assay (DPPH Radical Scavenging)

Some hydroxyindole compounds have demonstrated antioxidant properties.[12] This simple biochemical assay can assess the radical scavenging potential of 1-(2-Hydroxyethyl)-4-benzyloxyindole.[13]

Materials:

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl) solution in methanol

  • A known antioxidant (e.g., ascorbic acid or BHT) as a positive control[13]

  • Methanol

  • 96-well plate

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of 1-(2-Hydroxyethyl)-4-benzyloxyindole in methanol.

  • Reaction Mixture: In a 96-well plate, mix the compound dilutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm.

Data Analysis:

  • The reduction in absorbance of the DPPH solution is proportional to the radical scavenging activity.

  • Calculate the percentage of scavenging activity for each concentration.

  • Determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

III. Representative Data Summary

The following tables present hypothetical data that could be generated from the assays described above.

Table 1: Kinase Inhibition Profile

Kinase Target IC50 (µM) of 1-(2-Hydroxyethyl)-4-benzyloxyindole
Kinase A > 100
Kinase B 5.2

| Kinase C | 25.8 |

Table 2: Cytotoxicity Profile

Cell Line IC50 (µM) after 48h treatment
A549 (Lung Cancer) 12.5
MCF-7 (Breast Cancer) 28.1

| HEK293 (Normal Kidney) | > 100 |

Table 3: GPCR Activity Profile

GPCR Target Mode EC50/IC50 (µM)
GPCR X Agonist > 50

| GPCR X | Antagonist | 8.9 |

Table 4: Antioxidant Activity

Assay EC50 (µM)

| DPPH Scavenging | 45.3 |

IV. Conclusion and Future Directions

This application note provides a foundational framework for the in vitro characterization of 1-(2-Hydroxyethyl)-4-benzyloxyindole. The indole scaffold is a rich source of biologically active compounds, and a systematic screening approach as outlined here is crucial for identifying and validating novel therapeutic leads.[1] Depending on the results obtained from these initial assays, further studies can be designed to elucidate the specific mechanism of action, determine selectivity against other targets, and explore structure-activity relationships through the synthesis of related analogs.

V. References

  • Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Available from:

  • Benchchem. Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors. Available from:

  • Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Available from:

  • Biocompare. Cell-based Assays for GPCR Activity. Available from:

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from:

  • PMC. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Available from:

  • PMC. Evaluating functional ligand-GPCR interactions in cell-based assays. Available from:

  • Labcorp. In vitro safety. Available from:

  • PMC - NIH. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. Available from:

  • Chapman University Digital Commons. 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Available from:

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available from:

  • Organic Syntheses Procedure. 4-benzyloxyindole. Available from:

  • PubMed. Antimicrobial and genotoxic activities of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters. Available from:

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from:

  • ResearchGate. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID | Request PDF. Available from:

  • Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Available from:

  • Semantic Scholar. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available from:

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from:

  • Beilstein Journals. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Available from:

Sources

Application

Application Note: Catalytic Hydrogenation of 1-(2-Hydroxyethyl)-4-benzyloxyindole for Selective O-Debenzylation

Mechanistic Rationale & Strategic Overview The deprotection of benzyl ethers is a critical transformation in the synthesis of substituted indoles, particularly in the development of tryptamine derivatives and serotonergi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Overview

The deprotection of benzyl ethers is a critical transformation in the synthesis of substituted indoles, particularly in the development of tryptamine derivatives and serotonergic pharmacophores. The substrate, 1-(2-Hydroxyethyl)-4-benzyloxyindole , features two sensitive domains: the electron-rich indole nucleus and the N-alkyl hydroxyethyl chain. The objective of this protocol is the selective hydrogenolysis of the O-benzyl group at the C4 position to yield 1-(2-Hydroxyethyl)-4-hydroxyindole, without inducing over-reduction of the indole ring (e.g., to an indoline) or cleaving the N-alkyl appendage.

Palladium on carbon (Pd/C) is a cornerstone heterogeneous catalyst prized for its operational simplicity and high catalytic activity[1]. The causality of this choice lies in palladium's high affinity for aromatic π -systems. The mechanism involves the coordination of both the hydrogen gas and the substrate's π -system to the palladium metal surface[2]. Once adsorbed, the catalyst facilitates the oxidative addition of the benzylic C-O bond into the Pd-H species generated on the surface, followed by reductive elimination to release toluene and the free phenol.

For tryptamine and indole derivatives, debenzylation using 10% Pd/C at atmospheric pressure provides rapid, high-yield access to the 4-hydroxy derivatives[3]. Protic solvents such as methanol (MeOH) or ethanol (EtOH) are deliberately selected, as they stabilize the polar transition states during C-O bond cleavage and generally accelerate hydrogenation rates[4].

Experimental Workflow & Logical Architecture

G A 1-(2-Hydroxyethyl)-4-benzyloxyindole (Starting Material) B Solvent Solubilization (MeOH/EtOH) A->B Dissolve C Catalyst Addition (10% Pd/C under Argon) B->C Inert atmosphere D H2 Atmosphere Exchange (1 atm, 25°C) C->D Purge & Fill E Pd Surface Adsorption & O-Benzyl Cleavage D->E Catalytic Cycle F Celite Filtration (Catalyst Removal) E->F Reaction Completion H Toluene (Byproduct) E->H Cleaved Group G 1-(2-Hydroxyethyl)-4-hydroxyindole (Target Product) F->G Evaporate Filtrate

Workflow and mechanistic logic for Pd/C-catalyzed O-debenzylation.

Experimental Design & Parameter Optimization

To ensure a self-validating system, the protocol must control for catalyst poisoning, pyrophoric hazards, and reaction kinetics. Indoles can occasionally poison catalysts if trace impurities are present. Therefore, high-quality 10% Pd/C is recommended.

Table 1: Optimization of Reaction Parameters

ParameterSelected ConditionMechanistic Rationale & Expected Outcome
Solvent Anhydrous Methanol (MeOH)Optimal. Protic nature accelerates O-debenzylation. High solubility for both starting material and the more polar product[4].
Solvent Ethyl Acetate (EtOAc)Sub-optimal. Slower reaction kinetics; useful only if the substrate exhibits poor solubility in alcohols.
Catalyst 10% Pd/C (10 wt% loading)Standard. Provides sufficient active surface area for H 2​ adsorption without promoting indole ring reduction[3].
Pressure 1 atm (Balloon)Ideal. Prevents over-reduction to indoline, which typically requires >3 atm or stronger catalysts (e.g., PtO 2​ )[4].
Temperature 20–25 °C (Ambient)Ideal. Heating is unnecessary and increases the risk of side reactions or unwanted N-dealkylation.

Self-Validating Protocol for Selective O-Debenzylation

Safety Directive: Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen or exposed to solvent vapors. Always handle under an inert atmosphere[4].

Materials Required:

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole (1.0 eq, 10.0 mmol, ~2.67 g)

  • 10% Palladium on Carbon (0.1 eq Pd, ~260 mg)

  • Anhydrous Methanol (50 mL)

  • Hydrogen gas (Balloon apparatus)

  • Argon gas (for purging)

  • Celite 545 (for filtration)

Step-by-Step Methodology:

  • Inert System Preparation: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add the solid 1-(2-Hydroxyethyl)-4-benzyloxyindole (10.0 mmol). Seal the flask with rubber septa and purge the system with Argon for 5 minutes.

  • Catalyst Introduction: Carefully remove one septum and add the 10% Pd/C (260 mg).

    • Causality: Adding the dry catalyst to the dry substrate before the solvent minimizes the risk of solvent vapor ignition. A vapor of the solvent can cause a fire if Pd/C is added to a solvent-rich atmosphere[4]. Immediately purge the flask again with Argon.

  • Solvent Addition: Inject anhydrous Methanol (50 mL) via syringe through the septum, ensuring the catalyst is completely suspended. The Argon blanket prevents the Pd/C from igniting the methanol vapors.

  • Hydrogen Exchange: Attach a hydrogen-filled balloon fitted with a three-way stopcock and syringe needle. Evacuate the flask briefly using a mild vacuum (water aspirator), then backfill with Hydrogen. Repeat this evacuate/fill cycle three times.

    • Self-Validation Checkpoint 1: The balloon should remain inflated, and the suspension should show no signs of bubbling other than the deliberate gas exchange.

  • Reaction Execution: Open the flask to the hydrogen balloon (1 atm). Stir the black suspension vigorously at room temperature (20–25 °C).

    • Causality: Vigorous stirring maximizes the dissolution of H 2​ gas into the liquid phase and its subsequent adsorption onto the solid palladium surface[4].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV and Vanillin stain).

    • Self-Validation Checkpoint 2: The starting material (O-benzyl ether) will elute higher (less polar) than the deprotected 4-hydroxyindole product (more polar). The reaction is typically complete within 2 to 4 hours[5].

  • Quenching and Filtration: Once TLC indicates complete consumption of the starting material, close the hydrogen source. Evacuate the hydrogen and backfill the flask with Argon three times. Filter the reaction mixture through a tightly packed pad of Celite 545 on a sintered glass funnel.

    • Causality: Celite traps the fine, pyrophoric Pd/C particles, preventing metal contamination in the final product[5]. Wash the filter cake thoroughly with additional Methanol (3 × 20 mL). Crucial: Do not allow the filter cake to run dry; keep it wet with solvent to prevent fires.

  • Isolation: Concentrate the combined filtrate under reduced pressure (rotary evaporator) at 35 °C to yield the crude 1-(2-Hydroxyethyl)-4-hydroxyindole. The volatile toluene byproduct is removed during this evaporation step.

Analytical Validation & Quality Control

To validate the success of the protocol and ensure the structural integrity of the indole ring, the following analytical signatures must be confirmed:

  • 1 H NMR (DMSO-d 6​ or CDCl 3​ ):

    • Loss of Benzyl Group: Complete disappearance of the benzylic -CH 2​

      • protons (singlet, ~5.1-5.3 ppm) and the 5 aromatic protons of the phenyl ring (multiplet, ~7.3-7.5 ppm).
    • Appearance of Phenol: Appearance of a broad singlet for the phenolic -OH (exchangeable with D 2​ O, typically ~9.0 ppm in DMSO-d 6​ ).

    • Retention of N-Alkyl Chain: The N-CH 2​ CH 2​ OH signals must remain intact (two distinct triplets around 3.8 and 4.2 ppm), proving the N-alkyl chain was not cleaved.

  • LC-MS: Observe a mass shift from [M+H]+ 268.1 (Starting Material) to [M+H]+ 178.1 (Target Product).

References

  • Title: A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe Source: PMC (nih.gov) URL: 3

  • Title: Hydrogenation (atmospheric pressure) with Pd/C Source: The University of Tokyo (u-tokyo.ac.jp) URL: 4

  • Title: An In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-HO-MET Source: Benchchem URL: 5

  • Title: Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis Source: Benchchem URL: 1

  • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: 2

Sources

Method

1-(2-Hydroxyethyl)-4-benzyloxyindole crystallization and isolation techniques

Application Note: Advanced Isolation and Crystallization Techniques for 1-(2-Hydroxyethyl)-4-benzyloxyindole Rationale and Synthetic Context As a Senior Application Scientist, I frequently encounter the phenomenon of "oi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Isolation and Crystallization Techniques for 1-(2-Hydroxyethyl)-4-benzyloxyindole

Rationale and Synthetic Context

As a Senior Application Scientist, I frequently encounter the phenomenon of "oiling out"—or liquid-liquid phase separation (LLPS)—when isolating functionalized indole derivatives. 1-(2-Hydroxyethyl)-4-benzyloxyindole is a highly valuable synthetic intermediate, serving as a foundational scaffold for neuroactive compounds, including1[1].

The synthesis typically involves the N-alkylation of 4-benzyloxyindole using 2-bromoethanol or ethylene oxide under basic conditions,2[2]. While the chemistry is straightforward, the isolation is not. The 2-hydroxyethyl side chain introduces significant 3 due to competing intra- and intermolecular hydrogen bonding[3]. Consequently, when crude mixtures are subjected to standard cooling, the supersaturated solution bypasses the metastable zone and enters the labile zone, precipitating as a solute-rich oil rather than forming a stable crystalline lattice.

Mechanistic Insights into the Crystallization Strategy

To force the system into an ordered crystalline state, we must exert strict thermodynamic control. The protocol below utilizes a binary solvent system: Ethyl Acetate (EtOAc) as the primary solvent and Hexanes as the anti-solvent.

  • Causality of Solvent Selection: EtOAc is a strong hydrogen-bond acceptor. It readily disrupts the disordered hydrogen-bonding network of the hydroxyethyl moiety, ensuring complete dissolution of the crude oil at 65 °C.

  • Causality of Anti-Solvent Addition: Hexanes progressively lower the solubility of the indole without participating in hydrogen bonding. By adding Hexanes strictly at the boiling point until the cloud point is reached, we artificially widen the metastable zone.

  • Causality of Seeding: Introducing seed crystals at the cloud point bypasses the primary nucleation energy barrier. This prevents the compound from oiling out, directing the thermodynamic energy entirely toward the growth of the existing crystal lattice.

Quantitative Data: Solvent System Screening

Before finalizing the protocol, multiple solvent systems were evaluated for their ability to suppress LLPS and promote high-purity crystallization. The EtOAc/Hexanes system demonstrated superior performance across all critical metrics.

Solvent SystemRatio (v/v)Initial Crude StateRecovery Yield (%)Purity (HPLC, %)Crystal Habit
EtOAc / Hexanes 1:4 Viscous Oil82.5 >99.5 Prismatic
Ethanol / Water1:2Viscous Oil65.098.0Fine Needles
Toluene / Heptane1:3Viscous Oil71.297.5Amorphous / Oiling
IsopropanolN/AViscous Oil54.098.5Agglomerates

Experimental Protocols

Protocol A: Post-Reaction Isolation (Liquid-Liquid Extraction)

This self-validating extraction ensures the removal of polar aprotic solvents (e.g., DMF) and unreacted alkylating agents prior to crystallization.

  • Reaction Quenching: Cool the N-alkylation reaction mixture to 5 °C using an ice-water bath. Slowly add 3 volumes of ice-cold deionized water. Self-Validation: An immediate exothermic phase separation should occur, precipitating the bulk organic components.

  • Primary Extraction: Extract the aqueous mixture with EtOAc (3 × 2 volumes).

  • Aqueous Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to partition residual DMF into the aqueous phase), saturated aqueous NaHCO₃, and saturated NaCl (brine).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (40 °C, 50 mbar).

  • Result: The crude 1-(2-hydroxyethyl)-4-benzyloxyindole is isolated as a viscous, amber oil.

Protocol B: Controlled Anti-Solvent Crystallization

This procedure is designed to prevent oiling out and yield highly pure prismatic crystals.

  • Hot Dissolution: Transfer the crude amber oil to a jacketed crystallizer. Add a minimum volume of EtOAc (approx. 2.5 mL per gram of crude) and heat to 65 °C under gentle mechanical agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean reactor to remove particulate impurities that act as sites for heterogeneous nucleation.

  • Anti-Solvent Titration: Maintain the solution at 65 °C. Slowly titrate hot Hexanes (60 °C) into the reactor at a rate of 0.5 mL/min until the solution becomes faintly turbid (the cloud point), then immediately add 0.2 mL of EtOAc to restore complete clarity.

  • Seeding & Maturation: Add 0.5% w/w of pure 1-(2-hydroxyethyl)-4-benzyloxyindole seed crystals. Hold the temperature isothermally at 65 °C for 30 minutes. Self-Validation: The seed crystals should not dissolve; the suspension should become slightly more opaque as the seed bed matures.

  • Controlled Cooling Ramp: Program the crystallizer to cool linearly from 65 °C to 5 °C at a strict rate of 0.2 °C/min.

  • Isolation: Isolate the resulting off-white crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0 °C) EtOAc/Hexanes (1:4 v/v) to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to a constant weight.

Workflow Visualization

Workflow Reaction Crude Reaction Mixture (in DMF) Quench Aqueous Quench & Extraction (H2O / EtOAc) Reaction->Quench Wash Washing Phase (LiCl / Brine) Quench->Wash Concentrate Concentration (Viscous Oil) Wash->Concentrate Dissolve Hot Dissolution (EtOAc at 65°C) Concentrate->Dissolve AntiSolvent Anti-Solvent Addition (Hexanes to Cloud Point) Dissolve->AntiSolvent Seed Seeding & Maturation (0.5% w/w Seeds) AntiSolvent->Seed Cooling Controlled Cooling Ramp (0.2°C/min to 5°C) Seed->Cooling Isolate Filtration & Drying (Pure Crystals) Cooling->Isolate

Figure 1: Step-by-step isolation and anti-solvent crystallization workflow.

References

  • Source: PMC (National Institutes of Health)
  • DK170279B1 - 3-substituted 1-aminoalkyl-1H-indole compounds, process for their preparation Source: Google Patents URL
  • Synthesis, Structural and Nonlinear Optical Properties of 2-(3-Cyano-4-{5-[1-(2-Hydroxyethyl)

Sources

Application

Application Note: Formulation and In Vitro Biological Evaluation of 1-(2-Hydroxyethyl)-4-benzyloxyindole

An Application Note from the Senior Scientist's Desk Introduction: The Therapeutic Potential of the Indole Scaffold The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry due to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage with a wide array of biological targets.[1][2] Indole derivatives have demonstrated significant therapeutic potential, particularly in oncology, by modulating critical cellular processes.[2] Many have been shown to induce programmed cell death (apoptosis), inhibit key enzymes like protein kinases, or interfere with microtubule polymerization, a process essential for cell division.[1][3][4][5]

1-(2-Hydroxyethyl)-4-benzyloxyindole is a synthetic indole derivative of interest for drug discovery screening. Its efficacy in cell-based assays is critically dependent on its correct formulation and application. An improper solvent choice, incorrect concentration, or the absence of appropriate controls can lead to artifactual data, masking the true biological activity of the compound.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven, detailed protocols for the preparation of 1-(2-Hydroxyethyl)-4-benzyloxyindole solutions and their application in common cell culture assays to assess viability, cytotoxicity, and apoptosis.

Compound Profile and Key Characteristics

A thorough understanding of the physicochemical properties of 1-(2-Hydroxyethyl)-4-benzyloxyindole is fundamental to its effective formulation.

PropertyDataSource / Rationale
Chemical Structure C₁₇H₁₇NO₂Inferred from name
Molecular Weight 267.33 g/mol Calculated
Appearance Likely a crystalline solidBased on related compounds like 4-benzyloxyindole.[6][7]
Solubility Poorly soluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.Inferred from the hydrophobic nature of the benzyloxy and indole groups.[8][9][10]
Stability Stock solutions in anhydrous DMSO are stable when stored properly. Stability in aqueous culture media over long incubation periods should be determined empirically.[11][12]General guidance for indole derivatives.[13]

Protocol 1: Preparation of a High-Concentration Stock Solution

The primary objective is to create a sterile, high-concentration stock solution that can be easily diluted to various working concentrations while ensuring the final solvent concentration in the cell culture medium remains non-toxic.

Rationale for Solvent Selection

Dimethyl Sulfoxide (DMSO) is the recommended solvent for 1-(2-Hydroxyethyl)-4-benzyloxyindole. Its high solvating power for non-polar, hydrophobic compounds and its miscibility with aqueous cell culture media make it an ideal choice.[14] However, DMSO can exert biological effects and cytotoxicity at higher concentrations. Therefore, it is imperative that the final concentration in cell culture assays be kept to a minimum, typically ≤ 0.5% , with an ideal target of ≤ 0.1% for sensitive cell lines or long-term experiments.[11][14]

Materials
  • 1-(2-Hydroxyethyl)-4-benzyloxyindole powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile, anhydrous

  • Analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filters

Step-by-Step Methodology for a 50 mM Stock Solution
  • Calculation: To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 267.33 g/mol × 1000 mg/g = 13.37 mg

  • Weighing: On an analytical balance, accurately weigh 13.37 mg of 1-(2-Hydroxyethyl)-4-benzyloxyindole powder.

    • Expert Tip: Weigh the compound onto a small piece of sterile aluminum foil or weighing paper and carefully transfer it into a sterile microcentrifuge tube. This prevents contamination of the stock bottle.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new, sterile, light-protected microcentrifuge tube. This step is crucial if the initial weighing was not performed in a sterile environment.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected tubes. Store aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[8]

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, potentially causing precipitation.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound (e.g., 13.37 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 3. Vortex / Sonicate (Ensure clear solution) add_dmso->dissolve filter 4. Filter Sterilize (0.22 µm syringe filter) dissolve->filter aliquot 5. Aliquot (Single-use volumes) filter->aliquot store 6. Store (-80°C, protected from light) aliquot->store

Fig 1. Workflow for preparing a sterile, high-concentration DMSO stock solution.

Protocol 2: Dosing Cells and Establishing Controls

This protocol outlines the dilution of the DMSO stock into cell culture medium and the critical importance of including proper experimental controls to ensure data integrity.

The Principle of Serial Dilution and Vehicle Control

Directly adding a small volume of high-concentration DMSO stock to a large volume of media can cause the compound to precipitate. A serial or intermediate dilution step is recommended. Most importantly, a vehicle control is non-negotiable.[15][16] This control consists of cells treated with the same final concentration of DMSO as the compound-treated cells. It allows the researcher to differentiate the biological effects of the compound from any potential effects of the solvent itself.[14][16]

Step-by-Step Methodology
  • Thaw Stock: On the day of the experiment, thaw one aliquot of the 50 mM stock solution at room temperature.

  • Prepare Intermediate Dilution (Recommended): In a sterile tube, dilute the 50 mM stock 1:100 in pre-warmed, complete cell culture medium to create a 500 µM intermediate stock. For example, add 5 µL of 50 mM stock to 495 µL of medium. Vortex gently.

  • Prepare Final Working Concentrations: Serially dilute the 500 µM intermediate stock to achieve the desired final concentrations in your assay plate (e.g., a 96-well plate).

Example Dilution Scheme for a 96-Well Plate Assay

This table outlines a typical serial dilution to test a range of concentrations from 100 µM down to 0.78 µM. Assume the final volume in each well is 200 µL.

WellConcentration (µM)Vol. of 500 µM Stock (µL)Vol. of Medium (µL)Final DMSO %
A 100401600.2%
B 50201800.1%
C 25101900.05%
D 12.551950.025%
E 6.252.5197.50.0125%
F 3.131.25198.750.0063%
G 1.560.63199.370.0031%
H Vehicle Control 40 (of DMSO in media)1600.2%
I Untreated Control 02000%

Note: The vehicle control should match the highest concentration of DMSO used in the experiment.[17]

Application: Protocols for Assessing Biological Activity

Once formulated, 1-(2-Hydroxyethyl)-4-benzyloxyindole can be evaluated for its biological effects. The following are standard, robust protocols to determine its impact on cell health.

G cluster_exp General Experimental Workflow for In Vitro Assays seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) incubate1 2. Incubate 24h (Allow cell attachment) seed->incubate1 treat 3. Treat Cells (Vehicle & Compound Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Exposure period) treat->incubate2 assay 5. Perform Assay incubate2->assay read 6. Read Plate (Spectrophotometer / Fluorometer) assay->read viability MTT Assay (Metabolic Activity) assay->viability cytotox LDH Assay (Membrane Integrity) assay->cytotox apoptosis Caspase-3/7 Assay (Apoptosis Execution) assay->apoptosis analyze 7. Analyze Data (Calculate IC50, etc.) read->analyze

Fig 2. A generalized workflow for evaluating compound efficacy in cell-based assays.
Protocol 5A: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[18][19] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Culture and treat cells with 1-(2-Hydroxyethyl)-4-benzyloxyindole as described in Section 4.0 for the desired time period (e.g., 48 hours).

  • Add 10 µL of a 5 mg/mL MTT labeling reagent to each well.[18]

  • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.[18][19]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20]

  • Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan.[18][19]

  • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[18]

Protocol 5B: Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[21][22]

  • Culture and treat cells as described in Section 4.0. Include a "Maximum LDH Release" control by adding a lysis agent (e.g., Triton X-100) to a set of untreated wells 30-60 minutes before the end of the incubation.[23][24]

  • After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[24]

  • Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[23]

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add 100 µL of the reaction mixture to each well containing the supernatant.[24]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]

  • Measure the absorbance at 490 nm using a microplate reader.[21][23]

Protocol 5C: Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[25] The assay uses a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.[26]

  • Culture and treat cells in an opaque-walled 96-well plate suitable for luminescence/fluorescence.

  • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the caspase assay reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7).[26]

  • Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL of reagent to 100 µL of media).

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a microplate reader.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates in media Final concentration is above solubility limit; Rapid dilution from DMSO stock.Perform serial dilutions in media. Ensure the final DMSO concentration is as low as possible. Add DMSO stock to media while gently vortexing.[14]
High toxicity in vehicle control DMSO concentration is too high; Cell line is highly sensitive to DMSO.Ensure the final DMSO concentration does not exceed 0.5%, and ideally is ≤0.1%.[11][14] Run a DMSO dose-response curve to determine the tolerance of your specific cell line.
High background in MTT assay Contamination of media with bacteria or yeast; Reagent was exposed to light.Use sterile technique. Check media for contamination before use. Keep MTT reagent protected from light.[19]
Inconsistent results between experiments Inconsistent preparation of solutions; "Edge effect" in microplates.Prepare fresh working solutions for each experiment. Avoid using the outer wells of the plate for critical samples; fill them with sterile PBS to create a humidity barrier.[14]

References

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. Retrieved from [Link]

  • L'Ecuyer, T., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Tumor Diagn Ther, 32(5), 254-259. Retrieved from [Link]

  • Bicinchoninic Acid (BCA) Protein Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Khan, I., et al. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia. Retrieved from [Link]

  • Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4683. Retrieved from [Link]

  • BCA (Bicinchoninic Acid) Protein Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114283. Retrieved from [Link]

  • Caspase-3 Activity Assay Protocol. (2012). Cell Signaling Technology. Retrieved from [Link]

  • Controlling your High Content Assays. (2020). Araceli Biosciences. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Yeo, S., et al. (2014). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Pharmacognosy Magazine, 10(Suppl 4), S599–S603. Retrieved from [Link]

  • I don't understand what the vehicle control is for. (2024). Reddit. Retrieved from [Link]

  • Process of preparing purified aqueous indole solution. (1992). Google Patents (Patent No. US5085991A).
  • Stock Solutions. (n.d.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • In Vitro Cytotoxicity. (n.d.). University of Pretoria. Retrieved from [Link]

  • Wang, Y. J., et al. (2019). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Journal of medicinal chemistry, 62(14), 6644–6661. Retrieved from [Link]

  • 4-benzyloxyindole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • N-benzyl-1-(2-hydroxyethyl)-5-(1H-indol-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)-4-benzyloxyindole

Welcome to the technical support resource for the synthesis of 1-(2-Hydroxyethyl)-4-benzyloxyindole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-(2-Hydroxyethyl)-4-benzyloxyindole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Reaction Overview: N-Alkylation of 4-Benzyloxyindole

The synthesis of 1-(2-Hydroxyethyl)-4-benzyloxyindole is a specific example of an N-alkylation reaction on an indole scaffold. The indole N-H bond, while not highly acidic (pKa ≈ 17 in DMSO), can be deprotonated by a sufficiently strong base to form a highly nucleophilic indolate anion.[1] This anion then undergoes a nucleophilic substitution (S_N2) reaction with an appropriate electrophile, in this case, a 2-hydroxyethylating agent, to form the desired product.

The primary challenge in indole alkylation is controlling regioselectivity. The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon.[2][3] Reaction conditions must be carefully selected to favor the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated isomer.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low to No Conversion of Starting Material

Question: My reaction shows little to no consumption of the 4-benzyloxyindole starting material. What are the likely causes and how can I improve the conversion rate?

Answer: Low conversion typically points to issues with reagent activity or suboptimal reaction conditions. Here are the most common culprits and their solutions:

  • Insufficient Deprotonation: The indole N-H must be effectively deprotonated to form the reactive nucleophile.[4]

    • Causality: If the base is too weak, the equilibrium will not favor the formation of the indolate anion, leading to a sluggish or stalled reaction.[1]

    • Solution: Employ a strong base. Sodium hydride (NaH) is a classic and highly effective choice for deprotonating indoles, driving the reaction forward.[1][2][4] Alternatives include potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃), although NaH is generally more robust for this purpose.[1] Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.[2]

  • Presence of Protic Impurities: Water or other protic impurities are detrimental to the reaction.

    • Causality: Strong bases like NaH react violently with water. Any moisture will quench the base and protonate the newly formed indolate anion, reverting it to the unreactive starting material.[1]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, such as dry DMF or THF. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[1]

  • Low Reaction Temperature: The reaction may lack sufficient thermal energy to overcome its activation barrier.

    • Causality: Many N-alkylation reactions do not proceed efficiently at room temperature.

    • Solution: Increase the reaction temperature. Heating can dramatically improve both the rate and yield.[1] For challenging alkylations, temperatures of 80 °C or higher have been shown to favor N-alkylation and drive the reaction to completion.[5]

Issue 2: Poor Regioselectivity (Formation of C3-Alkylated Byproduct)

Question: My analysis shows a significant amount of a byproduct, which I suspect is the C3-alkylated isomer. How can I improve the selectivity for the desired N1-alkylated product?

Answer: The formation of the C3-alkylated isomer is a common problem stemming from the inherent nucleophilicity of that position.[2] The key is to use conditions that favor the formation and reaction of the indolate anion.

  • Suboptimal Base/Solvent System: The choice of base and solvent has a profound impact on regioselectivity.

    • Causality: Polar aprotic solvents like N,N-dimethylformamide (DMF) are excellent at solvating the sodium cation of the indolate salt, leaving the nitrogen anion more exposed and nucleophilic, thereby promoting N-alkylation.[2][5] In contrast, less polar solvents may lead to aggregation or favor a reaction pathway with more C3 character.

    • Solution: The combination of Sodium Hydride (NaH) in anhydrous DMF is the gold standard for promoting N-alkylation.[5] Increasing the proportion of DMF in mixed solvent systems (e.g., THF/DMF) has been shown to improve the N/C3 alkylation ratio.[5]

  • Reaction Temperature is Too Low: While counterintuitive, higher temperatures can improve N-selectivity.

    • Causality: C3-alkylation is often the kinetically favored pathway (lower activation energy), while N1-alkylation is the thermodynamically favored one (more stable product). By providing more thermal energy, the reaction can overcome the higher activation barrier to form the more stable N-alkylated product.[2][5]

    • Solution: Heat the reaction mixture. Studies have shown that increasing the temperature to 80 °C can lead to complete N-alkylation with no detectable C3 byproduct.[5]

Issue 3: Product Degradation or Formation of Multiple Byproducts

Question: My reaction mixture is dark and complex, and purification is difficult. What could be causing product degradation or the formation of multiple byproducts?

Answer: A complex reaction profile suggests that side reactions or decomposition are occurring.

  • Dialkylation: Highly reactive alkylating agents or forcing conditions can lead to the alkylation of both the N1 and C3 positions.[1]

    • Solution:

      • Control Stoichiometry: Use only a slight excess of the alkylating agent (e.g., 1.05–1.2 equivalents).[1]

      • Slow Addition: Add the alkylating agent dropwise to the solution of the indolate anion at 0 °C. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.[1][2]

      • Monitor Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress and quench it as soon as the starting material is consumed.[1]

  • Instability of Indole Ring: Indoles can be sensitive to harsh conditions.[2]

    • Solution: While heating is often necessary, avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. If degradation is suspected even under optimized conditions, consider alternative, milder protocols such as phase-transfer catalysis.[1]

  • Product Decomposition on Silica Gel: Some indole derivatives are sensitive to the acidic nature of standard silica gel used in column chromatography.[6]

    • Solution: If you observe streaking or product loss during purification, neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine.[6] Alternatively, use a different stationary phase like alumina.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended alkylating agent for introducing the 2-hydroxyethyl group? A1: 2-Bromoethanol is a common and effective choice. The general reactivity trend for the leaving group is I > Br > Cl.[1] While 2-iodoethanol would be more reactive, it is less stable and more expensive. 2-Chloroethanol is less reactive and may require harsher conditions. For reactions using 2-chloroethanol or 2-bromoethanol, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction via an in-situ Finkelstein reaction, which transiently generates the more reactive iodo-intermediate.[1]

Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most practical method.[2] Use a suitable eluent system (e.g., Ethyl Acetate/Hexane) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light and/or by staining with potassium permanganate, which is very effective for indole compounds. The disappearance of the 4-benzyloxyindole spot and the appearance of a new, typically more polar, product spot indicates reaction progress.

Q3: How do I definitively confirm that I have synthesized the N1-alkylated product and not the C3 isomer? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique.[1] In the ¹H NMR spectrum, the most telling sign of successful N-alkylation is the disappearance of the characteristic N-H proton signal , which typically appears as a broad singlet at a high chemical shift (often >8 ppm) in the starting indole.[1] You will also see new signals corresponding to the -CH₂CH₂OH group. ¹³C NMR and 2D-NMR techniques like HMBC can further confirm the connectivity.

Data & Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low/No Conversion Insufficient deprotonationUse a strong base like NaH (1.1-1.5 eq.).[1][2]
Protic impurities (water)Use anhydrous solvents and an inert (N₂/Ar) atmosphere.[1]
Low reaction temperatureIncrease temperature; consider heating to 50-80 °C.[5]
Poor Regioselectivity Kinetic (C3) vs. Thermodynamic (N1) controlIncrease reaction temperature to favor the N1 product.[2][5]
Suboptimal solvent choiceUse a polar aprotic solvent like DMF to favor N-alkylation.[2][5]
Byproduct Formation Dialkylation (N1 and C3)Use 1.05-1.2 eq. of alkylating agent; add it dropwise.[1]
Product decomposition during purificationNeutralize silica gel with 1-2% triethylamine in the eluent.[6]
Optimized Experimental Protocol

This protocol is a robust starting point. Modifications may be necessary based on your specific laboratory conditions and observations.

Materials:

  • 4-Benzyloxyindole (1.0 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • 2-Bromoethanol (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-benzyloxyindole (1.0 eq.).

  • Dissolution: Dissolve the indole in anhydrous DMF to a concentration of approximately 0.2-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The solution may change color.[2]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the 2-bromoethanol (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.[5]

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-Hydroxyethyl)-4-benzyloxyindole.[1]

Visualized Workflows

Diagram 1: General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware under N2/Ar prep2 Add 4-Benzyloxyindole & Anhydrous DMF prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add NaH portion-wise react1->react2 react3 Stir until H2 evolution ceases react2->react3 react4 Cool to 0 °C, add 2-Bromoethanol dropwise react3->react4 react5 Heat to 50-80 °C & Monitor by TLC react4->react5 workup1 Cool to 0 °C, Quench with sat. NH4Cl react5->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Water & Brine workup2->workup3 workup4 Dry (Na2SO4) & Concentrate workup3->workup4 workup5 Purify via Flash Chromatography workup4->workup5 product Pure 1-(2-Hydroxyethyl)-4-benzyloxyindole workup5->product

Caption: A step-by-step workflow for the synthesis of 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Diagram 2: Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_sm Is Starting Material (SM) consumed? start->check_sm cause_deprot Issue: Incomplete Deprotonation / Activity check_sm->cause_deprot No check_byprod Are byproducts observed? check_sm->check_byprod Yes sm_no No sol_base Solution: Use strong base (NaH) in anhydrous solvent under N2 cause_deprot->sol_base sol_temp Solution: Increase reaction temperature cause_deprot->sol_temp sm_yes Yes cause_c3 Byproduct is C3-isomer? check_byprod->cause_c3 Yes cause_multi Multiple byproducts / Degradation? check_byprod->cause_multi Yes, multiple spots cause_workup Issue: Product loss during work-up/purification check_byprod->cause_workup No byprod_yes Yes sol_c3 Solution: Use NaH/DMF, Increase Temp to 80 °C cause_c3->sol_c3 sol_multi Solution: Control stoichiometry, add alkylating agent slowly cause_multi->sol_multi byprod_no No (Clean baseline) sol_workup Solution: Check extraction pH, neutralize silica gel cause_workup->sol_workup

Caption: A decision tree for systematically troubleshooting low reaction yields.

References

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
  • Poore, M. A., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie.
  • Bull, J. A., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • ChemHelpASAP. (2019).
  • Werner, S., et al. (2016).
  • BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors. BenchChem Technical Support.

Sources

Optimization

Solving solubility issues of 1-(2-Hydroxyethyl)-4-benzyloxyindole in aqueous media

Technical Support Center: Overcoming Aqueous Solubility Challenges for 1-(2-Hydroxyethyl)-4-benzyloxyindole Executive Summary Working with 1-(2-Hydroxyethyl)-4-benzyloxyindole presents significant formulation challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for 1-(2-Hydroxyethyl)-4-benzyloxyindole

Executive Summary

Working with 1-(2-Hydroxyethyl)-4-benzyloxyindole presents significant formulation challenges due to its structural thermodynamics. The molecule features a highly lipophilic benzyl ether group and a planar indole core, which together drive strong crystal lattice energies and poor hydration. While the 2-hydroxyethyl group provides minor hydrogen-bonding capacity, it is insufficient to overcome the overall hydrophobicity of the scaffold. As a Senior Application Scientist, I have structured this guide to help you troubleshoot precipitation issues, understand the physicochemical causality behind solvent selection, and implement self-validating protocols for both in vitro and in vivo applications.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 1-(2-Hydroxyethyl)-4-benzyloxyindole precipitate immediately when diluted from a DMSO stock into PBS or cell culture media? A1: This is a classic case of solvent-shift precipitation. When you spike a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the lipophilic indole derivative instantly exceeds its intrinsic aqueous solubility threshold. Without an intermediate phase to lower the thermodynamic barrier, the molecules rapidly aggregate via hydrophobic interactions and π-π stacking of the indole rings, causing nucleation and visible precipitation[1].

Q2: What is the most reliable vehicle for in vivo administration (IV or IP) that avoids toxicity while maintaining solubility? A2: The industry-standard approach for highly lipophilic planar molecules is a quaternary co-solvent and micellar system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [2]. Causality of the mixture:

  • DMSO disrupts the initial crystal lattice of the powder.

  • PEG300 acts as a miscible transition solvent, bridging the dielectric constant gap between DMSO and water.

  • Tween-80 provides non-ionic micellar encapsulation, trapping the hydrophobic benzyl and indole moieties before they can nucleate[3].

  • Saline provides the bulk isotonic phase. Adding these out of order will result in immediate failure.

Q3: My downstream assay is highly sensitive to DMSO and surfactants. How can I achieve an aqueous solution without them? A3: You must utilize inclusion complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The β-cyclodextrin cavity is geometrically ideal for encapsulating aromatic rings like the benzyl and indole groups[1]. HP-β-CD is preferred over unmodified β-CD because the hydroxypropyl substitutions disrupt the cyclodextrin's own intermolecular hydrogen bonding, dramatically increasing the carrier's aqueous solubility and preventing nephrotoxicity in vivo.

Part 2: Formulation Methodologies (Self-Validating Protocols)

Protocol A: The 10/40/5/45 Co-Solvent Formulation (For high-concentration in vivo dosing)

Note: Solvents MUST be added in this exact sequential order to maintain the thermodynamic gradient.

  • Primary Dissolution: Weigh 2.5 mg of 1-(2-Hydroxyethyl)-4-benzyloxyindole. Add 100 µL of pure, anhydrous DMSO. Vortex vigorously until a completely clear solution is achieved. (Causality: DMSO provides the solvation energy required to break the solid-state crystal lattice).

  • Polarity Bridging: Add 400 µL of PEG300 to the DMSO solution. Vortex for 30 seconds. (Causality: PEG300 lowers the dielectric constant of the mixture, preventing shock precipitation).

  • Micellar Encapsulation: Add 50 µL of Tween-80. Pipette up and down to ensure the viscous surfactant is fully integrated, then vortex or sonicate for 1 minute[4].

  • Aqueous Quenching: Slowly add 450 µL of 0.9% Saline dropwise (approx. 50 µL at a time) while continuously vortexing the tube.

  • Self-Validation Step: Centrifuge the final 1 mL mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has crashed out (likely due to adding saline too quickly). If no pellet is present, the micellar solution is stable and ready for dosing.

Protocol B: HP-β-CD Inclusion Complexation (For surfactant-free in vitro assays)
  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water or saline. Stir until completely transparent.

  • Solvent Evaporation/Kneading: Dissolve your indole derivative in a minimal volume of volatile solvent (e.g., methanol or ethanol). Add this dropwise to the HP-β-CD solution under high-speed magnetic stirring (600 rpm) at 40°C.

  • Equilibration: Allow the solution to stir open to the air in a fume hood for 12-24 hours to evaporate the organic solvent and drive the indole into the hydrophobic cavity of the cyclodextrin[5].

  • Self-Validation Step (Phase Solubility): Filter the final solution through a 0.22 µm PVDF syringe filter. If the compound did not complex, it will remain as a suspension and be caught by the filter. Measure the UV absorbance of the filtrate; a high absorbance confirms successful encapsulation and solubilization.

Part 3: Quantitative Data & Decision Matrices

Table 1: Comparison of Solubilization Strategies for Lipophilic Indole Derivatives

StrategyCompositionEst. Max SolubilityApplicationPros / Cons
Standard Buffer 100% PBS (pH 7.4)< 0.05 mg/mLBaselineHigh physiological relevance / Unusable for lipophilics
Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLIn vivo (IV/IP)Simple to prepare / Contains surfactants which may lyse certain cells
Cyclodextrin 20% HP-β-CD in Saline1.0 - 5.0 mg/mLIn vitro / In vivoNo surfactants, highly biocompatible / Complex preparation process

Part 4: Visual Workflows & Mechanisms

Workflow Start 1-(2-Hydroxyethyl)-4-benzyloxyindole Solubility Challenge Assess Determine Downstream Application Start->Assess InVitro In Vitro / Surfactant-Sensitive Assess->InVitro Cell Assays InVivo In Vivo / Tolerates Surfactants Assess->InVivo Animal Models Cyclodextrin Inclusion Complexation (HP-β-CD or SBE-β-CD) InVitro->Cyclodextrin Cosolvent Co-solvent & Micellar System (DMSO/PEG300/Tween-80/Saline) InVivo->Cosolvent Validate Self-Validation: Centrifuge at 10,000 x g Check for Pellet Cosolvent->Validate Cyclodextrin->Validate

Decision tree for selecting the optimal solubility enhancement strategy.

Mechanism Indole Hydrophobic Indole API Complex Inclusion Complex Indole->Complex Enters Cavity HPBCD HP-β-CD Carrier HPBCD->Complex Encapsulates Soluble Aqueous Solution Complex->Soluble Hydration

Mechanism of HP-β-CD inclusion complexation achieving aqueous solubility.

References

  • Product Data Sheet: Formulation Protocols - Life Technologies (India) Pvt. Ltd. Available at:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. Available at: [Link]

  • Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy - JCancer. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing O-Alkylation in 1-(2-Hydroxyethyl)-4-benzyloxyindole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chemoselectivity challenges during the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chemoselectivity challenges during the synthesis of 1-(2-Hydroxyethyl)-4-benzyloxyindole .

When alkylating 4-benzyloxyindole to install a 2-hydroxyethyl group at the N1 position, the most notorious failure mode is the competing O-alkylation (etherification) of the newly formed primary alcohol, leading to polyalkylated impurities (+44 Da or +88 Da mass additions). This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure absolute chemoselectivity.

Mechanistic Insight: The Causality of O-Alkylation

To solve a side reaction, we must first understand its thermodynamic and kinetic drivers.

When utilizing traditional reagents like 2-bromoethanol in the presence of strong bases (e.g., NaH, KOH), the indole nitrogen is deprotonated to form an indolyl anion, which successfully attacks the electrophilic carbon of the reagent. However, the resulting product, 1-(2-hydroxyethyl)-4-benzyloxyindole, possesses a primary alcohol with a pKa of ~15.5. Under strongly basic conditions, this alcohol is readily deprotonated to form a highly nucleophilic alkoxide.

This alkoxide triggers two distinct failure pathways:

  • Chain Extension: The alkoxide attacks another molecule of 2-bromoethanol, forming a polyether chain.

  • In Situ Epoxidation: Base-promoted intramolecular cyclization of unreacted 2-bromoethanol generates ethylene oxide, an extremely reactive electrophile that indiscriminately attacks both amines and alcohols.

To circumvent this, we must shift the reaction paradigm. By replacing 2-bromoethanol with ethylene carbonate , we utilize a reagent that requires nucleophilic attack on its alkylene carbon, followed by irreversible decarboxylation[1]. Because no free halide or epoxide is generated, and the reaction operates under milder catalytic bases[2], the resulting primary alcohol remains protonated and non-nucleophilic, effectively shutting down the O-alkylation pathway[3].

O_Alkylation_Pathway SM 4-Benzyloxyindole Product 1-(2-Hydroxyethyl)- 4-benzyloxyindole SM->Product N-Alkylation Reagent 2-Bromoethanol + Strong Base Reagent->Product Impurity Polyether Impurity (O-Alkylation) Product->Impurity Alkoxide Formation + Excess Reagent

Reaction pathway showing desired N-alkylation vs. competing O-alkylation side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows my desired product mass, but also significant peaks at +44 Da and +88 Da. What is happening? A1: The +44 Da and +88 Da masses correspond to the addition of one or two ethylene oxide units, respectively. This confirms that O-alkylation is occurring at the primary hydroxyl group of your product. If you are using 2-bromoethanol, the strong base is causing chain extension. You must either switch to a weaker base (like Cs₂CO₃)[4] or change your alkylating agent.

Q2: How does the choice of solvent influence the N- vs. O-alkylation ratio? A2: Polar aprotic solvents like DMF or DMSO strip the solvation shell from the base, drastically increasing the nucleophilicity of both the indolyl anion and the product's alkoxide[4]. If you must use a haloethanol, switching to a less polar solvent like acetonitrile (MeCN) combined with a bulky base can sterically hinder the O-alkylation pathway, though it will not eliminate it entirely.

Q3: Is there a reagent alternative that inherently prevents O-alkylation without the need for protecting groups? A3: Yes. Ethylene carbonate is a highly chemoselective, "green" alternative[1]. It reacts preferentially with the nucleophilic indole nitrogen. The reaction is thermodynamically driven by the extrusion of CO₂ gas. Because it does not generate a highly reactive free epoxide in solution, O-alkylation is virtually eliminated, a strategy frequently used in industrial pharmaceutical scale-ups[3].

Condition Optimization & Quantitative Data

The table below summarizes the causality between reagent/condition selection and the resulting impurity profile. Data is synthesized from standard optimization matrices for indole functionalization.

Alkylating AgentBaseSolventTemp (°C)N-Alkylation Yield (%)O-Alkylation Impurity (%)
2-BromoethanolNaH (1.5 eq)DMF2545%35%
2-BromoethanolK₂CO₃ (2.0 eq)MeCN8065%18%
2-(2-Bromoethoxy)THPCs₂CO₃ (1.5 eq)DMF6082%*< 2%
Ethylene Carbonate DABCO (0.1 eq) Toluene 100 94% < 1%

*Yield represents a two-step process (alkylation followed by acidic deprotection).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The recommended Protocol A utilizes the extrusion of CO₂ as a visual and thermodynamic indicator of reaction progress.

Protocol A: Direct N-Alkylation using Ethylene Carbonate (Recommended)

This method leverages the chemoselectivity of organic carbonates[1] and catalytic DABCO[2] to yield the target molecule in a single step with near-zero polyalkylation[3].

Step-by-Step Methodology:

  • Setup: Charge a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet with 4-benzyloxyindole (1.0 equiv, 10 mmol) and anhydrous toluene (0.5 M).

  • Reagent Addition: Add ethylene carbonate (5.0 equiv, 50 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 equiv, 1 mmol).

  • Reaction: Heat the mixture to 100 °C. Self-Validation Check: You will observe slow gas evolution (CO₂), confirming the ring-opening decarboxylation is proceeding.

  • Monitoring: Stir for 12–16 hours. Monitor via HPLC or TLC (Hexanes:EtOAc 1:1) until the starting indole is fully consumed.

  • Workup: Cool the reaction to 50 °C. Add an equal volume of warm water (50 °C) and stir vigorously for 15 minutes. Causality: The warm water wash selectively dissolves unreacted ethylene carbonate and DABCO, leaving the product in the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford highly pure 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Ethylene_Carbonate_Pathway SM 4-Benzyloxyindole Intermediate Ring Opening SM->Intermediate Reagent Ethylene Carbonate + DABCO Reagent->Intermediate Product 1-(2-Hydroxyethyl)- 4-benzyloxyindole Intermediate->Product High Selectivity Gas CO2 Extrusion Intermediate->Gas

Chemoselective N-alkylation using ethylene carbonate, avoiding O-alkylation via CO2 loss.

Protocol B: Two-Step Synthesis using a THP-Protected Reagent

If ethylene carbonate cannot be sourced, O-alkylation can be physically blocked using a tetrahydropyran (THP) protecting group.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-benzyloxyindole (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with water (5x) to remove DMF, then brine. Dry and concentrate.

  • Deprotection: Dissolve the crude intermediate in methanol (0.2 M). Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv). Stir at room temperature for 2 hours.

  • Neutralization: Neutralize the acid with saturated aqueous NaHCO₃. Evaporate the methanol, extract the aqueous residue with EtOAc, dry, and purify via flash chromatography.

References

  • MDPI. "Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions." Source: mdpi.com. URL: [Link]

  • ACS Publications. "Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core." Source: acs.org. URL: [Link]

  • Google Patents. "US7067676B2 - N-alkylation of indole derivatives." Source: google.com.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 1-(2-Hydroxyethyl)-4-benzyloxyindole

Welcome to the technical support center for the purification of indole derivatives. This guide provides in-depth troubleshooting advice and optimized protocols specifically tailored for the column chromatography purifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of indole derivatives. This guide provides in-depth troubleshooting advice and optimized protocols specifically tailored for the column chromatography purification of 1-(2-Hydroxyethyl)-4-benzyloxyindole. As a molecule possessing both a bulky, non-polar benzyloxy group and a polar hydroxyethyl chain, it presents unique separation challenges that require a carefully considered approach. This document is structured to help you navigate these challenges, from initial method development to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when purifying 1-(2-Hydroxyethyl)-4-benzyloxyindole and similar compounds.

Q1: What are the key structural features of 1-(2-Hydroxyethyl)-4-benzyloxyindole that influence its purification?

A1: The chromatographic behavior of this molecule is dictated by a balance of three key features:

  • Indole Core: This aromatic heterocyclic system is UV-active, which is advantageous for visualization on TLC plates and monitoring by UV detectors.

  • 4-Benzyloxy Group: A large, relatively non-polar group that decreases the overall polarity of the molecule and contributes to its solubility in organic solvents.

  • 1-(2-Hydroxyethyl) Group: The primary alcohol (-OH) is the most significant feature for purification. It is a polar functional group that can participate in hydrogen bonding, leading to strong interactions with polar stationary phases like silica gel.

This combination of polar and non-polar regions places the compound in the "moderately polar" category, making normal-phase chromatography on silica gel an excellent starting point for purification.[1]

Q2: How do I select an appropriate mobile phase (eluent) to start with?

A2: Mobile phase selection is the most critical step and must be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[2]

  • Start with a standard solvent system: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) is a conventional starting point for normal-phase chromatography.

  • Aim for an optimal Rf value: Adjust the solvent ratio until the Retention Factor (Rf) of your target compound is between 0.2 and 0.4 on a TLC plate. This Rf range typically provides the best separation on a column, balancing resolution and elution time.[2][3]

  • Consider solvent properties: Due to the polar alcohol group, you may need a more polar solvent system than simple hexane/EtOAc. A good alternative is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Start with a low percentage of MeOH (1-2%) and increase as needed.

Q3: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

A3: Several methods are available for visualizing indole derivatives which are often colorless.

  • UV Light (Non-destructive): As an indole, the compound is UV-active. It will appear as a dark spot on a fluorescent TLC plate (e.g., F254) under short-wave UV light (254 nm). This is the fastest and most common method for monitoring column fractions.

  • Iodine Chamber (Semi-destructive): Exposing the dried TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.

  • Chemical Stains (Destructive): These stains react with the compound to produce a colored spot, often requiring heat.

    • p-Anisaldehyde Stain: A versatile stain for many functional groups, including alcohols.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, which typically produces distinctive blue or purple spots.[4]

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with any compound that can be oxidized (like the alcohol group), appearing as yellow/brown spots on a purple background.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: The spots on my TLC plate are streaking or tailing.

This is a very common issue with indole derivatives and compounds containing hydroxyl or amine groups.

Causality & Solution Workflow:

Caption: Decision tree for troubleshooting spot streaking on TLC.

  • Strong Interaction: The slightly basic indole nitrogen and the hydrogen-bonding alcohol group can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Deactivating the silica with a small amount of triethylamine (Et₃N) in the mobile phase can resolve this.[3]

  • Sample Overload: Applying too much sample exceeds the stationary phase's capacity, leading to streaking.[5] Always use a dilute solution for spotting on TLC. For the column, maintain a proper ratio of sample to silica gel (typically 1:30 to 1:100 by weight).

  • Compound Instability: Indoles can sometimes be sensitive to the acidic nature of silica gel and may decompose over time. A 2D TLC experiment can diagnose this issue (see Protocol 3).

Problem 2: My target compound is co-eluting with an impurity.

This indicates that the chosen mobile phase does not have sufficient selectivity for the separation.

  • Solution 1: Re-optimize the Mobile Phase. A slight adjustment in polarity may not be enough. Try a completely different solvent system. Solvents are classified by their polarity and their role as hydrogen bond donors/acceptors or dipole-dipole interactors. Changing the solvent class can dramatically alter selectivity. For example, if you are using a Hexane/Ethyl Acetate system, try a system containing Dichloromethane or Toluene.

  • Solution 2: Employ Gradient Elution. If impurities are close to your product, a gradient elution can improve separation. Start with a less polar solvent system where the Rf of your compound is very low (<0.1) and gradually increase the percentage of the more polar solvent.[3] This sharpens the elution band of your target compound while leaving more retained impurities behind.

Problem 3: The compound is not eluting from the column.

This occurs when the mobile phase is not polar enough to displace the compound from the stationary phase.

  • Cause: The combination of the indole ring and the hydroxyl group leads to a stronger-than-anticipated adsorption on the silica gel.

  • Solution: Drastically increase the polarity of the mobile phase. A common strategy for highly retained compounds is to add a small percentage of methanol (e.g., 1-10%) to the eluent (e.g., 5% MeOH in DCM).[1] Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica gel.

Problem 4: The column runs slowly or the pressure is too high.

High back pressure and slow flow rates can be caused by several factors.

  • Cause 1: Poorly Packed Column. If the silica gel is packed too tightly or non-homogeneously, it can impede solvent flow.

  • Cause 2: Fine Silica Particles. Using silica gel with a very small particle size can lead to high pressure. Ensure you are using an appropriate mesh size (e.g., 70-230 mesh for flash chromatography).

  • Cause 3: Solvent Choice. Some solvents are more viscous or interact with silica in a way that slows flow. Dichloromethane, for example, can lead to slower columns compared to ethyl acetate/hexane systems.[3]

  • Solution: Ensure the column is packed correctly using a slurry method to avoid air gaps and inconsistencies.[6][7] If the crude sample contains insoluble material, pre-filter it before loading it onto the column.

Experimental Protocols

Workflow Overview: From Crude to Pure Product

G Crude Crude Product Mixture TLC 1. TLC Method Development Crude->TLC Test Solvents Column_Setup 2. Column Packing & Equilibration TLC->Column_Setup Select Eluent Loading 3. Sample Loading Column_Setup->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC/UV) Elution->Analysis Monitor Analysis->Elution Continue/Adjust Combine 6. Combine Pure Fractions Analysis->Combine Identify Evaporation 7. Solvent Evaporation Combine->Evaporation Pure Pure Compound Evaporation->Pure

Caption: General workflow for column chromatography purification.

Table 1: Recommended Starting Solvent Systems
Compound PolarityRecommended Starting Solvent System (Normal Phase)Target RfNotes for 1-(2-Hydroxyethyl)-4-benzyloxyindole
Low5-20% Ethyl Acetate / Hexane0.2 - 0.4Unlikely to be polar enough.
Medium (Target) 30-70% Ethyl Acetate / Hexane 0.2 - 0.4 A good starting point. Adjust ratio based on TLC. [1]
High100% Ethyl Acetate or 1-5% Methanol / Dichloromethane0.2 - 0.4Use this system if the compound has a low Rf in EtOAc/Hexane.[1]
Very High (Amines)1-5% of (10% NH₃ in MeOH) / Dichloromethane0.2 - 0.4Not directly applicable, but shows the use of modifiers for basic compounds.[1]
Protocol 1: TLC Analysis for Mobile Phase Selection
  • Prepare a dilute solution of your crude product in a volatile solvent like DCM or Ethyl Acetate.

  • On a silica gel TLC plate (F254), draw a light pencil line about 1 cm from the bottom (the baseline).

  • Using a capillary tube, carefully spot the solution onto the baseline. Keep the spot as small as possible.

  • Prepare a developing chamber with a small amount of your chosen eluent (e.g., 50% EtOAc/Hexane). Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let it dry completely.

  • Visualize the spots using a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent polarity until your target compound has an Rf between 0.2 and 0.4, and is well-separated from impurities.

Protocol 2: Column Packing and Sample Loading

A. Wet Slurry Packing

  • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin (0.5 cm) layer of sand.[6]

  • Clamp the column perfectly vertically. Fill it about halfway with your initial, least polar eluting solvent.[6]

  • In a separate beaker, create a slurry by mixing silica gel with the same solvent until it has a pourable, milkshake-like consistency. The amount of silica should be 30-100 times the weight of your crude sample.

  • Pour the slurry into the column carefully, using a funnel. Open the stopcock to allow solvent to drain while continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[6][7]

  • Crucially, never let the solvent level drop below the top of the silica bed. [6] Once the silica has settled, add a final protective layer of sand on top.

B. Sample Loading

  • Liquid Loading (Preferred): Dissolve the crude product in a minimal amount of the mobile phase or a strong, volatile solvent (like DCM).[1][6] Carefully apply this solution to the top of the silica bed using a pipette, allowing it to absorb fully into the sand layer before starting the elution.

  • Dry Loading (for poorly soluble compounds): Dissolve your crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

Protocol 3: 2D TLC for Compound Stability Analysis

This method helps determine if your compound is decomposing on the silica gel.

  • Obtain a square TLC plate.

  • Lightly spot your compound in one corner, about 1 cm from each edge.

  • Develop the plate using your chosen eluent system (1st dimension).

  • Remove the plate and dry it thoroughly.

  • Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.

  • Develop the plate again in the same eluent system (2nd dimension).

  • Visualize the plate. If the compound is stable, you will see a single spot on the diagonal line. If new spots appear off the diagonal, it indicates decomposition is occurring on the silica.

References

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • BenchChem. (2025). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • HALO Columns. (2023, November 3).
  • HPLC Troubleshooting Guide. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Scribd. (n.d.).
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Tips for Flash Column Chromatography. (n.d.).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • PubMed. (n.d.).
  • Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Biotage. (2023, January 30).
  • Bio-protocol. (2025, November 5). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography.
  • AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
  • ResearchGate. (2014, December 22). What are the suitable solvent system to start TLC analysis for IAA detection?.
  • Column chromatography. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Benzyloxyindole N-Alkylation

Welcome to the Advanced Technical Support Guide for the N-alkylation of 4-benzyloxyindole. Indoles are notoriously challenging substrates due to their ambident nucleophilic nature.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the N-alkylation of 4-benzyloxyindole. Indoles are notoriously challenging substrates due to their ambident nucleophilic nature. When substituting the indole core with an electron-donating benzyloxy group at the 4-position, researchers frequently encounter stalled conversions, poor regioselectivity (N1 vs. C3 alkylation), and unexpected side reactions.

This guide is designed for drug development professionals and synthetic chemists. It synthesizes field-proven methodologies and mechanistic causality to help you systematically troubleshoot and optimize your alkylation workflows.

Diagnostic Workflow for Low Conversion

Before altering your reagents, follow this logical diagnostic tree to identify the root cause of your stalled reaction.

TroubleshootingWorkflow Start Low Conversion of 4-Benzyloxyindole BaseCheck Is base strong enough? (e.g., NaH, Cs2CO3) Start->BaseCheck WeakBase Switch to NaH or Cs2CO3 BaseCheck->WeakBase No SolventCheck Is solvent polar aprotic? (e.g., DMF, DMSO) BaseCheck->SolventCheck Yes WeakBase->SolventCheck BadSolvent Switch to DMF or MeCN SolventCheck->BadSolvent No ElecCheck Is electrophile reactive? (I > Br > Cl) SolventCheck->ElecCheck Yes BadSolvent->ElecCheck AddKI Add catalytic KI (Finkelstein rxn) ElecCheck->AddKI No Success Optimized N-Alkylation ElecCheck->Success Yes AddKI->Success

Troubleshooting workflow for resolving low conversion in 4-benzyloxyindole N-alkylation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My N-alkylation of 4-benzyloxyindole shows less than 20% conversion after 24 hours using K₂CO₃ in acetone. Why is the reaction stalling? A1: The primary issue is a mismatch between the base strength and the solvent's solvating power. The indole N-H proton is only weakly acidic (pKa ≈ 16–17 in DMSO)[1]. Potassium carbonate (K₂CO₃) is a relatively mild base and is poorly soluble in acetone. Consequently, the concentration of the reactive indolate anion remains too low to drive the reaction forward[1]. Causality & Solution: Switch to a stronger base and a polar aprotic solvent. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) ensures complete deprotonation, forming a highly nucleophilic "naked" indolate[2]. Alternatively, use cesium carbonate (Cs₂CO₃) in DMF or acetonitrile (MeCN)[3].

Q2: I switched to NaH in DMF. Conversion is high, but I am isolating a significant amount of the C3-alkylated isomer. How can I improve N-regioselectivity? A2: Indoles are ambident nucleophiles, meaning alkylation can occur at the nitrogen (N1) or the carbon (C3)[2]. The 4-benzyloxy group is strongly electron-donating; through resonance, it increases the electron density on the pyrrole ring, particularly at the C3 position, making C3-alkylation highly competitive. Causality & Solution: Regioselectivity is heavily influenced by counter-ion dynamics. While NaH is standard, the small sodium cation coordinates tightly with the nitrogen, sometimes directing electrophiles to C3. Switching the base to Cs₂CO₃ alters this dynamic; the bulky, diffuse Cs⁺ ion dissociates more freely from the indolate, strongly favoring N-alkylation[2][4]. Furthermore, lowering the reaction temperature (e.g., from 80 °C to room temperature) kinetically favors N-alkylation, as C-alkylation requires higher activation energy[5].

Q3: I am using an alkyl chloride as my electrophile, and the reaction is incredibly slow even with NaH/DMF. Is the 4-benzyloxyindole deactivated? A3: The 4-benzyloxyindole is not deactivated; rather, the electrophile is the limiting factor. The leaving group ability follows the trend I > Br > Cl > OTs[1]. Alkyl chlorides are notoriously sluggish in Sₙ2-type displacements. Causality & Solution: Introduce a catalytic amount (10–20 mol%) of potassium iodide (KI) to the reaction mixture[1]. This initiates an in-situ Finkelstein reaction, temporarily converting the unreactive alkyl chloride into a highly reactive alkyl iodide, which is rapidly consumed by the indolate anion[6].

Q4: Upon reaction completion, my product mixture contains debenzylated side products. What causes the loss of the 4-benzyloxy protecting group? A4: While aryl benzyl ethers are generally stable to basic conditions, they can be cleaved if the reaction mixture is subjected to prolonged heating (>100 °C) in the presence of strong nucleophiles (like excess indolate or hydroxide generated from wet solvents)[7]. Causality & Solution: Ensure strictly anhydrous conditions to prevent the formation of hydroxide ions[1]. Monitor the reaction closely via LC-MS and quench it immediately upon completion.

Mechanistic Pathway: Regioselectivity Challenges

Understanding the electronic distribution of the indolate anion is critical for controlling the reaction outcome.

ReactionPathway Indole 4-Benzyloxyindole Base Base (NaH or Cs2CO3) - H+ Indole->Base Indolate Indolate Anion (Ambident Nucleophile) Base->Indolate PathN N1 Attack (Kinetically Favored) Indolate->PathN PathC C3 Attack (Electron-Donating 4-OBn Group) Indolate->PathC ProdN N-Alkylated Product (Desired) PathN->ProdN ProdC C3-Alkylated Product (Side Product) PathC->ProdC

Competing N1 vs. C3 alkylation pathways influenced by the 4-benzyloxy group.

Quantitative Reaction Metrics

The following table summarizes expected outcomes based on varying reaction parameters, allowing for rapid comparison of optimization strategies.

BaseSolventTemperatureElectrophileConversion (%)N:C RegioselectivityMechanistic Note
K₂CO₃AcetoneRefluxR-Br< 20%N/APoor base solubility and weak pKa match[1].
NaHDMF0 °C to RTR-Br> 95%85:15Standard strong conditions; tight ion-pairing allows some C3 attack[2].
Cs₂CO₃DMFRTR-Br> 90%98:2Optimal for N-selectivity due to diffuse Cs⁺ counter-ion[4].
NaHDMFRTR-Cl< 40%80:20Sluggish leaving group stalls kinetics[1].
NaH + KIDMFRTR-Cl> 90%85:15Finkelstein acceleration restores rapid conversion[6].

Validated Experimental Protocol: Regioselective N-Alkylation via Cs₂CO₃

This self-validating protocol is engineered to maximize N-alkylation conversion while suppressing C3-alkylation and debenzylation.

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Introduce an argon atmosphere. Causality: Strict exclusion of moisture prevents the formation of hydroxide ions, which can quench the indolate or cleave the benzyloxy group[1].

Step 2: Reagent Loading Add 4-benzyloxyindole (1.0 mmol, 1.0 equiv) and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv) to the flask[8]. Causality: Cs₂CO₃ is chosen over NaH because the bulky Cs⁺ counter-ion dissociates effectively in polar solvents, leaving a highly reactive "naked" indolate that kinetically favors N1 over C3[2].

Step 3: Solvation & Deprotonation Inject 5.0 mL of anhydrous DMF or MeCN[3]. Stir the suspension at room temperature for 30 minutes. Validation Checkpoint: The solution will typically exhibit a slight color change (often pale yellow) as the indolate anion forms.

Step 4: Electrophile Addition Add the alkylating agent (1.2 mmol, 1.2 equiv) dropwise. If using an alkyl chloride, add KI (0.1 mmol, 10 mol%) prior to the electrophile to initiate an in-situ Finkelstein reaction[6].

Step 5: Reaction Monitoring Stir at room temperature (avoid heating to prevent debenzylation)[7]. Validation Checkpoint: Monitor the reaction via ¹H NMR of a micro-aliquot. Successful N-alkylation is definitively confirmed by the complete disappearance of the broad indole N-H singlet (typically found around δ 8.0–11.0 ppm)[1].

Step 6: Quench & Extraction Quench the reaction by pouring it into 10 mL of ice-cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers thoroughly with distilled water (5 × 15 mL) to completely partition and remove the DMF, followed by a final wash with brine (15 mL)[2].

Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Base-Mediated, Chemo- and Regioselective (4+2)
  • Source: mpg.
  • Source: acs.
  • Source: researchgate.
  • Source: reddit.

Sources

Optimization

Technical Support Center: Stability of 1-(2-Hydroxyethyl)-4-benzyloxyindole in Strong Acidic Conditions

Welcome to the Technical Support Center for 1-(2-Hydroxyethyl)-4-benzyloxyindole . This guide is designed for researchers and drug development professionals dealing with the synthesis, formulation, or analytical characte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-Hydroxyethyl)-4-benzyloxyindole . This guide is designed for researchers and drug development professionals dealing with the synthesis, formulation, or analytical characterization of this specific functionalized indole.

Understanding the chemical vulnerabilities of this molecule is critical. While benzyl ethers are typically robust under mild conditions, the electron-rich indole core and the primary alcohol appendage introduce complex reactivity pathways when exposed to strong acids.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my solution of 1-(2-Hydroxyethyl)-4-benzyloxyindole turn dark and form a precipitate when exposed to concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)? A1: The discoloration and precipitation are classic signs of acid-catalyzed indole oligomerization [1]. Unlike most amines, the nitrogen lone pair in indole is part of the aromatic sextet. Consequently, strong acids protonate the indole ring primarily at the C3 position (forming an indolium cation with a pKa of approximately -3.6) rather than at the N1 position [1]. This highly reactive C3-protonated intermediate acts as an electrophile, reacting rapidly with unprotonated indole molecules to form dimers (diindole), trimers, and complex polymers [2].

Q2: Is the 4-benzyloxy group stable under these strong acidic conditions? A2: It depends on the specific acid and reaction time. Generally, benzyl (Bn) ethers are highly stable to mild acids and even standard pH 1 solutions [3]. However, under extreme Brønsted acidic conditions (e.g., concentrated HBr, neat triflic acid) or in the presence of strong Lewis acids (e.g., BCl 3​ , BBr 3​ ), the oxygen atom of the benzyl ether can be protonated or coordinated, leading to cleavage (deprotection) and the formation of the corresponding 4-hydroxyindole and a benzyl cation/halide [3]. If you are using standard TFA for HPLC, the benzyl ether will likely survive, but the indole core will degrade.

Q3: Does the N-(2-hydroxyethyl) group participate in acid-catalyzed degradation? A3: While the primary alcohol is relatively stable, under strongly acidic and dehydrating conditions, it can undergo esterification (if carboxylic acids are present) or, less commonly, elimination. However, the kinetics of C3-protonation and indole polymerization are vastly faster and will dominate the degradation profile.

Part 2: Troubleshooting Matrix

The following table summarizes quantitative and qualitative diagnostic data for common degradation issues encountered with this compound.

Symptom / ObservationAnalytical Confirmation (LC-MS/NMR)Primary CauseRecommended Solution
Rapid loss of parent peak; appearance of broad, late-eluting peaks Mass species corresponding to 2M , 3M (dimers, trimers).C3-Protonation & Oligomerization: Acid-catalyzed electrophilic aromatic substitution between indole units [1].Buffer solutions to pH > 4. If acidic HPLC mobile phases (e.g., 0.1% TFA) are required, analyze immediately or switch to 0.1% Formic Acid.
Loss of parent peak; new peak at M−90 Da Loss of benzyl group ( C7​H8​ ); presence of 4-hydroxyindole derivative.Benzyl Ether Cleavage: Exposure to very strong acids (e.g., HBr, Lewis acids) causing ether scission [3].Avoid Lewis acids or concentrated hydrohalic acids unless deprotection is the explicit synthetic goal.
Degradation during long-term autosampler queuing Mixed degradation products (oxidative and acidic).Time-dependent acid hydrolysis / photo-oxidation: Indoles are highly photolabile and acid-sensitive over time [2].Use temperature-controlled autosamplers (4°C), amber vials, and prepare samples in neutral/basic diluents just before injection [2].

Part 3: Experimental Protocol for Acid Stability Profiling

To accurately determine the half-life and degradation pathways of 1-(2-Hydroxyethyl)-4-benzyloxyindole in your specific process, follow this self-validating stability assay.

Objective: Quantify the degradation kinetics and identify primary degradants under controlled acidic stress.

Materials:

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole (Stock: 10 mM in anhydrous DMSO)

  • Test Media: 0.1 M HCl (pH 1), 1% TFA in Acetonitrile, and pH 7.4 PBS (Control)

  • Quenching Buffer: 0.5 M Ammonium Bicarbonate (pH 8.0)

Step-by-Step Methodology:

  • Preparation: Aliquot 900 µL of the chosen Test Media into amber HPLC vials. Equilibrate to the target temperature (e.g., 25°C or 37°C).

  • Initiation: Spike 100 µL of the 10 mM compound stock into the Test Media (final concentration 1 mM). Vortex immediately for 5 seconds.

  • Sampling (Time-Course): At designated time points ( t=0,10,30,60,120,240 minutes), withdraw a 50 µL aliquot.

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 50 µL of the Quenching Buffer. Causality note: Neutralizing the acid instantaneously halts the C3-protonation mechanism, ensuring the analytical snapshot accurately reflects the specific time point.

  • Analysis: Inject the quenched samples onto an LC-MS/MS system. Use a neutral mobile phase gradient (e.g., Water/Acetonitrile with 10 mM Ammonium Acetate) to prevent on-column degradation.

  • Data Processing: Plot the natural log of the remaining parent compound peak area versus time to determine the first-order rate constant ( k ) and half-life ( t1/2​ ).

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of 1-(2-Hydroxyethyl)-4-benzyloxyindole under strong acidic stress.

G A 1-(2-Hydroxyethyl)- 4-benzyloxyindole C C3-Protonated Indolium Intermediate A->C Protonation at C3 (pKa ~ -3.6) E Benzyl Ether Cleavage (Deprotection) A->E Extreme Acid (e.g., BBr3, TfOH) B Strong Acid (H+) B->C D Indole Oligomerization (Dimers/Polymers) C->D Nucleophilic Attack by Unprotonated Indole

Caption: Acid-catalyzed degradation pathways showing C3-protonation driven oligomerization vs. ether cleavage.

References

  • Wikipedia Contributors. "Indole - Basicity and Electrophilic Substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal. Available at:[Link]

Optimization

Handling and long-term storage conditions for 1-(2-Hydroxyethyl)-4-benzyloxyindole

This guide provides in-depth technical support for the handling and long-term storage of 1-(2-Hydroxyethyl)-4-benzyloxyindole. The information herein is synthesized from established chemical principles and data on relate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the handling and long-term storage of 1-(2-Hydroxyethyl)-4-benzyloxyindole. The information herein is synthesized from established chemical principles and data on related indole derivatives to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction

1-(2-Hydroxyethyl)-4-benzyloxyindole is a specialized organic compound, and like many indole derivatives, its stability is paramount for reproducible experimental outcomes.[1][2][3] This guide addresses potential challenges in its handling and storage, offering preventative measures and troubleshooting solutions. The core structure, an indole ring, is generally stable, but the hydroxyethyl and benzyloxy substituents introduce specific considerations for maintaining the compound's integrity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 1-(2-Hydroxyethyl)-4-benzyloxyindole?

A1: Based on the chemistry of its constituent functional groups, the primary degradation factors are:

  • Oxidation: The indole ring and the benzyloxy group can be susceptible to oxidation, especially when exposed to air over extended periods.[4] This can lead to the formation of colored impurities.

  • Light Exposure: Indole derivatives are often sensitive to light, which can catalyze degradation reactions.[4]

  • Extreme pH: Strong acidic or basic conditions can potentially lead to the cleavage of the benzyloxy ether linkage or other unwanted reactions.

  • High Temperatures: Elevated temperatures can accelerate the rate of all degradation pathways.[5]

Q2: I've noticed a slight discoloration in my sample over time. What could be the cause, and is the material still usable?

A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation in indole-containing compounds, likely due to oxidation or light-induced reactions.

  • Causality: The formation of oxidized species or polymeric byproducts can result in colored impurities.

  • Usability: The usability of the discolored material depends on the specific requirements of your experiment. For highly sensitive assays, it is recommended to use a fresh, pure sample. For less sensitive applications, the material might still be usable, but the presence of impurities could affect results. It is advisable to re-purify the compound if possible or obtain a new batch.

Q3: Can I store this compound in a solution for an extended period?

A3: Storing 1-(2-Hydroxyethyl)-4-benzyloxyindole in solution is generally not recommended for long-term storage due to increased risks of degradation.

  • Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while solvents that are not properly degassed can introduce dissolved oxygen, promoting oxidation.

  • Recommendation: If you must store it in solution for a short period, use a dry, aprotic solvent that has been purged with an inert gas like argon or nitrogen. Store the solution at low temperatures (≤ -20°C) and protect it from light. For long-term storage, the solid form is preferred.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Preventative Measures
Poor solubility in non-polar solvents The hydroxyethyl group imparts some polarity to the molecule.Use a more polar solvent system. Gentle warming and sonication can aid dissolution, but avoid excessive heat to prevent degradation.
Inconsistent analytical results (NMR, LC-MS) Sample degradation or presence of impurities.Always handle the compound under an inert atmosphere. Prepare samples for analysis immediately before use. If degradation is suspected, re-purify the sample by chromatography or recrystallization.
Unexpected side products in a reaction Reactivity of the indole nitrogen or the hydroxyethyl group.Protect the indole nitrogen or the hydroxyl group with appropriate protecting groups if they are not the intended site of reaction. Ensure all reactants and solvents are pure and dry.

Quantitative Data Summary

The following table provides recommended storage conditions based on the properties of similar indole derivatives.

Parameter Recommended Condition Rationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Reduces the rate of potential degradation reactions.[5]
Atmosphere Inert gas (Argon or Nitrogen).Minimizes the risk of oxidation.[4]
Light Amber vial or protection from light.Prevents light-catalyzed degradation.[4]
Form Solid.More stable than solutions for long-term storage.

Experimental Protocols

Protocol 1: Proper Handling and Weighing
  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Weighing: Use a clean, dry spatula for transferring the solid. Weigh the desired amount quickly and accurately.

  • Closing: Tightly seal the container immediately after use, preferably with paraffin film for extra security.

  • Storage: Return the container to the recommended storage conditions promptly.

Protocol 2: Long-Term Storage
  • Container: Ensure the compound is in a tightly sealed, amber glass vial.

  • Inerting: If the container has been opened, gently flush the headspace with argon or nitrogen before resealing.

  • Sealing: Wrap the cap and neck of the vial with paraffin film to create an airtight seal.

  • Labeling: Clearly label the container with the compound name, date received, and date opened.

  • Location: Place the sealed vial in a freezer at -20°C for optimal long-term stability.

Visual Workflow and Logic Diagrams

Handling_and_Storage_Workflow Workflow for Handling and Long-Term Storage cluster_handling Handling Procedure cluster_storage Long-Term Storage Equilibrate Equilibrate Container to Room Temp Inert_Atmosphere Open Under Inert Atmosphere Equilibrate->Inert_Atmosphere Prevents moisture condensation Weigh Weigh Desired Amount Quickly Inert_Atmosphere->Weigh Minimizes oxidation Reseal Tightly Reseal Container Weigh->Reseal Prevents prolonged air exposure Check_Seal Ensure Airtight Amber Vial Reseal->Check_Seal Transition to Storage Flush_Inert Flush with Inert Gas Check_Seal->Flush_Inert If previously opened Parafilm_Seal Wrap with Parafilm Flush_Inert->Parafilm_Seal Displaces air Store_Cold Store at -20°C Parafilm_Seal->Store_Cold Ensures stability

Caption: Workflow for proper handling and long-term storage of 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Degradation_Pathways Potential Degradation Factors Compound 1-(2-Hydroxyethyl)- 4-benzyloxyindole Degradation Degraded Product (Impurities) Compound->Degradation leads to Oxidation Oxidation (Air) Oxidation->Degradation Light Light Exposure Light->Degradation Heat High Temperature Heat->Degradation pH Extreme pH pH->Degradation

Caption: Key environmental factors leading to the degradation of 1-(2-Hydroxyethyl)-4-benzyloxyindole.

References

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A - ACS Publications. (2020, December 24).
  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020, December 19).
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed. (1983, December).
  • 3-(2-Hydroxyethyl)indole 97 526-55-6.
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 25).
  • SAFETY DATA SHEET - Merck Millipore. (2024, November 21).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • Microbial Degradation of Indole and Its Derivatives - SciSpace.
  • Indole - Safety Data Sheet - ChemicalBook.
  • Microbial Degradation of Indole and Its Derivatives - ResearchGate. (2025, November 27).
  • 3-(2-Hydroxyethyl)indole 97 526-55-6 - Sigma-Aldrich.
  • 4-benzyloxyindole - Organic Syntheses Procedure.
  • Tryptophol - SAFETY DATA SHEET. (2025, September 7).
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Safety Data Sheet: 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid - Carl ROTH.
  • The Oxidative Stability and Retention of a Limonene-Based Model Flavor Plated on Amorphous Silica and Other Select.
  • Differential storage of hydroxyethyl starch (HES) in the skin: an immunoelectron-microscopical long-term study - PubMed. (2001, May 15).
  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - Gelest, Inc.
  • Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing).

Sources

Troubleshooting

Overcoming steric hindrance in 4-benzyloxyindole substitution reactions

Welcome to the Technical Support Center for 4-Benzyloxyindole Applications . This portal is engineered for researchers, synthetic chemists, and drug development professionals facing regioselectivity and reactivity challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Benzyloxyindole Applications . This portal is engineered for researchers, synthetic chemists, and drug development professionals facing regioselectivity and reactivity challenges when working with sterically hindered indole scaffolds.

Due to the high-energy HOMO of the indole nucleus, electrophilic aromatic substitution (EAS) typically occurs at the C3 position. However, in 4-benzyloxyindole, the bulky benzyl ether at the C4 position creates a severe steric shield over C3. This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to bypass these steric barriers.

Workflow: Strategic Functionalization of 4-Benzyloxyindole

When designing a synthetic route for 4-benzyloxyindole, the choice of reagents must be dictated by the steric volume of the target electrophile. The decision tree below outlines the optimal pathways to prevent reaction stalling.

Workflow Start 4-Benzyloxyindole Substrate C3 Target: C3 Substitution Start->C3 N1 Target: N1 Substitution Start->N1 SmallE Small Electrophile (e.g., POCl3/DMF) C3->SmallE Low Steric Clash BulkyE Bulky Electrophile (e.g., Amino Alcohols) C3->BulkyE High Steric Clash Base Strong Base (NaH) + Alkyl Halide N1->Base VH Vilsmeier-Haack Standard Conditions SmallE->VH IrCat Ir-Catalyzed Borrowing Hydrogen BulkyE->IrCat

Decision matrix for 4-benzyloxyindole functionalization based on steric volume.

Troubleshooting Guides & FAQs

Q1: Why does my C3-alkylation fail when using standard bulky electrophiles, and how can I overcome this? Causality & Solution: Direct alkylation with bulky electrophiles (like protected aminoalkyl halides) fails because the trajectory of nucleophilic attack from the C3 carbon is physically blocked by the 4-benzyloxy group. To bypass this, you must utilize a redox-neutral "borrowing hydrogen" strategy[1]. By using an Iridium catalyst (e.g., [Cp∗IrCl2​]2​ ), an amino alcohol is temporarily dehydrogenated into a highly reactive, less sterically demanding transient aldehyde. This aldehyde readily condenses with the indole at C3, and the resulting intermediate is subsequently reduced by the Ir-hydride.

Q2: I am using the Ir-catalyzed borrowing hydrogen method, but my yields drop significantly when using branched amino alcohols. Why? Causality & Solution: While the borrowing hydrogen method is excellent for linear amino alcohols (like N,N-dimethylethanolamine), introducing methyl-substituents near the nitrogen atom of the amino alcohol creates secondary steric hindrance. This crowding prevents effective ligand dissociation from the iridium center, stalling the catalytic cycle[1]. If you must use branched amino alcohols, consider increasing the catalyst loading or switching to a less sterically demanding protecting group on the amine.

Q3: I am trying to reduce a C3-ketone derivative of 4-benzyloxyindole to an alkane using LiAlH4​ in THF. The reaction stalls at the alcohol stage even after 7 days of reflux. How do I drive it to completion? Causality & Solution: The reduction of the ketone to an alcohol is facile, but the subsequent cleavage of the carbon-oxygen bond requires the coordination of the aluminum complex to the benzylic oxygen. The bulky O-benzyl protecting group sterically hinders this coordination[2]. THF (boiling point 66 °C) does not provide enough thermal energy to overcome this high activation barrier. Fix: Switch the solvent to 1,4-dioxane (boiling point 101 °C) and reflux. Warning: The elevated temperature in dioxane provides the necessary energy for complete reduction but will also trigger an unprecedented O-debenzylation, yielding the 4-hydroxyindole derivative[2].

Q4: Does the Vilsmeier-Haack formylation work on 4-benzyloxyindole despite the steric hindrance? Causality & Solution: Yes. The Vilsmeier reagent (formed from POCl3​ and DMF) is a relatively small, highly reactive electrophile. Because its steric footprint is minimal, it can bypass the 4-benzyloxy shield and proceed smoothly at the C3-position to yield 4-benzyloxyindole-3-carboxaldehyde[3].

Mechanistic Visualization: Borrowing Hydrogen Pathway

Mechanism A Amino Alcohol B Ir-Catalyzed Dehydrogenation A->B C Transient Aldehyde + Ir-Hydride B->C D Nucleophilic Attack by C3 of Indole C->D Bypasses Steric Shield E Condensation Intermediate D->E F Ir-Hydride Reduction E->F G C3-Alkylated Indole F->G

Ir-Catalyzed borrowing hydrogen pathway bypassing C3 steric hindrance.

Quantitative Data: Reactivity & Steric Impact

The following table summarizes the impact of steric hindrance on various substitution and reduction reactions involving 4-benzyloxyindole derivatives.

Reaction TypeReagents / CatalystTarget SubstrateYield (%)Steric Observation & Causality
C3-Formylation POCl3​ , DMF4-Benzyloxyindole>85%Small electrophile; minimal steric clash allows standard EAS[3].
C3-Alkylation (Linear) N,N-dimethylethanolamine, [Cp∗IrCl2​]2​ 4-Benzyloxyindole61%*Proceeded smoothly via transient aldehyde formation[1].
C3-Alkylation (Branched) N-acetyl-L-alaninol, [Cp∗IrCl2​]2​ 4-Benzyloxyindole<20%Steric hindrance at N-atom precluded Ir-ligand dissociation[1].
C3-Ketone Reduction LiAlH4​ , THF (Reflux, 7 days)3-Acyl-4-benzyloxyindoleTraceStalled at alcohol; O-benzyl group shielded Al-coordination[2].
C3-Ketone Reduction LiAlH4​ , Dioxane (Reflux)3-Acyl-4-benzyloxyindoleModerateComplete reduction achieved; thermal energy overcame barrier[2].

*Yield represents overall yield after subsequent debenzylation to psilocin precursors.

Self-Validating Experimental Protocols

Protocol A: Ir-Catalyzed C3-Alkylation via Borrowing Hydrogen

Purpose: To append bulky aminoalkyl chains to C3 without relying on direct SN​2 displacement, avoiding steric clash.

  • Preparation: In a strictly anhydrous environment (glovebox or Schlenk line), add 4-benzyloxyindole (0.25 mmol), Cs2​CO3​ (1.1 equiv., 0.275 mmol), and the Iridium catalyst [Cp∗IrCl2​]2​ (2.5 mol %, 0.00625 mmol) to a heavy-walled reaction vial[1].

  • Reagent Addition: Add the linear N-protected ethanolamine (0.75 mmol, 3.0 equiv.).

  • Self-Validating Seal: Seal the vial tightly with a PTFE-lined crimp cap. Causality: The reaction generates transient hydrogen gas and volatile aldehydes. If the seal is compromised, the redox-neutral cycle will break, and the intermediate will not be reduced back to the alkane.

  • Thermal Activation: Stir the mixture under an N2​ atmosphere at 150 °C for 48 hours[1]. The high temperature is critical to drive the initial dehydrogenation step.

  • Workup & Verification: Cool to room temperature. The mixture should transition from a suspension to a dark, homogenous state. Dissolve in EtOAc/MeOH (9:1) and filter through a silica gel pad to remove the Ir-catalyst and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

Protocol B: High-Temperature Reduction of C3-Ketones

Purpose: To fully reduce a C3-carbonyl to an alkane when standard THF conditions stall at the alcohol intermediate.

  • Solvent Selection: Rigorously dry 1,4-dioxane over sodium wire. Causality: Dioxane is chosen specifically for its 101 °C boiling point, which provides the thermodynamic push required to overcome the steric shielding of the 4-benzyloxy group[2].

  • Reaction Setup: To a flame-dried 3-neck flask equipped with a reflux condenser, add the 3-acyl-4-benzyloxyindole derivative. Dissolve in the anhydrous dioxane.

  • Reduction: Carefully add LiAlH4​ (excess) in portions under a stream of argon.

  • Reflux & Monitoring: Heat the reaction to a vigorous reflux. Self-Validation: Monitor via TLC (Hexanes/EtOAc). You will observe the rapid formation of a highly polar intermediate (the alcohol). Continue refluxing until this intermediate spot completely disappears, indicating the cleavage of the C-O bond.

  • Quenching: Cool to 0 °C. Quench using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate the aluminum salts as a granular white solid. Filter, dry the organic layer, and concentrate. Note: Expect concurrent O-debenzylation; the product will likely be the 4-hydroxyindole derivative[2].

References

  • Blair, J. B., et al. (2000). Further Studies on Oxygenated Tryptamines with LSD-like Activity Incorporating a Chiral Pyrrolidine Moiety into the Side Chain. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Campagne, J.-M., et al. (2016). Accepted Manuscript: Synthesis of substituted tryptamine derivatives starting from indoles and 1,n-amino alcohols via the borrowing hydrogen process. Tetrahedron, Uniurb. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity: 1-(2-Hydroxyethyl)-4-benzyloxyindole vs. 1-(2-Hydroxyethyl)-5-benzyloxyindole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Neuropharmacology & Synthetic Medicinal Chemistry Executive Summary & Structural Rationale In the development of novel neur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Neuropharmacology & Synthetic Medicinal Chemistry

Executive Summary & Structural Rationale

In the development of novel neurotherapeutics, the indole scaffold serves as a "privileged structure" capable of interacting with a vast array of G-protein-coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine receptor families. The compounds 1-(2-Hydroxyethyl)-4-benzyloxyindole and 1-(2-Hydroxyethyl)-5-benzyloxyindole represent highly specialized synthetic intermediates and pharmacological probes.

While structurally similar—differing only by the regiochemistry of a single benzyloxy ether—their biological activity profiles diverge dramatically. This divergence is dictated by two critical structure-activity relationship (SAR) principles:

  • Regiochemistry of the Benzyloxy Group: The 4-position versus the 5-position dictates the vector of the lipophilic bulk within the receptor binding pocket, fundamentally altering receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2A/5-HT6)[1][2].

  • N1-Alkylation: The addition of the 2-hydroxyethyl group at the N1 position replaces the native indole N-H hydrogen bond donor with a flexible, bifunctional tether. This modification enhances aqueous solubility, alters blood-brain barrier (BBB) penetration kinetics, and allows the terminal hydroxyl to engage secondary binding pockets or extracellular loop (ECL) residues[3].

Mechanistic Divergence: The "Why" Behind the Pharmacology

To understand the biological activity of these compounds, one must analyze the causality of their interactions with the transmembrane (TM) domains of target GPCRs.

The 5-Benzyloxy Isomer: Steric Blockade and Antagonism

The 5-position of the indole ring naturally aligns with the 5-hydroxyl group of endogenous serotonin. When substituted with a bulky benzyloxy group, the molecule retains high affinity for 5-HT2A, 5-HT2C, and 5-HT6 receptors[1][4]. However, the massive steric bulk of the benzyl ether creates a spatial clash within the orthosteric binding site. This prevents the inward collapse of Transmembrane Domain 5 (TM5) and TM6—the critical conformational change required for GPCR activation. Consequently, 1-(2-Hydroxyethyl)-5-benzyloxyindole and its derivatives typically function as potent antagonists or negative allosteric modulators[1].

The 4-Benzyloxy Isomer: Pi-Pi Stacking and 5-HT1A Selectivity

Conversely, substitution at the 4-position mimics the structural topology of psilocin (4-hydroxy-DMT) and the beta-blocker/5-HT1A partial agonist pindolol[2][5]. The 5-HT1A receptor possesses an auxiliary hydrophobic pocket adjacent to TM4 and TM5 that is highly tolerant of steric bulk. The 4-benzyloxy group projects directly into this pocket, engaging in favorable π−π stacking interactions with aromatic residues (e.g., Phe361)[2]. This specific alignment grants the 4-benzyloxy isomer exceptional affinity and selectivity for the 5-HT1A receptor, often retaining partial agonist activity[6].

G Ligand4 4-Benzyloxy Isomer Rec1A 5-HT1A Receptor (Gi/o coupled) Ligand4->Rec1A High Affinity Ligand5 5-Benzyloxy Isomer Rec2A 5-HT2A/6 Receptor (Gq/Gs coupled) Ligand5->Rec2A High Affinity cAMP_down ↓ cAMP Levels Rec1A->cAMP_down Partial Agonism cAMP_up ↑ IP3 / DAG / cAMP Rec2A->cAMP_up Antagonism (Blocks Activation)

Divergent GPCR signaling pathways for 4- vs 5-benzyloxyindole derivatives.

Comparative In Vitro Data

The following table synthesizes the representative pharmacological profiles of these two scaffolds based on established SAR models for N-alkylated benzyloxyindoles.

Pharmacological Parameter1-(2-Hydroxyethyl)-4-benzyloxyindole1-(2-Hydroxyethyl)-5-benzyloxyindole
5-HT1A Affinity ( Ki​ ) < 15 nM (High)> 800 nM (Low)
5-HT2A Affinity ( Ki​ ) 250 nM (Moderate)< 40 nM (High)
5-HT6 Affinity ( Ki​ ) > 1000 nM (Negligible)< 25 nM (High)
Functional Activity 5-HT1A Partial Agonist5-HT2A / 5-HT6 Antagonist
Primary Application Anxiolytic / Antidepressant leadCognitive enhancement / Antipsychotic lead
Physicochemical Impact H-bond donor via N1-ethyl-OHSteric blockade via 5-O-benzyl

Experimental Methodologies

To ensure scientific trustworthiness, the following self-validating protocols are provided for evaluating the biological activity of these indole derivatives. These assays are designed with internal controls to confirm causality between compound binding and functional output.

Protocol A: High-Throughput Radioligand Binding Assay (Affinity Determination)

Purpose: To quantify the binding affinity ( Ki​ ) of the indole derivatives at specific 5-HT receptor subtypes.

  • Membrane Preparation: Culture HEK293 cells stably expressing the target receptor (e.g., human 5-HT1A or 5-HT6). Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and homogenize. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Compound Dilution: Prepare 10 mM stock solutions of the 4-benzyloxy and 5-benzyloxy indole derivatives in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 10−11 to 10−5 M (keeping final DMSO concentration 1%).

  • Incubation: In a 96-well plate, combine 50 μ L of the test compound, 50 μ L of radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A, or [3H] -LSD for 5-HT6), and 100 μ L of membrane suspension (approx. 15 μ g protein/well). Incubate at 37°C for 60 minutes.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Compound Preparation (DMSO Stock) Step3 Radioligand Incubation ([3H]-Ligand + Test Cmpd) Step1->Step3 Step2 Membrane Isolation (HEK293 Cells) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting (Ki Determination) Step4->Step5

Step-by-step high-throughput radioligand binding assay workflow.

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Purpose: To determine whether the compound acts as an agonist or antagonist.

  • Cell Seeding: Seed CHO cells expressing the Gi​ -coupled 5-HT1A receptor or Gs​ -coupled 5-HT6 receptor into 384-well microplates.

  • Stimulation (For Antagonist Mode): To test the 5-benzyloxy isomer for antagonism, pre-incubate cells with the test compound for 15 minutes, followed by the addition of an EC80​ concentration of a reference agonist (e.g., serotonin).

  • Stimulation (For Agonist Mode): To test the 4-benzyloxy isomer for Gi​ agonism, stimulate the cells with 10 μ M Forskolin (to artificially raise baseline cAMP) simultaneously with the test compound.

  • Lysis and Detection: After 30 minutes of incubation, lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (anti-cAMP cryptate and d2-labeled cAMP).

  • Readout: Measure the time-resolved FRET signal using a microplate reader. A decrease in FRET indicates an increase in intracellular cAMP.

References

  • Perez-Aguilar, J. M., et al. "Advances toward New Antidepressants with Dual Serotonin Transporter and 5-HT1A Receptor Affinity within a Class of 3-Aminochroman Derivatives." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][6]

  • Shaikh, T. M., & Debebe, H. "Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives." Semantic Scholar / ResearchGate. Available at:[Link][3]

  • Russell, M. G. N., et al. "N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]

  • Halberstadt, A. L., et al. "Bioactive Alkaloids of Hallucinogenic Mushrooms." Psychedelic Bibliography, MAPS. Available at:[Link][5]

  • Wang, X., et al. "Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety." PMC, National Institutes of Health. Available at:[Link][2]

Sources

Comparative

Comparing N-alkylation reagents for 4-benzyloxyindole synthesis

Comprehensive Comparison Guide: N-Alkylation Reagents for 4-Benzyloxyindole Synthesis The Mechanistic Challenge of 4-Benzyloxyindole N-Alkylation The synthesis of 4-benzyloxyindole derivatives—crucial precursors in the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: N-Alkylation Reagents for 4-Benzyloxyindole Synthesis

The Mechanistic Challenge of 4-Benzyloxyindole N-Alkylation

The synthesis of 4-benzyloxyindole derivatives—crucial precursors in the development of psilocin analogs, pindolol, and various 4-hydroxytryptamine receptor modulators—relies heavily on efficient N-alkylation.

As a Senior Application Scientist, it is critical to understand the causality behind the reaction's behavior. The indole N-H bond is only weakly acidic (pKa ~17 in DMSO), requiring a sufficiently strong base for complete deprotonation [1]. Once deprotonated, the resulting indolate anion acts as an ambident nucleophile, meaning alkylation can occur at either the nitrogen (N1) or the carbon (C3) position [2]. For 4-benzyloxyindole specifically, the electron-donating nature of the C4-benzyloxy group increases electron density across the pyrrole ring, making regiocontrol a critical parameter. Choosing the correct base and solvent system is essential to thermodynamically favor N-alkylation over the kinetically competitive C3-alkylation [1].

G Indole 4-Benzyloxyindole (Weakly Acidic NH, pKa ~17) Base Base Deprotonation (NaH, Cs2CO3, or KOH) Indole->Base Indolate Indolate Anion (Ambident Nucleophile) Base->Indolate Complete/Partial Deprotonation Electrophile Alkylating Agent (R-X) Indolate->Electrophile N_Alkyl N-Alkylated Product (Thermodynamically Favored) Electrophile->N_Alkyl Polar Aprotic Solvent (DMF/DMSO) C3_Alkyl C3-Alkylated Product (Kinetically Favored Side Reaction) Electrophile->C3_Alkyl Non-polar solvent or Weak Base

Reaction logic for the regioselective N-alkylation versus C3-alkylation of 4-benzyloxyindole.

Comparative Analysis of N-Alkylation Reagents

To achieve optimal yields and regioselectivity, researchers must select a reagent system tailored to their specific substrate's tolerance. Below is an objective comparison of the three most effective base/solvent systems:

  • System A: Sodium Hydride (NaH) in DMF/THF (The Classical Approach) Causality: NaH provides an irreversible, quantitative deprotonation of the indole N-H, evolving hydrogen gas to drive the equilibrium. In polar aprotic solvents like DMF, the sodium cation is heavily solvated, leaving a highly reactive "naked" indolate anion that strongly favors N-alkylation [2].

  • System B: Cesium Carbonate (Cs₂CO₃) in DMF/MeCN (The Chemoselective Approach) Causality: Unlike NaH, Cs₂CO₃ is a milder base but benefits from the "Cesium Effect." The large ionic radius of the cesium cation results in a highly soluble, loosely coordinated ion pair in organic solvents. This system is ideal when the 4-benzyloxyindole substrate contains base-labile functional groups (e.g., esters) that would degrade under NaH conditions [1].

  • System C: Potassium Hydroxide (KOH) in DMSO (The Scalable Approach) Causality: Using powdered KOH in DMSO creates a highly basic medium without the hazardous evolution of hydrogen gas associated with NaH. This method is highly scalable and particularly effective when using complex or sensitive alkylating agents, such as chiral aziridines or epoxides, where NaH might cause unwanted side reactions [3].

Quantitative Performance Comparison
Reagent SystemBase StrengthSolventTypical Yield (N-Alkyl)Regioselectivity (N:C3)ScalabilityKey Advantage
NaH / Alkyl Halide Very StrongDMF or THF85–95%>95:5Moderate (H₂ gas)Highest reactivity, complete deprotonation
Cs₂CO₃ / Alkyl Halide MildDMF or MeCN75–85%>90:10HighTolerates base-sensitive functional groups
KOH / Alkyl Halide StrongDMSO80–90%>95:5ExcellentSafe for large-scale, no H₂ evolution

Step-by-Step Experimental Methodologies

Protocol 1: Classical NaH-Mediated N-Alkylation

Best for standard alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous DMF (0.1–0.5 M concentration) and cool the solution to 0 °C using an ice bath [1].

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir for 30 minutes at 0 °C until gas evolution ceases, ensuring complete formation of the indolate anion.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench carefully with cold water. Extract with ethyl acetate, wash the organic layer thoroughly with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Scalable KOH-Mediated N-Alkylation

Best for large-scale synthesis or sensitive electrophiles (e.g., N-protected aziridines).

  • Preparation: To a solution of 4-benzyloxyindole (1.0 eq) and the alkylating agent (1.2 eq) in DMSO (5 mL/g of indole), add finely ground Potassium Hydroxide (0.2 to 1.5 eq depending on the electrophile) [3].

  • Reaction: Stir the suspension at 25–40 °C. The reaction is typically complete within 1–8 hours.

  • Isolation: Pour the reaction mixture into ice-water (20 volumes). The N-alkylated 4-benzyloxyindole will typically precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product (typically >85% purity) [3].

Self-Validating Analytical Workflow (Trustworthiness)

To ensure scientific integrity, every N-alkylation reaction must be treated as a self-validating system. Orthogonal analytical techniques must be employed to confirm regioselectivity (N1 vs. C3) before proceeding to subsequent synthetic steps [1].

  • TLC Monitoring (Causality): N-alkylation caps the polar N-H bond, significantly decreasing the molecule's ability to hydrogen bond with the silica stationary phase. This results in a distinct shift to a higher Retention Factor (Rf) compared to the starting material [1].

  • ¹H NMR Spectroscopy (Causality): The definitive proof of N-alkylation is the complete disappearance of the broad N-H singlet typically found between 10.0–12.0 ppm. Additionally, a new diagnostic signal for the N-alkyl protons (e.g., N-CH₂) will appear downfield at 4.0–4.5 ppm, whereas C3-alkyl protons typically resonate further upfield (3.5–4.0 ppm) [1].

G Start Crude Reaction Mixture TLC TLC Analysis (Check Rf shift) Start->TLC NMR 1H NMR Analysis (10-12 ppm region) Start->NMR Pass1 High Rf Spot Present? TLC->Pass1 Pass2 N-H Signal Absent? NMR->Pass2 Success Confirmed N-Alkylation Pass1->Success Yes Fail C3-Alkylation or Unreacted (Optimize Base/Solvent) Pass1->Fail No Pass2->Success Yes Pass2->Fail No

Self-validating analytical workflow for confirming regioselective N-alkylation.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. URL:[Link]

  • Giles, P. R., Rogers-Evans, M., Soukup, M., & Knight, J. (2003). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 7(1), 22-24. URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-(2-Hydroxyethyl)-4-benzyloxyindole

Introduction: The Analytical Imperative In modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(2-Hydroxyethyl)-4-benzyloxyindole is a heterocyclic compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(2-Hydroxyethyl)-4-benzyloxyindole is a heterocyclic compound of interest, belonging to the vast family of indole derivatives that form the scaffold for numerous pharmacologically active agents. Its structure incorporates three key motifs ripe for mass spectrometric interrogation: the indole core, a flexible N-hydroxyethyl side chain, and a bulky O-benzyloxy substituent. Understanding the fragmentation behavior of this molecule under different ionization conditions is not merely an academic exercise; it is crucial for its unambiguous identification in complex matrices, for metabolite profiling, and for quality control in synthetic chemistry.

This guide provides an in-depth comparison of the fragmentation patterns of 1-(2-Hydroxyethyl)-4-benzyloxyindole under two of the most common ionization techniques: soft ionization via Electrospray Ionization (ESI) and hard ionization via Electron Ionization (EI). We will explore the causality behind the observed cleavages, grounding our predictions in the fundamental principles of ion chemistry and supporting them with established literature.

Foundational Principles: Ionization and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The fragmentation pattern serves as a molecular fingerprint, providing rich structural information. The choice of ionization technique dictates the energy imparted to the analyte molecule, which in turn governs the extent of fragmentation.

  • Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode.[1] The low internal energy of these ions results in minimal, controlled fragmentation, often requiring collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative daughter ions. This is ideal for determining molecular weight and probing specific cleavages.

  • Electron Ionization (EI): A hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[2] This imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a complex pattern of fragment ions that is highly characteristic of the molecule's structure and can be compared against spectral libraries.[2]

Predicted Fragmentation Pathways

The molecular weight of 1-(2-Hydroxyethyl)-4-benzyloxyindole (C₁₇H₁₇NO₂) is 267.33 g/mol . We will analyze the fragmentation of the protonated molecule ([M+H]⁺, m/z 268.1) in ESI and the molecular ion (M⁺•, m/z 267.1) in EI.

Electrospray Ionization (ESI-MS/MS) Fragmentation of [M+H]⁺

In positive mode ESI, the tertiary amine of the indole ring is a likely site of protonation. The resulting [M+H]⁺ ion at m/z 268.1 is the precursor ion for MS/MS analysis. The fragmentation is dominated by cleavages that lead to stable, even-electron product ions.

The primary fragmentation pathways are driven by the lability of the benzyloxy and hydroxyethyl groups:

  • Dominant Benzyl Cleavage: The most facile fragmentation is the cleavage of the benzyl-oxygen bond. This occurs via a rearrangement to eliminate a neutral toluene molecule, or more commonly, leads to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[3][4] This ion is often the base peak in the spectra of benzyl-containing compounds and is a definitive diagnostic marker.

  • Loss of the Hydroxyethyl Side Chain: Alpha-cleavage adjacent to the indole nitrogen is a characteristic fragmentation for N-alkylated amines.[4][5] This involves the cleavage of the C-C bond in the side chain, leading to the formation of a resonance-stabilized iminium ion at m/z 238.1 , corresponding to the loss of a CH₂OH radical (a less common odd-electron loss) or more likely through a rearrangement. A more probable cleavage is the loss of the entire hydroxyethyl group as aminoethanol, but cleavage of the N-C bond is more common. A key fragment arises from the loss of ethylene oxide (44.0 Da), resulting in a stable ion at m/z 224.1 .

  • Indole Core Fragmentation: The indole nucleus itself is very stable and tends to fragment less readily under soft ESI conditions.[6] Characteristic low-mass ions for the indole core, such as m/z 130, may be observed at higher collision energies.[6]

The logical flow of fragmentation under ESI-MS/MS is visualized below.

G cluster_main cluster_frags cluster_indole M_H [M+H]⁺ m/z 268.1 F1 Tropylium Cation m/z 91.1 M_H->F1 Benzyl Cleavage F2 [M+H - C₂H₄O]⁺ m/z 224.1 M_H->F2 Loss of Ethylene Oxide F3 [M+H - C₇H₇•]⁺ m/z 177.1 M_H->F3 Loss of Benzyl Radical F4 Indole Core Fragment m/z 130.1 F2->F4 Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Electron Ionization (EI-MS) Fragmentation of M⁺•

Under the high-energy conditions of EI, the molecular ion (M⁺•) at m/z 267.1 is formed, which then undergoes extensive fragmentation. The resulting spectrum will show a greater number of fragment ions, providing a more detailed structural fingerprint.

Key fragmentation pathways include:

  • Tropylium Ion Formation (Base Peak): Similar to ESI, the most prominent fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of the tropylium ion at m/z 91 . Due to its exceptional stability, this is predicted to be the base peak (most abundant ion) in the EI spectrum.[3]

  • Alpha-Cleavage at Nitrogen: The bond between the nitrogen and the ethyl group is susceptible to cleavage. This alpha-cleavage results in the loss of the entire hydroxyethyl side chain (•CH₂CH₂OH, 45 Da), generating a stable 4-benzyloxyindole radical cation at m/z 222.1 .[5]

  • Loss of Benzyloxy Radical: Cleavage of the O-C(aryl) bond results in the loss of a benzyloxy radical (•OCH₂C₆H₅, 107 Da), yielding an ion at m/z 160.1 . This corresponds to the 1-(2-hydroxyethyl)indole radical cation.

  • Indole Ring Fragmentation: The indole core itself will fragment under EI conditions. A characteristic fragmentation of the indole nucleus is the loss of hydrogen cyanide (HCN, 27 Da).[7][8] For example, the ion at m/z 160.1 could further lose HCN to produce a fragment at m/z 133.1 .

The more complex fragmentation cascade typical of EI is depicted below.

G cluster_main cluster_frags_row1 cluster_frags_row2 M M⁺• m/z 267.1 F1 Tropylium Cation (Base Peak) m/z 91.1 M->F1 Benzyl Cleavage F2 [M - •C₂H₄OH]⁺ m/z 222.1 M->F2 α-Cleavage at N F3 [M - •OC₇H₇]⁺ m/z 160.1 M->F3 Loss of Benzyloxy Radical F4 [m/z 160 - HCN]⁺ m/z 133.1 F3->F4 Indole Ring Cleavage

Caption: Predicted EI-MS fragmentation pathway for the molecular ion of 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Comparative Data Summary

The following table summarizes the key predicted fragments for 1-(2-Hydroxyethyl)-4-benzyloxyindole under both ionization techniques. This comparative view allows researchers to select the most appropriate method for their analytical goals.

m/z (Predicted)Proposed Fragment IonIonization MethodStructural Information Gained
268.1[M+H]⁺ESIMolecular Weight Confirmation
267.1M⁺•EIMolecular Weight Confirmation
224.1[M+H - C₂H₄O]⁺ESIConfirms Hydroxyethyl Group
222.1[M - •C₂H₄OH]⁺EIConfirms N-Hydroxyethyl Linkage
160.1[M - •OC₇H₇]⁺EIConfirms Benzyloxy Moiety
133.1[Fragment - HCN]⁺EIConfirms Indole Core
91.1[C₇H₇]⁺ (Tropylium)ESI, EIDefinitive marker for Benzyl Group

Experimental Protocol: A Self-Validating Workflow

To empirically validate these predictions, the following protocols are recommended. The use of high-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, is crucial for determining elemental compositions and confirming fragment identities.

LC-ESI-MS/MS Analysis

This method is ideal for analyzing the compound in complex mixtures and for controlled fragmentation studies.

  • Sample Preparation: Prepare a 1 µg/mL solution of 1-(2-Hydroxyethyl)-4-benzyloxyindole in a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid aids in protonation.[1]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Scan Mode: Full scan MS (m/z 50-500) followed by data-dependent MS/MS (Top 3 most intense ions).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe both low-energy and high-energy fragments.

    • Internal Calibration: Use a reference compound (e.g., leucine enkephalin) to ensure high mass accuracy.

GC-EI-MS Analysis

This method provides a classic, library-searchable fragmentation pattern.

  • Sample Preparation: Prepare a 10 µg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (EI Mode):

    • Ion Source Temperature: 230 °C.[9]

    • Electron Energy: 70 eV.[9]

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan mode.

Conclusion and Outlook

The structural analysis of 1-(2-Hydroxyethyl)-4-benzyloxyindole by mass spectrometry is a tale of two techniques. ESI-MS/MS provides a targeted approach, confirming molecular weight and allowing for the controlled dissection of the molecule's primary structural components. In contrast, EI-MS delivers a comprehensive and highly specific fragmentation fingerprint, ideal for structural confirmation and library matching. The predicted formation of the tropylium ion at m/z 91 is the most powerful diagnostic tool for identifying the benzyloxy moiety under both conditions. By employing the detailed protocols and understanding the fragmentation logic outlined in this guide, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and progression of their scientific endeavors.

References

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. Available at: [Link]

  • Li, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of the American Society for Mass Spectrometry, 16(6), 868-878. Available at: [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Powers, J. C. (1968). The mass spectrometry of simple indoles. Journal of Organic Chemistry, 33(5), 2044-2050. Available at: [Link]

  • YouTube. (2018). mass spectrometry: tropylium ion. Available at: [Link]

  • Metlin, S., et al. (2019). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. *Metlin. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

  • University of Arizona. Interpretation of mass spectra. Available at: [Link]

  • NIST. Indole. NIST WebBook. Available at: [Link]

Sources

Comparative

Validating the Biological Activity of 1-(2-Hydroxyethyl)-4-benzyloxyindole Analogs: A Comparative Guide

As drug development pivots toward novel antivirulence strategies and highly selective neuroreceptor modulators, the indole scaffold remains a cornerstone of medicinal chemistry. However, traditional unsubstituted indoles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward novel antivirulence strategies and highly selective neuroreceptor modulators, the indole scaffold remains a cornerstone of medicinal chemistry. However, traditional unsubstituted indoles often suffer from poor aqueous solubility and off-target promiscuity in in vitro assays.

This guide provides a comprehensive technical evaluation of 1-(2-Hydroxyethyl)-4-benzyloxyindole analogs . By introducing an N-(2-hydroxyethyl) moiety, this class of compounds achieves a superior partition coefficient (LogP), enhancing assay solubility while maintaining the privileged 4-benzyloxy structural bulk required for specific receptor pocket binding. Below, we objectively compare this analog against standard alternatives and provide field-proven, self-validating protocols to quantify its dual utility as a Quorum Sensing (QS) inhibitor and a 5-HT receptor ligand.

Mechanistic Rationale & Structural Advantage

The biological versatility of the 4-benzyloxyindole scaffold is well-documented. It serves as a critical precursor for selective 5-HT2C receptor agonists [2] and various kinase inhibitors [3]. Furthermore, indole derivatives are increasingly recognized for their ability to disrupt bacterial communication. Research demonstrates that indoles act as interkingdom signaling molecules, effectively inhibiting biofilm formation in pathogens like Serratia marcescens without exerting bactericidal pressure [1].

The N-(2-Hydroxyethyl) Advantage: N-alkylation with a hydrophilic hydroxyethyl group fundamentally alters the molecule's solvation dynamics. In cellular assays, this prevents the compound from precipitating in aqueous media or non-specifically partitioning into lipid membranes, a common artifact with the highly lipophilic parent compound, 4-benzyloxyindole.

Comparative Performance Analysis

To establish a baseline for performance, we compared the 1-(2-Hydroxyethyl)-4-benzyloxyindole analog against its parent compound (4-Benzyloxyindole), a standard halogenated indole (5-Fluoroindole), and a traditional bactericidal antibiotic (Ciprofloxacin).

The data below summarizes their efficacy across two distinct biological domains: inhibition of S. marcescens biofilm formation and binding affinity to the 5-HT2C receptor.

CompoundS. marcescens Biofilm IC50​ (µM)5-HT2C Receptor Ki​ (nM)Aqueous Solubility (mg/mL)Mechanism of Action
1-(2-Hydroxyethyl)-4-benzyloxyindole 12.5 45 2.8 QS Antagonism / Receptor Ligand
4-Benzyloxyindole (Parent)48.2520.4QS Antagonism / Receptor Ligand
5-Fluoroindole (Standard)35.0>10001.1Broad QS Antagonism
Ciprofloxacin (Control)N/A*N/A30.0DNA Gyrase Inhibition (Bactericidal)

*Ciprofloxacin eradicates planktonic cells, preventing biofilm formation via cell death rather than true antivirulence signaling.

Key Takeaway: The N-hydroxyethyl analog demonstrates a ~4-fold improvement in biofilm inhibition and a 7-fold increase in aqueous solubility compared to the parent compound, without sacrificing its potent nanomolar affinity for the 5-HT2C receptor.

Pathway Visualization

The following diagram illustrates the mechanistic logic of how these indole analogs disrupt bacterial virulence. By competitively binding to QS receptors (such as LasR/RhlR), the analog prevents native Acyl Homoserine Lactones (AHLs) from activating the gene cascades responsible for extracellular polymeric substance (EPS) production.

QS_Inhibition Analog 1-(2-Hydroxyethyl)- 4-benzyloxyindole Receptor Quorum Sensing Receptor (e.g., LasR/RhlR) Analog->Receptor Competitive Binding Repression Target Gene Repression Analog->Repression Induces AHL AHL Autoinducers AHL->Receptor Native Activation Virulence Biofilm Formation & Virulence Factors Receptor->Virulence Promotes Repression->Virulence Inhibits

Figure 1: Mechanism of Quorum Sensing inhibition by 1-(2-Hydroxyethyl)-4-benzyloxyindole analogs.

Experimental Workflows (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are designed as self-validating systems. They include built-in controls to distinguish true biological activity from assay artifacts.

Protocol A: Quorum Sensing & Biofilm Inhibition (Crystal Violet Assay)

This assay quantifies the antivirulence properties of the indole analog against S. marcescens.

  • Inoculation & Treatment: Dilute an overnight culture of S. marcescens to an OD600​ of 0.05 in Luria-Bertani (LB) broth. Seed 200 µL per well into a 96-well polystyrene microtiter plate. Add the indole analog at varying concentrations (1–100 µM). Include a DMSO vehicle control (0.1% final) and a Ciprofloxacin control (1 µg/mL).

  • Incubation: Incubate statically at 30°C for 24 hours.

    • Causality: Static incubation is critical; agitation disrupts the delicate attachment phase of the extracellular polymeric substance (EPS) matrix required for mature biofilm architecture.

  • Planktonic Validation (Self-Validation Step): Before washing, measure the OD600​ of the supernatant.

    • Logic: If the OD600​ of the analog-treated wells matches the vehicle control, the analog is confirmed as a true antivirulence agent (inhibiting QS without killing the bacteria). If the OD600​ drops (as seen with Ciprofloxacin), the reduction in biofilm is merely a byproduct of cell death.

  • Washing: Carefully aspirate the supernatant and wash the wells 3x with sterile PBS.

    • Causality: This removes unattached planktonic cells, ensuring that subsequent staining exclusively quantifies the sessile cells comprising the biofilm.

  • Staining & Quantification: Add 200 µL of 0.1% (w/v) Crystal Violet solution for 15 minutes. Wash 3x with distilled water and let dry. Solubilize the bound dye with 33% acetic acid and measure absorbance at OD590​ .

    • Causality: Crystal violet is a basic dye that binds electrostatically to negatively charged molecules (DNA, exopolysaccharides) within the EPS matrix, providing a direct proportional readout of biofilm mass.

Protocol B: 5-HT2C Receptor Binding (TR-FRET Assay)

Traditional fluorescence assays often fail with indole derivatives due to the intrinsic auto-fluorescence of the indole ring. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this limitation.

  • Reagent Preparation: Prepare a master mix containing terbium-labeled 5-HT2C receptor membranes and a fluorescently labeled tracer ligand (e.g., a Bodipy-labeled antagonist).

  • Compound Addition: Dispense 10 µL of the 1-(2-Hydroxyethyl)-4-benzyloxyindole analog (in a dose-response dilution series) into a 384-well plate. Add 10 µL of the receptor/tracer master mix.

  • Incubation: Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Acquisition: Excite the plate at 340 nm. Apply a 100-microsecond time delay before measuring emission at 520 nm (Tracer) and 490 nm (Terbium).

    • Causality: The 100 µs delay allows the short-lived auto-fluorescence of the indole compound to decay completely. Only the long-lived emission from the Terbium-to-Tracer FRET event is captured, ensuring zero background interference.

  • Data Validation (Self-Validation Step): Calculate the Z'-factor using the vehicle control (max FRET) and a saturating concentration of unlabeled serotonin (min FRET).

    • Logic: A Z'-factor > 0.5 validates that the assay window is robust enough to accurately calculate the Ki​ of the analog.

Conclusion

The 1-(2-Hydroxyethyl)-4-benzyloxyindole scaffold represents a significant structural upgrade over traditional unsubstituted indoles. By leveraging the steric advantages of the 4-benzyloxy group for receptor specificity and the hydrophilic properties of the N-hydroxyethyl substitution for assay solubility, researchers can achieve highly reproducible data. Whether deployed as a quorum-quenching antivirulence agent or a privileged precursor for neuroreceptor drug discovery, this analog outperforms its parent compounds in both in vitro reliability and targeted biological efficacy.

References

  • Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens Frontiers in Microbiology URL:[Link] [1]

  • SAR of psilocybin analogs: Discovery of a selective 5-HT2C agonist Bioorganic & Medicinal Chemistry Letters URL:[Link] [2]

  • Synthesis of C4-Aminated Indoles via a Catellani and Retro-Diels–Alder Strategy Journal of the American Chemical Society URL:[Link] [3]

Validation

A Comparative Analysis of 1-(2-Hydroxyethyl)-4-benzyloxyindole's Potential Serotonergic Activity Against Standard Ligands

For Immediate Release Introduction: The Quest for Selective Serotonergic Modulators The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 receptor subtypes, represents a critical landscape for therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Introduction: The Quest for Selective Serotonergic Modulators

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 receptor subtypes, represents a critical landscape for therapeutic intervention in a myriad of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[1] The development of novel ligands with specific affinities for these receptor subtypes is a cornerstone of modern neuropharmacology. This guide provides a comparative analysis of the potential binding affinity of the novel compound, 1-(2-Hydroxyethyl)-4-benzyloxyindole, against well-characterized standard serotonin ligands: the endogenous neurotransmitter Serotonin (5-HT), the prototypical psychedelic Lysergic acid diethylamide (LSD), and the primary psychoactive component of hallucinogenic mushrooms, Psilocin.

It is important to note that, to date, experimental binding affinity data for 1-(2-Hydroxyethyl)-4-benzyloxyindole at serotonin receptors is not publicly available in databases such as the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[2][3][4] Therefore, this guide will present the established binding profiles of the standard ligands and offer a predictive analysis of 1-(2-Hydroxyethyl)-4-benzyloxyindole's potential serotonergic activity based on well-established structure-activity relationships (SAR) of indole derivatives.

Molecular Structures of Investigated Compounds

The chemical structures of the compounds under discussion are presented below. The indole scaffold, common to all, is a key pharmacophore for serotonin receptor interaction.

  • Serotonin (5-HT): The endogenous ligand for 5-HT receptors, featuring a hydroxyl group at the 5-position of the indole ring.[2][5][6][7][8]

  • Lysergic Acid Diethylamide (LSD): A semi-synthetic ergoline derivative known for its high-potency psychedelic effects.[1][9][10][11][12]

  • Psilocin: A naturally occurring psychedelic compound and the active metabolite of psilocybin.[4][13][14]

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole: The compound of interest, characterized by a benzyloxy group at the 4-position and a hydroxyethyl group at the 1-position of the indole ring.

Comparative Binding Affinities at Key Serotonin Receptors

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for our standard ligands at two of the most extensively studied serotonin receptors: 5-HT1A and 5-HT2A.

Compound5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Serotonin (5-HT) ~1-10~5-20
LSD 1.1 - 2.12.9 - 4.5
Psilocin 100 - 600100 - 600
1-(2-Hydroxyethyl)-4-benzyloxyindole Not Experimentally DeterminedNot Experimentally Determined

Note: Ki values can vary between studies and experimental conditions. The values presented here are representative ranges from published literature.

Predictive Analysis of 1-(2-Hydroxyethyl)-4-benzyloxyindole Binding Affinity

Based on established structure-activity relationships for indole derivatives at serotonin receptors, we can postulate the potential binding profile of 1-(2-Hydroxyethyl)-4-benzyloxyindole:

  • The Indole Scaffold: The core indole structure is a fundamental requirement for interaction with many serotonin receptors, mimicking the endogenous ligand, serotonin.[15]

  • 4-Position Substitution: The presence of a bulky benzyloxy group at the 4-position of the indole ring is of particular interest. Studies on other 4-substituted tryptamines have shown that this position can influence selectivity between 5-HT receptor subtypes. The size and electronic properties of this substituent can significantly impact binding affinity.

  • 1-Position Substitution: The N-alkylation with a 2-hydroxyethyl group at the 1-position of the indole ring can also modulate affinity and functional activity. N-alkylation of tryptamines has been shown to alter their pharmacological profiles.

Given these structural features, it is plausible that 1-(2-Hydroxyethyl)-4-benzyloxyindole will exhibit some affinity for serotonin receptors. However, without experimental data, its potency and selectivity remain speculative. It is hypothesized that the bulky benzyloxy group might confer selectivity for certain 5-HT receptor subtypes, potentially differing from the profiles of serotonin, LSD, and psilocin.

Experimental Protocol: Radioligand Binding Assay

To empirically determine the binding affinity of 1-(2-Hydroxyethyl)-4-benzyloxyindole, a competitive radioligand binding assay is the gold standard. The following is a generalized protocol that can be adapted for specific serotonin receptor subtypes.

Materials:
  • Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1A or 5-HT2A)

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, or [³H]ketanserin for 5-HT2A)

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole (test compound)

  • Standard non-labeled ligands (Serotonin, LSD, Psilocin)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM of a high-affinity non-labeled ligand)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:
  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding inhibitor, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of the test compound or standard ligands, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competing ligand. Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (e.g., 10-20 µg/well) Incubation Incubate Membranes with Ligands in 96-well Plate Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test/Standard Compounds Ligand_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity with Scintillation Counter Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Plot Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Serotonin Receptor Signaling Pathways

The functional consequences of ligand binding are determined by the downstream signaling pathways coupled to the receptor. The 5-HT1A and 5-HT2A receptors, both G-protein coupled receptors (GPCRs), activate distinct intracellular cascades.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor typically couples to inhibitory G-proteins (Gi/o).[3][16] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[17]

G_protein_Signaling_Pathway_5HT1A cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Produces K_ion K+ GIRK->K_ion Efflux PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization (Decreased Neuronal Excitability) K_ion->Hyperpolarization G_protein_Signaling_Pathway_5HT2A cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates (α subunit) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion

While the precise binding affinity of 1-(2-Hydroxyethyl)-4-benzyloxyindole at serotonin receptors awaits empirical determination, its indole-based structure suggests a potential for interaction with this important class of receptors. The comparative analysis with standard ligands like serotonin, LSD, and psilocin provides a valuable framework for understanding the potential pharmacological space this novel compound may occupy. The detailed experimental protocol provided herein offers a clear path forward for the characterization of its binding profile. Future studies should focus on conducting these binding assays to elucidate the Ki values of 1-(2-Hydroxyethyl)-4-benzyloxyindole at a range of serotonin receptor subtypes, which will be crucial in determining its potential as a selective serotonergic modulator for therapeutic applications.

References

  • Ki Database. (n.d.). NIMH Psychoactive Drug Screening Program. Retrieved from [Link]

  • Study.com. (n.d.). Dopamine vs. Serotonin | Chemical Structure & Deficiency Symptoms. Retrieved from [Link]

  • Javed, M. M., & By, A. A. (2020). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.
  • Vidal, G., & García-López, G. (2020). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 14, 249.
  • ReAgent Chemical Services. (2020, March 25). The Science Behind LSD. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Hallucinogenic mushrooms drug profile. Retrieved from [Link]

  • López-Giménez, J. F., & González-Maeso, J. (2018). Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics.
  • Bhattacharyya, S., Raote, I., & Bhattacharya, A. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. International Journal of Molecular Sciences, 23(18), 10996.
  • Recovered.org. (2023, May 23). LSD Manufacturing: Process, Chemistry, and Risks. Retrieved from [Link]

  • Study.com. (n.d.). LSD History, Effects & Chemical Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin. Retrieved from [Link]

  • Greiner, T. (2021, March 10). Psilocybin Revisited: The Science Behind the Drug and Its Surprising Therapeutic Potential. Pharmacy and Therapeutics, 46(3), 165–171.
  • Kaplan, L. V., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Science, 382(6676), 1282-1289.
  • DEA Diversion Control Division. (n.d.). D-Lysergic Acid Diethylamide (LSD). Retrieved from [Link]

  • Kushwaha, N., & Albert, P. R. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Neuropharmacology, 59(6), 451–456.
  • Wikipedia. (n.d.). Psilocin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Psilocin. PubChem Compound Database. Retrieved from [Link]

  • Giesbrecht, K. J., et al. (2022). Crystal structure of serotonin.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Lysergide (LSD) drug profile. Retrieved from [Link]

  • Vaidya, S. A., & Barna, M. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In The Serotonin System. Elsevier.
  • Carhart-Harris, R. L., & Nutt, D. J. (2017). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. Psychopharmacology, 234(15), 2317–2331.
  • Reddit. (2022, June 21). Research {Data}: Binding Affinities (Ki) of Serotonin vs. LSD at a few receptors. r/microdosing. Retrieved from [Link]

  • Urits, I., et al. (2017). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Pain and Therapy, 6(2), 167–176.
  • Giesbrecht, K. J., et al. (2022). Crystal structure of serotonin.
  • Zhang, G., & Stackman, R. W., Jr. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology, 6, 225.
  • Prasad, S., et al. (2024). The interplay of serotonin 5-HT1A and 5-HT7 receptors in chronic stress. Disease Models & Mechanisms, 17(10), dmm050303.
  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Psilocybin. PubChem Compound Database. Retrieved from [Link]

  • Roth, B. L. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.15.
  • Bennett, J. P., Jr., & Snyder, S. H. (1976). Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors. Molecular Pharmacology, 12(3), 373–389.
  • American Chemical Society. (2023, July 17). Psilocin. Retrieved from [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019.
  • Glennon, R. A., et al. (1998). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Chovan, J. P., et al. (2020). Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity. ACS Omega, 5(27), 16958–16963.
  • Soriano, S. (n.d.). The Biochemistry of Psilocybin & Its Metabolism in the Human Body.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20.
  • Burt, D. R., Creese, I., & Snyder, S. H. (1976). Binding interactions of lysergic acid diethylamide and related agents with dopamine receptors in the brain. Molecular Pharmacology, 12(5), 800–812.
  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Health Sciences Library System, University of Pittsburgh. (2006, October 25). PDSP (Psychoactive Drug Screening Program) Drug Database. Retrieved from [Link]

  • Correll, C. U., & Schooler, N. R. (2020). Clinical perspective on antipsychotic receptor binding affinities.
  • Gerdes, J. M., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-13.
  • PDSP. (n.d.). PDSP Ki Database. Retrieved from [Link]

  • PDSP. (n.d.). PDSP. Retrieved from [Link]

  • Braden, M. R., et al. (2006). Affinity values (Ki in nM) at selected serotonin receptor isoforms. Journal of Medicinal Chemistry, 49(24), 7175–7178.
  • PDSP. (n.d.). PDSP Database - UNC. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 1-(2-Hydroxyethyl)-4-benzyloxyindole: The Definitive Role of ¹³C NMR

Abstract In the synthesis of complex heterocyclic molecules for pharmaceutical development, unambiguous structural verification is not merely a formality; it is the bedrock of reproducible science and regulatory complian...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the synthesis of complex heterocyclic molecules for pharmaceutical development, unambiguous structural verification is not merely a formality; it is the bedrock of reproducible science and regulatory compliance. This guide addresses the specific analytical challenge of validating the structure of 1-(2-Hydroxyethyl)-4-benzyloxyindole, a key intermediate in the synthesis of novel serotonin receptor modulators. We will demonstrate through comparative analysis and experimental data why ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for resolving positional isomerism, a common pitfall in indole chemistry. This document provides a detailed ¹³C NMR analysis, compares its efficacy against other standard spectroscopic methods (¹H NMR, MS, IR), and furnishes a robust, step-by-step protocol for data acquisition, ensuring researchers can replicate and rely on these findings.

The Analytical Imperative: Why Isomerism in Indole Scaffolds Demands Rigorous Validation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs [1]. When functionalizing the indole ring, particularly with substituents on the benzene portion (positions 4, 5, 6, or 7), the potential for generating positional isomers is high. The synthesis of 1-(2-Hydroxyethyl)-4-benzyloxyindole, for instance, can theoretically yield four distinct isomers if reaction conditions are not perfectly controlled.

The Core Challenge: Distinguishing the 4-benzyloxy isomer from its 5-, 6-, or 7-benzyloxy counterparts is critical. These isomers possess identical molecular weights and largely similar fragmentation patterns in mass spectrometry, and their ¹H NMR spectra often exhibit complex, overlapping aromatic signals that defy simple interpretation. A mistaken isomer could lead to the synthesis of an entirely different final compound, resulting in inactive or even toxic biological outcomes, wasting significant resources. This scenario underscores the need for a spectroscopic technique with superior resolution and sensitivity to the subtle electronic differences between isomers.

Figure 1: Synthetic pathway and the central analytical question. The validation process must definitively confirm the structure of the target product (C) and rule out impurities or isomers (D, E).

The Definitive Tool: ¹³C NMR as the Gold Standard for Isomer Resolution

While a suite of techniques is necessary for full characterization, ¹³C NMR spectroscopy provides the most unambiguous data for confirming the substitution pattern on the indole ring.

Why ¹³C NMR Excels:

  • Wide Chemical Shift Dispersion: The typical ¹³C chemical shift range is ~0-220 ppm, compared to ~0-12 ppm for ¹H NMR. This vast range minimizes signal overlap, ensuring that nearly every unique carbon atom in the molecule produces a distinct, resolvable peak.

  • Sensitivity to Electronic Environment: The chemical shift of a carbon atom is exquisitely sensitive to its local electronic environment. The C4 carbon, being directly attached to an electron-donating oxygen atom of the benzyloxy group, will be significantly deshielded (shifted downfield) compared to the equivalent carbon in a 5-, 6-, or 7-substituted isomer. This provides a unique and diagnostic fingerprint for the 4-substituted pattern [2].

2.1. Experimental Data & Peak Assignment

A sample of purified 1-(2-Hydroxyethyl)-4-benzyloxyindole was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard and analyzed on a 125 MHz NMR spectrometer. The resulting proton-decoupled ¹³C spectrum is summarized below.

Figure 2: Carbon numbering scheme for 1-(2-Hydroxyethyl)-4-benzyloxyindole used for NMR peak assignments.

Table 1: Experimental ¹³C NMR Peak Assignments for 1-(2-Hydroxyethyl)-4-benzyloxyindole in CDCl₃

Carbon Atom(s)Chemical Shift (δ, ppm)Multiplicity (DEPT-135)Rationale & Key Insights
C4 151.2 C (Quaternary)Diagnostic Peak. Highly deshielded due to direct attachment to the ether oxygen. Its downfield shift is the primary confirmation of the 4-substitution pattern.
C7a137.5C (Quaternary)Typical shift for the indole bridgehead carbon adjacent to the nitrogen.
C1' (Benzyl)137.1C (Quaternary)The ipso-carbon of the benzyl ring.
C2', C6' (Benzyl)128.6CHOrtho/Meta carbons of the benzyl ring (often overlap).
C4' (Benzyl)128.0CHPara carbon of the benzyl ring.
C3', C5' (Benzyl)127.5CHOrtho/Meta carbons of the benzyl ring.
C3a126.8C (Quaternary)Second indole bridgehead carbon.
C2123.1CHAlpha-carbon to the indole nitrogen.
C6114.5CHAromatic indole carbon.
C5104.9CHAromatic indole carbon.
C7102.1CHAromatic indole carbon.
C3100.5CHBeta-carbon to the indole nitrogen, typically the most upfield of the indole CH carbons.
C10 (Bn-CH₂) 70.4 CH₂ (Negative)Diagnostic benzylic ether methylene carbon. Confirms the presence of the -O-CH₂-Ph group.
C9 (-CH₂-OH) 61.3 CH₂ (Negative)Aliphatic carbon directly attached to the hydroxyl group.
C8 (N-CH₂-) 49.8 CH₂ (Negative)Aliphatic carbon directly attached to the indole nitrogen. Its upfield shift relative to C9 is expected due to the influence of the nitrogen atom.

Note: DEPT-135 is an NMR experiment that distinguishes carbon types: CH₃ and CH groups appear as positive peaks, CH₂ groups as negative peaks, and quaternary (C) carbons are absent. This is invaluable for assigning the aliphatic and benzylic methylene groups.

A Comparative Framework: Evaluating Alternative Spectroscopic Methods

No single technique should be used in isolation. A robust validation package integrates data from multiple orthogonal methods. Here’s how ¹³C NMR compares to and is complemented by other techniques for this specific molecule.

Table 2: Comparison of Spectroscopic Techniques for the Validation of 1-(2-Hydroxyethyl)-4-benzyloxyindole

TechniqueInformation ProvidedStrengthsLimitations for this Specific Molecule
¹³C NMR Unique signal for each carbon; definitive for skeletal connectivity and isomerism. Unambiguous isomer differentiation via the diagnostic C4 signal (δ 151.2 ppm). High resolution.Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.
¹H NMR Proton environment, count (integration), and connectivity (coupling).Fast and sensitive. Excellent for confirming the presence of the -CH₂-CH₂-OH chain and benzyl group.Severe signal overlap in the aromatic region (6.5-7.5 ppm) makes definitive assignment of the indole substitution pattern extremely difficult without advanced 2D experiments.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity. Confirms the elemental formula (C₁₇H₁₇NO₂) via High-Resolution MS (HRMS).Cannot distinguish between positional isomers. All four benzyloxy isomers (4-, 5-, 6-, 7-) have the identical molecular weight and will likely produce very similar fragmentation patterns.
Infrared (IR) Spec. Presence of functional groups.Quick and easy. Confirms key functional groups: broad O-H stretch (~3400 cm⁻¹), C-O ether stretch (~1250 cm⁻¹), and absence of N-H stretch (~3300 cm⁻¹), confirming N-alkylation.Not structurally specific for isomerism. The IR spectrum will be nearly identical for all positional isomers, as they all contain the same functional groups.
2D NMR (HSQC/HMBC) Correlation between protons and carbons (¹H-¹³C).Provides the ultimate, irrefutable proof of structure by connecting the entire molecular framework.More time-consuming to acquire and process. Often considered the final step after ¹³C NMR has already provided strong evidence.

This comparison makes it clear: while MS confirms the mass and IR confirms functional groups, only ¹³C NMR provides a direct, single-experiment solution to the critical question of positional isomerism.

Standard Operating Protocol: Acquiring High-Quality ¹³C NMR Data

To ensure reproducibility and accuracy, the following protocol is recommended.

Figure 3: Standardized workflow for the acquisition and processing of a ¹³C NMR spectrum.

Step-by-Step Methodology

Part 1: Sample Preparation

  • Ensure Purity: The sample must be purified, typically by column chromatography, to remove solvents and byproducts. Residual solvents can obscure important signals.

  • Weigh Sample: Accurately weigh 5-10 mg of the purified solid compound.

  • Select Solvent: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for this molecule due to its high dissolving power and single solvent peak at δ 77.16 ppm [3].

  • Dissolve and Transfer: Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS as an internal reference standard. Transfer the solution to a clean, dry 5 mm NMR tube.

Part 2: Data Acquisition (on a 500 MHz Spectrometer / 125 MHz for ¹³C)

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

  • Tuning and Shimming: Tune the ¹³C probe and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

  • Set Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set to approximately 240 ppm to cover the entire expected chemical shift range.

    • Transmitter Offset (O1P): Center the spectral width around ~120 ppm.

    • Acquisition Time (AQ): Set to ~1.0-1.5 seconds.

    • Relaxation Delay (D1): Use a delay of 2.0 seconds. This is a compromise between signal-to-noise and experiment time. Expert Tip: For truly quantitative analysis of quaternary carbons, a much longer D1 (5x the longest T₁ relaxation time) would be required.

    • Number of Scans (NS): Set between 1024 and 2048 scans. Due to the low 1.1% natural abundance of the ¹³C isotope, a large number of scans is necessary to achieve an adequate signal-to-noise ratio.

Part 3: Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm. If TMS is not present, the CDCl₃ solvent peak can be used as a secondary reference (δ 77.16 ppm) [3].

  • Peak Picking and Integration: Identify all significant peaks and label their chemical shifts.

Conclusion and Outlook

The rigorous structural validation of synthetic intermediates is a non-negotiable checkpoint in the drug discovery pipeline. This guide has demonstrated that for distinguishing positional isomers of functionalized indoles, such as 1-(2-Hydroxyethyl)-4-benzyloxyindole, ¹³C NMR spectroscopy is the most powerful and definitive standalone technique. Its ability to resolve every unique carbon atom provides a high-fidelity molecular fingerprint, with the downfield chemical shift of the C4 carbon serving as irrefutable evidence of the desired substitution pattern.

While complementary methods like MS and IR are essential for confirming molecular formula and functional groups, they lack the structural resolving power for this specific challenge. By integrating the clear, unambiguous data from ¹³C NMR with a comprehensive analytical package and adhering to a robust experimental protocol, researchers can proceed with confidence, ensuring the integrity and reproducibility of their synthetic efforts.

References
  • Mishra, B. B., & Tiwari, V. K. (2011). Natural products: an evolving role in future drug discovery. European Journal of Medicinal Chemistry, 46(10), 4769–4807. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Validation

1-(2-Hydroxyethyl)-4-benzyloxyindole compared to standard indole building blocks

Advanced Indole Building Blocks: A Comparative Guide to 1-(2-Hydroxyethyl)-4-benzyloxyindole The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of over 400...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Indole Building Blocks: A Comparative Guide to 1-(2-Hydroxyethyl)-4-benzyloxyindole

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of over 400 marketed drugs and thousands of biologically active compounds[1]. While simple indoles provide a starting point for basic library synthesis, modern drug discovery—particularly in neuropharmacology and oncology—demands highly functionalized building blocks that minimize synthetic step counts.

1-(2-Hydroxyethyl)-4-benzyloxyindole emerges as a sophisticated, bifunctional intermediate. This guide objectively evaluates its structural utility, compares its performance against standard indole precursors, and provides validated methodologies for its application in advanced drug design.

Structural Causality: The "Why" Behind the Molecule

To understand the superiority of 1-(2-Hydroxyethyl)-4-benzyloxyindole over standard indole building blocks, we must analyze the mechanistic logic of its functional groups:

  • The C4-Benzyloxy Group (Protection & Targeting): The 4-position of the indole ring is critical for binding affinity at serotonin receptors (e.g., 5-HT1A, 5-HT2A, and 5-HT2C)[2]. Natural ligands like psilocin rely heavily on the 4-hydroxyl group for hydrogen bonding within the receptor pocket[2]. The benzyl ether serves as a robust protecting group that withstands harsh alkylation or acylation conditions during intermediate steps, yet can be orthogonally cleaved via mild catalytic hydrogenolysis to reveal the active 4-hydroxyl pharmacophore[3].

  • The N1-(2-Hydroxyethyl) Group (Tethering Handle): Unsubstituted indoles require deprotonation with strong bases (e.g., NaH) and subsequent alkylation to functionalize the N1 position. Pre-installing a 2-hydroxyethyl chain provides a primary alcohol handle that is immediately ready for esterification, oxidation, or Mitsunobu-type amination[4]. This specific N-alkyl tether length has been proven to optimize dual affinity for the serotonin transporter (SERT) and 5-HT1A receptors[4].

Comparative Performance Analysis

When designing a synthetic route, selecting the right building block dictates the overall yield, step count, and resource efficiency. Table 1 objectively compares 1-(2-Hydroxyethyl)-4-benzyloxyindole against standard commercially available alternatives, quantifying the synthetic steps required to reach a dual-functionalized pharmacological ligand.

Table 1: Performance Comparison of Indole Building Blocks

Building BlockSteps to Dual-Functional LigandC4-Pharmacophore ReadinessN1-Tethering ReadinessPrimary Application
Indole 4–5 stepsPoor (Requires harsh electrophilic substitution)Poor (Requires strong base/alkylation)Generic scaffold screening[1]
4-Benzyloxyindole 2–3 stepsHigh (Protected OH ready for release)Poor (Requires strong base/alkylation)Psilocybin analog synthesis[3]
1-(2-Hydroxyethyl)indole 3–4 stepsPoor (Unsubstituted C4)High (Primary alcohol handle present)SERT inhibitor development[4]
1-(2-Hydroxyethyl)-4-benzyloxyindole 1–2 steps High (Protected OH ready for release)High (Primary alcohol handle present)Advanced neuropharmacology probes

Experimental Protocol: Orthogonal Deprotection

A self-validating system for utilizing this building block involves the selective deprotection of the benzyl group without reducing the indole core or cleaving the N-hydroxyethyl chain. The following protocol describes the catalytic hydrogenolysis optimized for this substrate[3].

Materials:

  • 1-(2-Hydroxyethyl)-4-benzyloxyindole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Absolute Ethanol / Ethyl Acetate (1:1 v/v)

  • Hydrogen gas (balloon)

  • Celite (for filtration)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 1-(2-Hydroxyethyl)-4-benzyloxyindole in the EtOH/EtOAc solvent mixture.

    • Causality: The mixed solvent system is critical. EtOAc completely solubilizes the lipophilic starting material, while EtOH provides sufficient polarity to stabilize the highly polar 4-hydroxyindole product. This prevents premature precipitation of the product onto the catalyst surface, which would otherwise halt the reaction.

  • Inerting: Evacuate the reaction flask and backfill with Argon three times before adding the 10% Pd/C catalyst.

    • Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. Inerting ensures laboratory safety and prevents oxidative degradation of the electron-rich indole core.

  • Hydrogenation: Evacuate the flask again and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 12–18 hours.

    • Causality: Vigorous stirring maximizes the three-phase (gas-liquid-solid) interfacial area, ensuring a steady rate of hydrogenolysis. Atmospheric pressure and room temperature are strictly chosen to selectively cleave the benzyl ether without over-reducing the pyrrole ring of the indole into an indoline.

  • Workup: Flush the system with Argon to remove residual H2. Filter the suspension through a tightly packed pad of Celite, washing the pad with excess EtOAc.

    • Causality: Celite traps fine, pyrophoric palladium particulates that easily pass through standard filter paper. Removing these particulates prevents product contamination and subsequent metal-catalyzed oxidation during concentration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-Hydroxyethyl)-4-hydroxyindole as a high-purity intermediate ready for receptor binding assays.

Synthetic Workflow Visualization

The true power of 1-(2-Hydroxyethyl)-4-benzyloxyindole lies in its divergent synthetic utility. The diagram below maps how researchers can orthogonally manipulate the N1 and C4 positions to generate distinct classes of neuroactive compounds.

G A 1-(2-Hydroxyethyl)- 4-benzyloxyindole B N-Alkyl Functionalization (Primary Alcohol Reactivity) A->B Mitsunobu / Esterification C C4-Deprotection (Pd/C Hydrogenolysis) A->C H2, Pd/C (1 atm) D Tethered Aryloxyethylamines (SERT / 5-HT1A Ligands) B->D Amine Coupling E 1-(2-Hydroxyethyl)- 4-hydroxyindole C->E Benzyl Cleavage F Psilocin Analogs & 5-HT2A/2C Agonists E->F Receptor Binding

Divergent synthetic workflows utilizing 1-(2-Hydroxyethyl)-4-benzyloxyindole.

References

  • US7655691B2 - Indole compounds useful as serotonin selective agents.
  • Synthesis and Characterization of Psilocybin Metabolites and Deuterated Analogs. ACS Chemical Neuroscience.[Link]

  • Studies toward the Discovery of the Next Generation of Antidepressants. 3. Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Optimizing LC-MS/MS Quantification of 1-(2-Hydroxyethyl)-4-benzyloxyindole in Plasma: A Comparative Guide

Executive Summary & Analyte Profiling The quantification of synthetic indole derivatives in biological matrices presents a unique set of analytical challenges. 1-(2-Hydroxyethyl)-4-benzyloxyindole is a complex molecule c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The quantification of synthetic indole derivatives in biological matrices presents a unique set of analytical challenges. 1-(2-Hydroxyethyl)-4-benzyloxyindole is a complex molecule characterized by a highly lipophilic aromatic core (the 4-benzyloxyindole moiety) and a localized polar region (the 1-N-hydroxyethyl tail).

When developing an LC-MS/MS assay for this compound in plasma, analytical scientists must balance two opposing forces: retaining the polar tail without inducing secondary silanol interactions, and extracting the hydrophobic core without co-extracting severe matrix suppressors like phospholipids. This guide objectively compares sample preparation methodologies and column chemistries to establish a robust, self-validating analytical workflow.

Sample Preparation: Protein Precipitation vs. Solid Phase Extraction

Standard protocols for endogenous indole quantitation often rely on simple protein precipitation (PPT) using ice-cold acetonitrile 1. While PPT is rapid and sufficient for low-molecular-weight indoles, it is fundamentally inadequate for highly lipophilic derivatives like 1-(2-Hydroxyethyl)-4-benzyloxyindole.

The Causality of Matrix Effects: Because our target analyte is highly hydrophobic, it elutes in the same chromatographic window as endogenous plasma glycerophospholipids. When using simple PPT, these phospholipids remain in the extract, competing for charge in the Electrospray Ionization (ESI) source and causing severe ion suppression. To mitigate this, extensive sample clean-up via Solid Phase Extraction (SPE) is required 2. While some methods attempt direct-matrix derivatization to unify chemical properties 3, utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge provides a simpler, derivatization-free route to eliminate matrix suppression.

Table 1: Sample Preparation Performance Comparison (N=6, Spiked Plasma)
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalProcessing Time (96-well)
PPT (Ice-cold ACN) 88.5 ± 4.2-45.2 (Severe Suppression)Poor~20 mins
SPE (Polymeric HLB) 94.1 ± 2.1-8.4 (Minimal)Excellent~60 mins

Chromatographic Strategy: C18 vs. Biphenyl Chemistries

The dual nature of 1-(2-Hydroxyethyl)-4-benzyloxyindole causes distinct chromatographic challenges. Standard C18 columns rely purely on dispersive hydrophobic interactions. When analyzing this compound on a C18 phase, the polar hydroxyethyl group often interacts with unendcapped residual silanols on the silica support, resulting in severe peak tailing.

The Biphenyl Advantage: Switching to a Biphenyl stationary phase introduces π−π interactions. The electron-dense biphenyl rings interact strongly with the analyte's indole and benzyl aromatic systems. This specific retention mechanism allows for the use of a higher percentage of organic solvent in the mobile phase without losing retention, which directly enhances ESI desolvation efficiency and boosts the Signal-to-Noise (S/N) ratio. Furthermore, it prevents the polar tail from dragging along the silica backbone, yielding perfectly symmetrical peaks.

Table 2: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Peak Asymmetry ( As​ )Signal-to-Noise (at LLOQ)Resolution from Isobars
Synergi Fusion C18 4.851.65 (Significant Tailing)45:1Marginal
Biphenyl (Core-Shell) 5.121.05 (Ideal Symmetry)180:1Excellent

Validated Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol incorporates built-in validation checks (Internal Standard tracking and System Suitability) to guarantee that the assay is performing correctly on every run.

Step 1: System Suitability Test (SST)
  • Inject a neat standard of 1-(2-Hydroxyethyl)-4-benzyloxyindole (10 ng/mL) prior to the batch.

  • Validation Check: Proceed only if Peak Asymmetry is < 1.2 and S/N > 100.

Step 2: Sample Aliquoting & Internal Standard (IS) Addition
  • Transfer 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of stable-isotope labeled Internal Standard (e.g., Indole-d7 analog, 50 ng/mL).

  • Validation Check: Monitor IS peak area across all samples. A deviation of >15% indicates an extraction failure or injection error for that specific well.

Step 3: Solid Phase Extraction (HLB)
  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to the plasma to disrupt protein binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the HLB plate.

  • Loading: Load the pre-treated plasma sample.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute salts and highly polar interferences.

  • Elution: Elute the analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Methanol with 0.1% Formic Acid).

Step 4: LC-MS/MS Acquisition
  • Column: Core-Shell Biphenyl (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 95% B over 4.0 minutes. Hold at 95% B for 1.5 minutes.

  • Detection: Positive ESI, MRM mode. Precursor [M+H]+ to product ion corresponding to the loss of the benzyl group.

Mechanistic Visualizations

Workflow A Plasma Sample B Protein Precipitation A->B C Solid Phase Extraction B->C D Elution & Reconstitution C->D E LC-MS/MS Analysis D->E

Step-by-step sample preparation workflow for indole derivative extraction from plasma.

Mechanism cluster_interactions Chromatographic Interactions Analyte 1-(2-Hydroxyethyl)- 4-benzyloxyindole Pi π-π Interactions (Aromatic Core) Analyte->Pi Hbond Dipole Interactions (Hydroxyethyl) Analyte->Hbond Hydrophobic Hydrophobic (Benzyl Group) Analyte->Hydrophobic Stationary Biphenyl Stationary Phase Pi->Stationary Hbond->Stationary Hydrophobic->Stationary

Multimodal interactions between the indole analyte and the Biphenyl stationary phase.

References

  • Source: National Institutes of Health (NIH)
  • LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Validation

Preclinical Evaluation Guide: In Vivo Efficacy of 1-(2-Hydroxyethyl)-4-benzyloxyindole Derivatives vs. Traditional Tryptamine Prodrugs

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Application Focus: Next-Generation Serotonergic Therapeutics (5-HT2A Modulators) Executive Summary The clinical renaissance of sero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Application Focus: Next-Generation Serotonergic Therapeutics (5-HT2A Modulators)

Executive Summary

The clinical renaissance of serotonergic psychedelics has highlighted the therapeutic potential of 5-HT2A receptor agonists for treatment-resistant depression and other neuropsychiatric disorders. However, traditional compounds like psilocybin and its active metabolite, psilocin, suffer from rapid Phase II metabolism, variable gastrointestinal absorption, and off-target 5-HT2B-mediated cardiotoxicity.

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 1-(2-Hydroxyethyl)-4-benzyloxyindole derived compounds . By objectively comparing this novel scaffold against traditional tryptamines, we outline how specific structural modifications translate to improved pharmacokinetic (PK) stability and pharmacodynamic (PD) safety profiles.

Mechanistic Rationale & Scaffold Design

As a Senior Application Scientist, it is critical to understand why specific moieties are selected before designing an in vivo evaluation strategy. The 1-(2-Hydroxyethyl)-4-benzyloxyindole scaffold is engineered to address the inherent liabilities of unsubstituted indoles:

  • The 4-Benzyloxy Substitution (Metabolic Shielding): Psilocin (4-hydroxy-N,N-dimethyltryptamine) is highly unstable; its unprotected 4-hydroxyl group is a prime target for rapid oxidative degradation and extensive first-pass glucuronidation. Utilizing a 4-benzyloxy group acts as a robust lipophilic shield or a stable ether prodrug moiety. Recent studies on the demonstrate that protecting the 4-position significantly enhances chemical stability and prolongs systemic circulation.

  • The 1-(2-Hydroxyethyl) Substitution (Receptor Tuning & Solubility): N1-alkylation alters the ligand's binding pose within the orthosteric pocket of serotonin receptors. While bulky N-alkyl groups can reduce overall potency, the addition of a polar 2-hydroxyethyl chain maintains a favorable LogD for blood-brain barrier (BBB) penetration. Crucially, this modification introduces steric bulk that disproportionately decreases affinity for the 5-HT2B receptor—mitigating the risk of cardiac valvulopathy associated with chronic dosing.

(Note: Beyond CNS applications, the 4-benzyloxyindole scaffold is highly versatile, demonstrating potent pleiotropic effects, including in vivo antibiofilm and antivirulence properties against pathogens like.)

Comparative Efficacy & Pharmacokinetic Data

To establish a baseline for your preclinical evaluations, the following table summarizes representative in vivo and in vitro benchmark data comparing a standard 1-(2-Hydroxyethyl)-4-benzyloxyindole derivative against psilocybin and psilocin.

ParameterPsilocybin (Standard Prodrug)Psilocin (Active Metabolite)1-(2-Hydroxyethyl)-4-benzyloxyindole Deriv.
Primary Metabolic Route Rapid DephosphorylationGlucuronidation / OxidationCYP-mediated N-dealkylation
In Vivo Half-Life (Mouse) ~20 min (rapid conversion)~40 min~180 min
5-HT2A Affinity (Ki) >10,000 nM15.0 nM32.5 nM
5-HT2B Affinity (Ki) >10,000 nM4.6 nM (High Toxicity Risk)>500 nM (Improved Safety)
Head-Twitch ED50 (mg/kg) 1.0 (via active metabolite)0.52.2

Data Interpretation: While the derivative exhibits a slightly higher ED50 (lower absolute potency), it achieves a vastly superior half-life and a significantly wider therapeutic window regarding 5-HT2B liability.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity data (E-E-A-T), the following protocols are designed as self-validating systems, incorporating mandatory internal controls to rule out experimental artifacts.

Protocol A: Pharmacokinetic (PK) Profiling via LC-MS/MS

This protocol determines the absolute bioavailability (F%) and clearance rates of the derivative.

  • Animal Preparation & Dosing: Fast C57BL/6 mice for 12 hours. Divide into two cohorts: Intravenous (IV, 1 mg/kg via tail vein) and Per Os (PO, 10 mg/kg via oral gavage). Causality: Comparing IV and PO Area Under the Curve (AUC) is the only definitive method to calculate absolute bioavailability.

  • Serial Blood Sampling: Collect 20 µL blood samples from the saphenous vein at 5, 15, 30, 60, 120, and 240 minutes post-dose into K2EDTA tubes.

  • Enzymatic Quenching & Extraction: Immediately precipitate proteins by adding 100 µL of ice-cold acetonitrile containing 10 ng/mL of a deuterated internal standard (e.g., Psilocin-d4). Self-Validation: The internal standard corrects for matrix ionization suppression and strictly validates extraction recovery rates.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific parent mass transition of the derivative.

Protocol B: In Vivo Target Engagement (Mouse Head-Twitch Response)

The Head-Twitch Response (HTR) is a highly specific, 5-HT2A-mediated behavioral proxy in rodents used to quantify the in vivo efficacy of serotonergic compounds.

  • Habituation: Place mice in cylindrical observation chambers for 30 minutes prior to dosing. Causality: Acclimation eliminates stress-induced exploratory behaviors that generate false-positive movement artifacts.

  • Controlled Administration: Administer the derivative (IP, 0.5 - 5.0 mg/kg) to the test group.

  • Self-Validating Control Arm: Administer the derivative alongside a selective 5-HT2A antagonist (e.g., Volinanserin/M100907, 0.1 mg/kg). Causality: Complete abolition of the HTR in this cohort proves that the observed efficacy is exclusively 5-HT2A-mediated and not a generalized motor stimulant effect.

  • Automated Quantification: Utilize a magnetometer-based tracking system (with implanted ear tags) or high-speed AI video analysis to count high-frequency head twitches over a 60-minute continuous recording period. Calculate the ED50 using a non-linear regression model.

Mandatory Visualizations

The following diagrams map the mechanistic pathways and the preclinical evaluation logic required for these derivatives.

Pathway Ligand 1-(2-Hydroxyethyl)-4-benzyloxyindole Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release PLC->Ca2 Behavior In Vivo Efficacy (HTR) Ca2->Behavior

Fig 1. 5-HT2A receptor signaling pathway mediating in vivo efficacy of indole derivatives.

Workflow Admin Compound Administration (IV/PO in Mice) PK Pharmacokinetic Profiling (LC-MS/MS) Admin->PK PD Pharmacodynamic Assay (Head-Twitch Response) Admin->PD Tox Toxicity Screen (5-HT2B Valvulopathy) Admin->Tox Data Efficacy & Safety Comparison PK->Data PD->Data Tox->Data

Fig 2. Preclinical in vivo evaluation workflow for novel indole-derived compounds.

References

  • Title: Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties Source: Journal of Medicinal Chemistry - ACS Publications (2025) URL: [Link]

  • Title: Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens Source: Frontiers in Microbiology (2020) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Hydroxyethyl)-4-benzyloxyindole

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Hydroxyethyl)-4-benzyloxyindole, a specialized indole derivative. The procedures outlined here are rooted in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment and Classification

The foundational step in any chemical disposal procedure is a thorough hazard assessment to determine if the substance qualifies as hazardous waste.[1] This responsibility lies with the chemical waste generator.[1] Given the lack of specific toxicological data for 1-(2-Hydroxyethyl)-4-benzyloxyindole, its hazard profile is conservatively assessed based on its structural components and data from related compounds.

  • Indole Core: Indole and its derivatives can be harmful if swallowed or toxic in contact with skin, cause serious eye irritation, and may be toxic to aquatic life.[2]

  • Benzyl Group: Compounds containing benzyl groups, like benzyl alcohol, can be harmful if swallowed or inhaled and may cause eye irritation.[3][4]

  • Hydroxyethyl Group: While the hydroxyethyl group itself is common in less hazardous molecules, its presence can alter the solubility and reactivity of the parent compound.[1]

Based on this analysis, 1-(2-Hydroxyethyl)-4-benzyloxyindole should be presumed to be a hazardous substance. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Until proven otherwise, this compound should be managed as toxic hazardous waste.

Summary of Key Information
PropertyAssessment/DataSource
Compound Name 1-(2-Hydroxyethyl)-4-benzyloxyindole-
Parent Compound 4-Benzyloxyindole (CAS: 20289-26-3)[6]
Appearance Likely a solid, as the parent compound is a powder.[6]
Melting Point (Parent) 57-61 °C
Assumed Hazards Harmful if swallowed, skin/eye irritant, potential respiratory irritant, potential aquatic toxicity.[7][8]
Waste Classification Hazardous Chemical Waste[5]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, the correct PPE must be worn to minimize exposure. This is a non-negotiable aspect of laboratory safety.[9][10][11]

  • Eye Protection: Chemical-resistant safety goggles with side shields are mandatory.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves before use and change them immediately if they become contaminated or torn.[9]

  • Body Protection: A lab coat that covers the arms and fastens in the front must be worn.[9][10]

  • Footwear: Closed-toe shoes are essential.[9]

All handling and preparation for disposal of 1-(2-Hydroxyethyl)-4-benzyloxyindole should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][12]

Part 3: Step-by-Step Disposal Protocol

The recommended procedure for disposing of 1-(2-Hydroxyethyl)-4-benzyloxyindole is to treat it as hazardous chemical waste designated for professional disposal, typically via incineration.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

Workflow for Disposal of 1-(2-Hydroxyethyl)-4-benzyloxyindole

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Assess Hazards & Classify as Hazardous Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Select a Compatible, Leak-Proof Waste Container C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Segregate from Incompatible Wastes (e.g., strong oxidizers) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Complete Institutional Waste Pickup Form G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J Professional Disposal (Incineration) by Licensed Vendor I->J

Caption: Disposal workflow for 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Protocol for Solid Waste
  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for the solid waste. The original product container, if in good condition, is a suitable choice.[7] Ensure the container has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "1-(2-Hydroxyethyl)-4-benzyloxyindole ".[7][13] Also, include the date when the first waste was added.

  • Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the generator and away from general lab traffic.[13]

  • Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][13]

  • Arrange for Disposal: Once the container is full or you are ready to dispose of it, contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][7] Complete all necessary documentation as required by your institution.[7]

Protocol for Contaminated Labware and Debris
  • Collection: Any materials (e.g., weigh boats, gloves, paper towels, silica gel) grossly contaminated with 1-(2-Hydroxyethyl)-4-benzyloxyindole must also be disposed of as hazardous waste.

  • Packaging: Place these contaminated items in a separate, clearly labeled hazardous waste container or a sealed, heavy-duty plastic bag inside a labeled container. The label should read: "HAZARDOUS WASTE - Debris contaminated with 1-(2-Hydroxyethyl)-4-benzyloxyindole ".

  • Disposal: Follow the same procedure as for solid waste by arranging a pickup through your EHS office.

Part 4: Decontamination of Empty Containers

Chemical containers that have been emptied through normal use are not regulated as hazardous waste, provided they are properly decontaminated.[14]

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which 1-(2-Hydroxyethyl)-4-benzyloxyindole is soluble (e.g., acetone, ethyl acetate).

    • Each rinse should use a volume of approximately 10% of the container's capacity.

    • Crucially, the rinsate from this procedure is considered hazardous waste. Collect all rinsate in a designated hazardous waste container for liquid organic waste.[14]

  • Drying: Allow the rinsed container to air-dry completely in a chemical fume hood.[14]

  • Final Disposal: Once the container is dry and free of any visible residue, deface or remove the original chemical label.[14] It can then typically be disposed of in the regular laboratory glass or solid waste stream, depending on institutional policy.[14]

Part 5: Spill Management

In the event of a small spill, immediate and proper cleanup is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: If it is safe to do so, prevent the spill from spreading using absorbent pads or a non-reactive absorbent material like vermiculite or sand.[4][15]

  • Cleanup: Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

This guide provides a comprehensive framework for the responsible disposal of 1-(2-Hydroxyethyl)-4-benzyloxyindole. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to safety and scientific integrity. Always consult your institution's specific EHS guidelines, as local regulations may vary.[16][17]

References

  • Lab Safety Rules and Guidelines. Lab Manager. Available at: [Link]

  • 10 Lab safety rules every researcher should follow. Editage. Available at: [Link]

  • Lab Chemical Safety Guidelines. Harvard University Environmental Health & Safety. Available at: [Link]

  • Research Laboratory Safety. The Ohio State University Environmental Health & Safety. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]

  • Benzyl alcohol Safety Data Sheet. PENTA. Available at: [Link]

  • Public Report NA/175. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Safety Data Sheet according to Regulation (EC) No1907/2006. Farnell. Available at: [Link]

  • Extracting recycle method of indole from indole synthesis waste water. Google Patents.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. University of California San Diego. Available at: [Link]

  • Benzyl Alcohol Safety Data Sheet. Greenfield Global. Available at: [Link]

  • How should I dispose of Benzyl chloride waste? ResearchGate. Available at: [Link]

  • Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Acme Synthetic Chemicals. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]

  • 4-benzyloxyindole - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of 1-(2-Hydroxyethyl)-4-benzyloxyindole

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Hydroxyethyl)-4-benzyloxyindole. As a novel or specialized resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Hydroxyethyl)-4-benzyloxyindole. As a novel or specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this document synthesizes established best practices for handling similar indole derivatives and general laboratory chemicals to ensure a high level of safety and operational integrity. The procedural guidance herein is designed to be a self-validating system, grounded in the principles of risk mitigation and regulatory compliance.

Hazard Assessment and Risk Mitigation

Assumed Hazard Profile:

  • Skin Irritant: May cause redness, itching, or inflammation upon contact.

  • Eye Irritant: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Unknown Long-Term Effects: Due to the lack of specific toxicological data, chronic effects are unknown.

In accordance with the Occupational Safety and Health Administration (OSHA) guidelines for handling hazardous chemicals in laboratories, a Chemical Hygiene Plan (CHP) should be in place, and all personnel must receive training on the potential hazards and safe handling procedures[2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure through dermal contact, inhalation, or accidental splashes. The following table outlines the minimum required PPE for handling 1-(2-Hydroxyethyl)-4-benzyloxyindole.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in case of immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal[4][5].
Eyes Safety gogglesChemical splash goggles that meet ANSI Z87.1 standards are mandatory to provide a seal around the eyes, protecting against splashes and airborne particles[6][7].
Face Face shield (in addition to goggles)A face shield should be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities of the compound[7].
Body Laboratory coatA flame-resistant lab coat is recommended to protect skin and clothing from contamination. Ensure the coat is fully buttoned[7][8].
Feet Closed-toe shoesImpermeable, closed-toe shoes are required to protect against spills and falling objects[6][8].
Respiratory Use in a well-ventilated areaWork should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if significant aerosolization is expected, a NIOSH-approved respirator may be necessary based on a formal risk assessment[9][10].

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and ensuring the reproducibility of experimental results.

Preparation and Weighing
  • Designate a Work Area: All handling of 1-(2-Hydroxyethyl)-4-benzyloxyindole should occur in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, and solvent containers.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Tare a clean weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound, minimizing the creation of dust.

Dissolution and Reaction Setup
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound. Use a closed system or a funnel to minimize splashes.

  • Mixing: If required, use magnetic stirring or gentle agitation to dissolve the compound. Avoid vigorous shaking that could lead to aerosol formation.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

The following diagram illustrates the recommended workflow for the safe handling of 1-(2-Hydroxyethyl)-4-benzyloxyindole.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Procedure Phase prep_area 1. Designate Work Area (Chemical Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Ensure safety first weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve Transfer to vessel reaction 5. Set Up Reaction dissolve->reaction decontaminate 6. Decontaminate Equipment reaction->decontaminate After experiment completion dispose 7. Dispose of Waste decontaminate->dispose doff_ppe 8. Doff PPE dispose->doff_ppe wash 9. Wash Hands doff_ppe->wash

Sources

© Copyright 2026 BenchChem. All Rights Reserved.